3-Amino-4-methylphenylboronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-amino-4-methylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFDOPYYSBQWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586010 | |
| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-95-2 | |
| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-4-methylphenylboronic acid hydrochloride: Strategic Applications in Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 3-Amino-4-methylphenylboronic acid hydrochloride (CAS No. 22237-12-3). It is designed to provide not just fundamental data, but a deep, field-proven understanding of this versatile reagent's role in modern synthetic chemistry, with a particular focus on its application in drug discovery. We will explore its properties, core reactions, and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.
Core Compound Analysis: Properties and Strategic Value
This compound is a bifunctional synthetic building block featuring a boronic acid and an amino group on a toluene scaffold. The hydrochloride salt form enhances stability and shelf-life by preventing oxidation of the amino group. This reagent is of particular interest in medicinal chemistry due to the prevalence of the 2-methylaniline moiety in a wide range of biologically active molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's properties is critical for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 22237-12-3 | [1] |
| Molecular Formula | C₇H₁₁BClNO₂ | [2] |
| Molecular Weight | 187.43 g/mol | [2] |
| Appearance | White to gray or brown crystalline powder | |
| Melting Point | >250 °C | [1] |
| Boiling Point (Predicted) | 367.6 ± 52.0 °C | [1] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.77 ± 0.10 | [1] |
| Solubility | Soluble in water, methanol. | N/A |
Note: Some physical properties are predicted values from chemical databases.
The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures common in pharmaceuticals.[3][4]
Mechanistic Principles
A firm grasp of the catalytic cycle is essential for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The hydrochloride form of the aminophenylboronic acid necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the formation of the reactive boronate species for the transmetalation step.
Field-Proven Protocol: Synthesis of a Biaryl Amine
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.1 mmol)
-
Aryl halide (e.g., 3,5-dichloro-1,2,4-thiadiazole) (1.0 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and potassium carbonate.
-
Inerting: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl amine.
Expanding Synthetic Horizons: Chan-Lam and Buchwald-Hartwig Couplings
Beyond its primary use in Suzuki-Miyaura reactions, the dual functionality of this reagent opens doors to other powerful C-N bond-forming reactions.
Chan-Lam Coupling for N-Arylation
The Chan-Lam coupling provides an efficient, often milder, copper-catalyzed alternative to palladium-based methods for forming C-N bonds. This reaction is particularly useful for the N-arylation of imidazoles and other N-H containing heterocycles.
Caption: A generalized workflow for the Chan-Lam N-arylation of heterocycles.
Illustrative Protocol: N-Arylation of Imidazole
-
Reaction Mixture: In a vial, combine imidazole (0.2 mmol), this compound (0.4 mmol), potassium carbonate (0.2 mmol), and copper(II) triflate (8 mol%).
-
Solvent: Add methanol (1 mL) as the solvent.
-
Reaction: Stir the mixture at room temperature, open to the air, for approximately 24 hours.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. The resulting residue is then purified by column chromatography to yield the N-arylated imidazole product.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[7] In the context of our topic compound, its amino group can act as the nucleophile to be coupled with various aryl or heteroaryl halides.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, Xantphos) is crucial and often requires optimization based on the specific substrates.[8][9]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being a common choice.
-
Inert Atmosphere: The reaction is sensitive to oxygen and must be carried out under an inert atmosphere of nitrogen or argon.
Case Study in Drug Discovery: Synthesis of FLT3 Kinase Inhibitors
The FMS-like tyrosine kinase 3 (FLT3) is a clinically validated target in acute myeloid leukemia (AML).[10] Several potent FLT3 inhibitors feature a substituted biaryl core, the synthesis of which can be efficiently achieved using this compound.
For instance, in the synthesis of 2,7,9-trisubstituted purin-8-ones as FLT3 inhibitors, a key step involves the Suzuki-Miyaura coupling of a halogenated purine intermediate with an appropriately substituted phenylboronic acid.[11] The use of this compound in such a synthesis would install the 3-amino-4-methylphenyl moiety, a common pharmacophore in kinase inhibitors. The subsequent derivatization of the amino group allows for the exploration of the chemical space to optimize the inhibitor's potency and pharmacokinetic properties.
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of complex organic molecules. Its utility in robust and scalable C-C and C-N bond-forming reactions, particularly the Suzuki-Miyaura coupling, makes it an indispensable tool for researchers in drug discovery and materials science. A comprehensive understanding of its properties and reactivity, as detailed in this guide, will enable scientists to strategically and effectively incorporate this building block into their synthetic designs, accelerating the development of novel chemical entities.
References
- 1. This compound | 22237-12-3 [amp.chemicalbook.com]
- 2. (3-amino-4-methylphenyl)boronic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-4-methylphenylboronic acid hydrochloride molecular weight
An In-depth Technical Guide to 3-Amino-4-methylphenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 352525-95-2), a critical reagent in modern synthetic chemistry. The document details its fundamental physicochemical properties, with a primary focus on its precise molecular weight and structure. It further explores its principal application as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is foundational in drug discovery and materials science. A detailed, representative experimental protocol is provided, explaining the mechanistic rationale behind the procedural choices to ensure scientific integrity and reproducibility. This guide serves as an essential resource for scientists leveraging this compound to construct complex molecular architectures.
Physicochemical Properties and Structural Analysis
A precise understanding of a reagent's properties is paramount for its effective use in synthesis. This compound is primarily valued for the specific orientation of its functional groups—an amine, a methyl group, and a boronic acid—on a phenyl ring.
Molecular Formula, Weight, and Core Structure
The compound is the hydrochloride salt of 3-amino-4-methylphenylboronic acid. The presence of the hydrochloride salt enhances the compound's stability and shelf-life compared to the free base form. It is crucial to distinguish between the two forms, as their molecular weights differ.
-
Molecular Weight (as Hydrochloride Salt): 187.43 g/mol [1][2]
-
Molecular Formula (as Hydrochloride Salt): C₇H₁₁BClNO₂[1][2]
-
IUPAC Name: (3-amino-4-methylphenyl)boronic acid;hydrochloride[1]
The structure consists of a toluene backbone substituted with a boronic acid group (-B(OH)₂) at position 1 and an amino group (-NH₂) at position 5. In the hydrochloride salt form, the amine is protonated to form an ammonium chloride salt, denoted as -NH₃⁺Cl⁻.
Caption: Chemical structure of the title compound.
Tabulated Physicochemical Data
The following table summarizes key identifiers and properties for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 187.43 g/mol | [1][2] |
| Chemical Formula | C₇H₁₁BClNO₂ | [1][2] |
| CAS Number | 352525-95-2 | [1][2] |
| Appearance | White to off-white/brown solid | [2] |
| Synonyms | (5-borono-2-methyl-phenyl)ammonium chloride | [1] |
| 3-Amino-4-methylbenzeneboronic acid HCl | [1] | |
| Melting Point (Free Base) | >250 °C | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [6] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a quintessential building block for the synthesis of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (typically an aryl or vinyl bromide, iodide, or triflate).[8]
Mechanistic Significance
The reaction's value in drug discovery is immense due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[8] The 3-amino and 4-methyl substituents on the boronic acid offer synthetic chemists precise control over the final product's steric and electronic properties, which is critical for modulating a drug candidate's interaction with its biological target.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are ejected from the palladium complex as the final coupled product, regenerating the palladium(0) catalyst.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This section provides a detailed, self-validating methodology for a typical coupling reaction.
Principle and Rationale
The following protocol describes the coupling of this compound with a generic aryl bromide.
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for many Suzuki couplings. Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps.
-
Base Selection: A base (e.g., potassium carbonate, K₂CO₃) is essential. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species (RB(OH)₃⁻ or similar), which is required for efficient transmetalation to the palladium center.[9]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Materials and Reagents
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (or Toluene), anhydrous
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer
-
Nitrogen or Argon gas supply for inert atmosphere
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Inerting the System: Seal the flask with a rubber septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 eq). Then, add the solvent system (e.g., a 4:1 mixture of dioxane:water).
-
Reaction Execution: Attach a condenser to the flask, ensuring a continued inert atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired biaryl compound.
-
-
Characterization: Confirm the identity and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
This compound is a high-value chemical reagent whose utility is centered on its defined structure and molecular weight. Its primary role as a substrate in Suzuki-Miyaura coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. By understanding its fundamental properties and the mechanistic basis of its application in C-C bond formation, researchers can effectively harness this compound to synthesize novel and complex molecules that drive innovation in science and technology.
References
- 1. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-amino-4-methylphenyl)boronic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-AMINO-4-METHYLPHENYLBORONIC ACID HCL | VSNCHEM [vsnchem.com]
- 4. (3-Amino-4-methylphenyl)boronic acid | C7H10BNO2 | CID 2737803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
An In-depth Technical Guide to 3-Amino-4-methylphenylboronic Acid Hydrochloride for Synthetic and Medicinal Chemistry
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary organic synthesis and drug development, the strategic incorporation of functionalized aromatic moieties is paramount for modulating the physicochemical and pharmacological properties of lead compounds. 3-Amino-4-methylphenylboronic acid hydrochloride has emerged as a particularly valuable bifunctional reagent, offering a unique combination of a nucleophilic amino group and a versatile boronic acid function. This arrangement, ortho to a methyl group, provides steric and electronic attributes that are of significant interest to medicinal chemists for creating complex molecular architectures.
This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this reagent's potential in their synthetic endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions for the construction of novel biaryl scaffolds.[1]
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic protocol. The hydrochloride salt form of 3-Amino-4-methylphenylboronic acid enhances its stability and simplifies handling compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 22237-12-3 | |
| Molecular Formula | C₇H₁₁BClNO₂ | [2][3] |
| Molecular Weight | 187.43 g/mol | [2][3] |
| Appearance | White to gray or brown crystalline powder | |
| Melting Point | >250 °C | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. |
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of its boronic acid moiety, primarily in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals.[4]
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
The presence of the amino group on the phenyl ring of this compound can influence the electronic nature of the aromatic ring, potentially affecting the rate of transmetalation. Furthermore, the amino group itself can be a site for further functionalization, either before or after the cross-coupling reaction, adding to the synthetic versatility of this building block.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Synthesis and Drug Discovery
The primary application of this compound is as a building block in the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures. These motifs are frequently found in biologically active compounds, making this reagent highly relevant to the pharmaceutical industry.[1][5][6]
Key Application Areas:
-
Synthesis of Biaryl Scaffolds: This is the most common application, enabling the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.[1]
-
Development of Targeted Therapies: The ability to introduce specific substitution patterns on the biaryl core is crucial for optimizing ligand-protein interactions in targeted therapies for indications such as cancer.
-
Materials Science: Arylboronic acids are also used in the synthesis of organic electronics and other advanced materials.[1]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While the optimal conditions for a Suzuki-Miyaura coupling can be substrate-dependent, the following protocol provides a robust starting point for the reaction of this compound with a generic aryl bromide. The choice of a palladium catalyst with phosphine ligands, a suitable base, and a solvent system are critical for reaction success.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 224.9 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.08 mmol, 21.0 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the potential for further functionalization of its amino group, makes it a powerful tool for the synthesis of novel and complex molecular entities. A disciplined approach to its handling and a rational design of experimental conditions, as outlined in this guide, will enable researchers to fully exploit its synthetic potential in the pursuit of new pharmaceuticals and advanced materials.
References
- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 2. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-amino-4-methylphenyl)boronic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-Amino-4-methylphenylboronic Acid Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-4-methylphenylboronic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a robust experimental framework for its determination, and discusses the practical implications for its use in synthetic and medicinal chemistry.
Introduction: The Significance of Solubility in Application
This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its solubility profile essential. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of drug candidates.[1][2] The presence of an amino group, a methyl group, a boronic acid moiety, and its formulation as a hydrochloride salt all contribute to a unique and complex solubility behavior that warrants detailed investigation.
Theoretical Underpinnings of Solubility
The solubility of this compound in any given organic solvent is governed by a combination of factors inherent to its molecular structure and the physicochemical properties of the solvent.
The Interplay of Functional Groups
The molecule's structure presents several key features that dictate its solubility:
-
The Phenylboronic Acid Moiety : Boronic acids are known to form hydrogen bonds through their hydroxyl groups.[3] They can also undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature.[2][4] The equilibrium between the boronic acid and its boroxine can significantly impact solubility, as the two forms exhibit different polarities.[2]
-
The Amino Group : The presence of the amino group (-NH2) introduces a basic site and the capacity for hydrogen bonding. In its hydrochloride salt form, this group is protonated (-NH3+Cl-), which dramatically increases its polarity and favors solubility in polar solvents.
-
The Methyl Group : The methyl group (-CH3) is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.
-
The Hydrochloride Salt : The formation of a hydrochloride salt with the amino group significantly enhances the ionic character of the molecule. This generally leads to higher solubility in polar protic solvents, such as alcohols, and lower solubility in nonpolar solvents.
Solvent Properties and Their Influence
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical parameters.
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents are expected to be effective at solvating this compound due to their ability to engage in hydrogen bonding with both the boronic acid and the protonated amino group, as well as their high dielectric constants which can stabilize the ionic salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents possess high dipole moments and can solvate polar molecules. While they may not be as effective as protic solvents at solvating the hydrochloride salt, they are generally good solvents for a wide range of organic compounds.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane) : Due to the high polarity imparted by the hydrochloride salt and the boronic acid group, the solubility in these solvents is expected to be low.
General Solubility Trends for Phenylboronic Acids
For this compound, the protonated amino group is the dominant factor influencing its solubility, suggesting a preference for polar, protic organic solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, a thermodynamic equilibrium solubility technique.[9]
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, THF, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow
-
Preparation of Solvent : Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute : Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution : Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
Quantification by HPLC : Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute. A pre-established calibration curve of the compound is required for accurate quantification.
-
Calculation of Solubility : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Data Presentation: A Template for Reporting
For clear and comparative analysis, the experimentally determined solubility data should be presented in a structured table.
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Isopropanol | Polar Protic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| DMSO | Polar Aprotic | 25 | ||
| DMF | Polar Aprotic | 25 | ||
| THF | Polar Aprotic | 25 | ||
| Toluene | Nonpolar | 25 | ||
| Dichloromethane | Nonpolar | 25 |
Conclusion and Future Perspectives
This guide has provided a detailed examination of the factors influencing the solubility of this compound and a robust protocol for its experimental determination. The ionic nature of the hydrochloride salt, combined with the hydrogen bonding capabilities of the boronic acid moiety, suggests a strong preference for solubility in polar protic solvents. The provided experimental workflow offers a reliable method for researchers to generate precise solubility data, which is crucial for the effective application of this compound in organic synthesis and drug discovery. Future work should focus on generating a comprehensive quantitative solubility database for this and related compounds across a wider range of solvents and temperatures to further aid in reaction design and process optimization.
References
- 1. scispace.com [scispace.com]
- 2. d-nb.info [d-nb.info]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 3-Amino-4-methylphenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Amino-4-methylphenylboronic acid hydrochloride is an important bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate is primarily derived from the presence of two key functional groups: a boronic acid moiety and an amino group on a substituted phenyl ring. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The amino group provides a reactive site for a variety of chemical transformations, including amidation and diazotization, further expanding its synthetic potential. This guide provides a comprehensive overview of the essential physical properties of this compound, offering insights into its characterization, handling, and application.
Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. The table below summarizes the key identifiers and properties of this compound. It is important to note that this compound can exist as the free base, the hydrochloride salt, or may contain varying amounts of its anhydride, which can influence its observed physical properties. For the purposes of this guide, we will focus on the hydrochloride salt, as it is a common commercially available form.
| Property | Value | Source(s) |
| Chemical Name | (3-amino-4-methylphenyl)boronic acid;hydrochloride | [3] |
| CAS Number | 352525-95-2 | [4] |
| Molecular Formula | C₇H₁₁BClNO₂ | [3] |
| Molecular Weight | 187.43 g/mol | [3] |
| Appearance | White to off-white or brown crystalline powder | [5] |
| Melting Point | Approximately 250 °C (may decompose) | [6][7] |
| Purity | Typically >95% |
Note on CAS Numbers: The free base, 3-Amino-4-methylphenylboronic acid, is often listed with the CAS number 22237-12-3.[8] The hydrochloride salt is more specifically identified by CAS number 352525-95-2.[4] Researchers should verify the specific form of the compound they are using.
Spectroscopic and Thermal Characterization
Spectroscopic and thermal analysis techniques are indispensable for confirming the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are routinely used.
Expected ¹H NMR Spectral Features:
A ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show the following characteristic signals:
-
Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a specific splitting pattern.
-
Methyl Protons: The methyl group protons will appear as a singlet in the aliphatic region, generally around 2.0-2.5 ppm.[9]
-
Amino Protons: The protons of the amino group (as an ammonium salt in the hydrochloride form) will likely appear as a broad singlet at a variable chemical shift, often downfield, and its position can be influenced by solvent and concentration.
-
Boronic Acid Protons: The hydroxyl protons of the boronic acid group can also present as a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and water content.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for the aromatic carbons and the methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3000 | N-H stretching | Amino group (as ammonium salt) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl group C-H |
| ~1600, ~1500, ~1450 | C=C stretching | Aromatic ring |
| 1400-1300 | B-O stretching | Boronic acid |
| 900-675 | C-H out-of-plane bending | Substituted benzene ring |
The presence of a strong, broad absorption in the high-frequency region is indicative of the O-H stretching of the boronic acid and the N-H stretching of the ammonium group.[10] The pattern of the C-H out-of-plane bending bands in the fingerprint region can help confirm the substitution pattern of the aromatic ring.[11]
Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature.[12] It is valuable for determining the thermal stability and decomposition profile of a compound. A typical TGA experiment involves heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[13] The resulting TGA curve plots the percentage of weight loss against temperature. For this compound, the TGA curve would indicate the temperature at which decomposition begins and the number of decomposition steps.[14]
Solubility Profile
Experimental Determination of Solubility:
To obtain precise solubility data, experimental methods such as the shake-flask method or a dynamic method can be employed.[16][17]
-
Shake-Flask Method (Thermodynamic Solubility): An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached (typically 24-48 hours). The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[17]
-
Dynamic Method: A suspension of the compound in the solvent is heated at a controlled rate while monitoring the turbidity. The temperature at which the solution becomes clear corresponds to the solubility at that specific concentration.[16]
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of this compound. Boronic acids, in general, are susceptible to dehydration to form cyclic anhydrides (boroxines). While the hydrochloride salt form may offer some protection against this, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light and moisture.[5] Inert gas (e.g., argon or nitrogen) blanketing can further prevent degradation.
Applications in Research and Development
The unique combination of functional groups in this compound makes it a valuable tool in several areas of research:
-
Medicinal Chemistry: It serves as a versatile scaffold for the synthesis of novel drug candidates. The boronic acid moiety can act as a key pharmacophore, for example, in enzyme inhibitors, while the amino group allows for the introduction of diverse substituents to modulate pharmacological properties.[2] Boron-containing compounds have shown promise as anticancer and antimicrobial agents.[2]
-
Organic Synthesis: Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceuticals and advanced materials.
-
Materials Science: This compound can be incorporated into polymers and other materials to impart specific functionalities, potentially leading to materials with enhanced thermal stability or electronic properties for applications like organic light-emitting diodes (OLEDs).[1]
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis and drug discovery. A comprehensive understanding of its physical properties, including its spectroscopic and thermal characteristics, solubility, and stability, is essential for its effective and reliable use. This guide provides a foundational understanding of these properties and outlines the experimental approaches for their determination, empowering researchers to leverage the full potential of this important building block in their scientific endeavors.
References
- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 2. Buy 3-Amino-4-methylphenylboronic acid | 22237-12-3 [smolecule.com]
- 3. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Amino-4-methylphenylboronic Acid | 22237-12-3 | TCI AMERICA [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 22237-12-3 [amp.chemicalbook.com]
- 8. This compound | 22237-12-3 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. torontech.com [torontech.com]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
The Strategic Utility of 3-Amino-4-methylphenylboronic Acid: A Technical Guide for Advanced Synthesis
Abstract
3-Amino-4-methylphenylboronic acid [CAS No. 22237-12-3] has emerged as a pivotal structural synthon in contemporary organic and medicinal chemistry. Its unique trifunctionality—a nucleophilic amino group, a sterically directing methyl group, and a versatile boronic acid moiety—offers a powerful toolkit for the strategic construction of complex molecular architectures. This guide provides an in-depth technical analysis of its primary applications, focusing on the mechanistic rationale and practical execution of its use in palladium-catalyzed cross-coupling reactions, the synthesis of targeted therapeutics such as kinase inhibitors, and the development of next-generation organic electronic materials. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.
Introduction: Chemical Profile and Strategic Value
3-Amino-4-methylphenylboronic acid is an off-white to pale yellow solid with the molecular formula C₇H₁₀BNO₂.[1] Its value lies in the orthogonal reactivity of its functional groups. The boronic acid is a key participant in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[2] The amino group serves as a versatile handle for subsequent derivatization—acylation, sulfonylation, or participation in heterocycle formation—allowing for the systematic modulation of a target molecule's physicochemical properties. The meta-relationship between the amino and boronic acid groups, influenced by the ortho-methyl substituent, provides a distinct steric and electronic profile for molecular design.
| Property | Value | Source |
| CAS Number | 22237-12-3 | [1] |
| Molecular Formula | C₇H₁₀BNO₂ | [1] |
| Molecular Weight | 150.97 g/mol | [1] |
| Appearance | Solid | - |
| Primary Hazards | Irritant | [1] |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application of 3-amino-4-methylphenylboronic acid, enabling the efficient synthesis of substituted biaryl compounds which are prevalent motifs in pharmaceuticals and functional materials.[2][3]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[3]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. It requires activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 3-amino-4-methylphenyl group to the palladium.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl C-C bond and regenerating the Pd(0) catalyst.
References
A Comprehensive Technical Guide to the Safe Handling of 3-Amino-4-methylphenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
3-Amino-4-methylphenylboronic acid hydrochloride is a versatile reagent increasingly utilized in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and data from analogous compounds.
Section 1: Hazard Identification and Toxicological Profile
The primary acute hazard associated with this compound is that it is harmful if swallowed.[1] While specific toxicity data for this compound is limited, the Globally Harmonized System (GHS) classification indicates oral toxicity.[1]
Furthermore, data from structurally similar aminophenylboronic acids and methylphenylboronic acids suggest that this compound should be handled as a potential irritant.[2][3][4][5] The hydrochloride salt form may also contribute to its irritant properties.
Potential Health Effects:
-
Oral Toxicity: Harmful if ingested.[1]
-
Skin Irritation: May cause skin irritation upon contact.[2][4][5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][4][5]
It is crucial to handle this compound with the necessary precautions to avoid exposure. The causality behind these potential effects lies in the reactivity of the boronic acid functional group and the general properties of aromatic amines and hydrochlorides.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BClNO₂ | [1] |
| Molecular Weight | 187.43 g/mol | [1] |
| Appearance | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | [1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the potential for exposure at the source.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.[3][6]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.[3]
-
Body Protection: A laboratory coat must be worn and kept fully fastened. Long pants and closed-toe shoes are also required.[6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator should be used.[2]
Section 3: Safe Handling and Storage Protocols
Adherence to strict operational protocols is critical for minimizing risk.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE and spill containment materials are readily available.
-
Donning PPE: Put on all required PPE as outlined in Section 2.2.
-
Handling:
-
Post-Handling: Clean the work area to remove any residual chemical. Decontaminate all equipment used.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[2][4][7]
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
If Ingested: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
Spill and Leak Containment
A chemical spill should be treated with immediate and deliberate action. The following workflow provides a systematic approach to managing a spill of this compound.
Caption: Emergency spill response workflow for this compound.
Section 5: Disposal Considerations
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8]
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety department.
Conclusion
This compound is a valuable synthetic tool. By understanding its toxicological profile and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate the risks associated with its use. A culture of safety, built on the pillars of preparedness, knowledge, and adherence to established procedures, is the foundation of successful and responsible scientific advancement.
References
- 1. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Utility of 3-Amino-4-methylphenylboronic Acid Hydrochloride in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and effective therapeutic agents. Among the vast arsenal of synthetic tools, arylboronic acids have emerged as indispensable linchpins, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of a particularly valuable reagent: 3-Amino-4-methylphenylboronic acid hydrochloride . We will delve into its intrinsic chemical attributes, provide field-proven experimental protocols for its application, and contextualize its significance through its role in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have revolutionized the art of the possible in medicinal chemistry. Their stability, functional group tolerance, and relatively low toxicity make them ideal reagents for late-stage functionalization and the construction of core scaffolds.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application of boronic acids, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with remarkable efficiency and selectivity.[3] This reaction has become a workhorse in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in a wide array of approved drugs and clinical candidates.[4][5]
The utility of a given boronic acid is largely defined by the nature of the substituents on the phenyl ring. These substituents can modulate the electronic properties of the boronic acid, influence its reactivity, and provide handles for further synthetic transformations. The subject of this guide, this compound, is a prime example of a strategically substituted building block with significant potential in drug development programs.[6]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is the foundation of its effective use.
| Property | Value | Source |
| CAS Number | 22237-12-3 | [7] |
| Molecular Formula | C₇H₁₁BClNO₂ | [8] |
| Molecular Weight | 187.43 g/mol | [8] |
| Appearance | White to off-white or pale yellow solid | [9] |
| Melting Point | >250 °C | [7] |
| Storage | Store at room temperature, protected from moisture and light. | [10] |
The hydrochloride salt form enhances the stability and handling of the otherwise potentially air-sensitive free amine. The presence of the amino group makes the molecule susceptible to oxidation, and therefore, it is recommended to handle the compound under an inert atmosphere for reactions requiring high purity and yield.
Synthesis of this compound
While commercially available from numerous suppliers, an in-house synthesis of this valuable building block can be advantageous for large-scale campaigns. A common synthetic route commences from the readily available 5-bromo-2-methylaniline.
Experimental Protocol: Synthesis from 5-Bromo-2-methylaniline
This two-step procedure involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis.
Step 1: Lithiation and Borylation
-
To a solution of 5-bromo-2-methylaniline (1.0 equiv.) in anhydrous THF (10 volumes) under an argon atmosphere at -78 °C, slowly add n-butyllithium (2.2 equiv., 2.5 M in hexanes).
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (2.5 equiv.) to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
Step 2: Hydrolysis and Salt Formation
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is acidic.
-
Stir the mixture vigorously for 1 hour at room temperature to effect hydrolysis of the borate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a solid.
Note: This is a generalized procedure and may require optimization for scale and specific laboratory conditions. The protection of the amino group prior to lithiation may be necessary to avoid side reactions and improve yields.
Caption: Synthetic pathway to this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The electron-donating nature of the amino and methyl groups can influence the reactivity of the boronic acid, often requiring careful optimization of reaction conditions.
Causality Behind Experimental Choices
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. For electron-rich boronic acids, ligands that facilitate the transmetalation step are often preferred. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), can be highly effective in promoting the coupling of challenging substrates.[11]
-
Base Selection: The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species.[12] For substrates with sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often employed to minimize side reactions.[11]
-
Solvent System: A variety of solvent systems can be used, with mixtures of an organic solvent (e.g., dioxane, THF, DMF) and water being common. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors.[13]
-
To a reaction vessel, add the heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 equiv.) with a suitable ligand (e.g., SPhos, 0.1 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Case Study: Application in Kinase Inhibitor Synthesis
The 3-amino-4-methylphenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the methyl group can provide beneficial steric interactions and improve metabolic stability. The biaryl structure formed via Suzuki coupling allows for the exploration of the ATP binding pocket.
While specific, non-proprietary examples of marketed drugs containing this exact fragment are not readily found in public literature, numerous patents from major pharmaceutical companies describe the use of 3-Amino-4-methylphenylboronic acid and its derivatives in the synthesis of novel kinase inhibitors.[14][15][16] These patents often highlight the improved potency and selectivity of compounds bearing this moiety.
Conclusion and Future Outlook
This compound is a versatile and strategically important building block for pharmaceutical research and development. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient means of constructing complex biaryl structures that are central to many modern drug candidates, particularly in the field of oncology. A thorough understanding of its properties and reactivity, coupled with rational selection of reaction conditions, enables medicinal chemists to leverage this reagent to its full potential. As the demand for novel and selective therapeutics continues to grow, the importance of well-designed building blocks like this compound will undoubtedly continue to increase.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 7. echemi.com [echemi.com]
- 8. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labproinc.com [labproinc.com]
- 10. calpaclab.com [calpaclab.com]
- 11. benchchem.com [benchchem.com]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections - Google Patents [patents.google.com]
- 16. CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]
The Boronic Acid Moiety: A Versatile Tool for Advancing Organic Electronics
An In-Depth Technical Guide
Abstract
Boronic acids and their derivatives have emerged from the realm of classical organic synthesis to become indispensable building blocks in the field of organic electronics. Their unique combination of Lewis acidity, capacity for reversible covalent bonding, and unparalleled utility in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling has positioned them as a critical component in the rational design of advanced electronic materials. This guide provides an in-depth exploration of the core applications of boronic acids in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. We will delve into the fundamental chemical principles that govern their function, present field-proven experimental protocols, and synthesize data to illustrate the direct impact of boronic acid integration on device performance and stability. This document is intended for researchers and professionals seeking to leverage the unique chemical versatility of boronic acids to innovate within the landscape of organic electronic materials and devices.
The Foundational Chemistry of Boronic Acids
Boronic acids, characterized by the R-B(OH)₂ functional group, possess a unique set of properties that make them exceptionally valuable in materials science.[1] The boron atom is electron-deficient, rendering the molecule a Lewis acid.[2][3] This Lewis acidity is central to its reactivity and its most notable applications.
Suzuki-Miyaura Cross-Coupling: The Engine of Polymer Synthesis
Perhaps the most significant application of boronic acids in materials chemistry is their role as a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a critical step for constructing the π-conjugated systems that are the backbone of most organic electronic materials.[4] The reaction's significance is underscored by its wide functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid building blocks.[1][6] The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, which efficiently creates new C-C bonds.[6][7]
The ability to precisely link different aromatic and vinylic units allows for the meticulous tuning of the electronic and photophysical properties of polymers and small molecules, which is fundamental to the performance of OLEDs, OFETs, and OPVs.[4]
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reversible Covalent Bonding: The Basis for Sensing
A defining feature of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides and glycoproteins, to form five- or six-membered cyclic esters.[8][9][10] This interaction is pH-dependent; at a pH near or above the pKa of the boronic acid (~9), the boron center becomes tetrahedral and anionic, which greatly facilitates the esterification with diols.[3][11] This reversible binding is the cornerstone of boronic acid-based chemosensors, where the binding event can be transduced into a measurable signal, most commonly a change in fluorescence.[8][9][12]
Application in Organic Light-Emitting Diodes (OLEDs)
In the OLED industry, achieving high efficiency, long operational stability, and pure, vibrant colors is paramount. Boronic acids are pivotal as intermediates in the synthesis of the advanced organic materials that make this possible.[13]
Synthesis of Emissive and Charge-Transport Materials
The Suzuki coupling reaction is extensively used to synthesize the complex, extended π-conjugated molecules required for both the emissive layer (EML) and charge-transport layers (CTLs) in OLEDs.[4] Boronic acid derivatives of aromatic cores like pyrimidines, carbazoles, fluorenes, and anthracenes serve as versatile building blocks.[4][13][14][15]
For instance, coupling a boronic acid-functionalized carbazole (a hole-transporting moiety) with an electron-deficient aryl halide can produce a molecule with tailored HOMO/LUMO energy levels suitable for a specific role in the OLED stack.[4] This modular approach allows for the creation of:
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By precisely controlling the spatial overlap between donor and acceptor units linked via Suzuki coupling, molecules with a small singlet-triplet energy gap (ΔEST) can be synthesized.
-
Stable Blue Emitters: The formation of rigid, cross-linked networks through the thermal dehydration of diboronic acid-functionalized oligofluorenes has been shown to prevent the formation of long-wavelength emission sites, improving the color stability of blue OLEDs.[16]
-
Host and Transport Materials: High-purity boronic acid intermediates are crucial for manufacturing materials used in hole-transporting layers (HTLs) and electron-transporting layers (ETLs) that exhibit high charge carrier mobility and thermal stability.[13]
Experimental Protocol: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polymerization
This protocol describes a general method for synthesizing a donor-acceptor conjugated polymer for organic electronic applications.
1. Materials & Reagents:
- Donor Monomer (e.g., a distannyl derivative of a carbazole).
- Acceptor Monomer (e.g., a dibromo-pyrimidine derivative).
- Alternatively, a diboronic ester of one monomer and a dihalide of the other.[17]
- Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand).
- Base (e.g., aqueous K₂CO₃, K₃PO₄).
- Solvent (e.g., Toluene, THF, or a biphasic mixture).[5]
- Phase Transfer Catalyst (e.g., Aliquat 336), if using a biphasic system.
2. Procedure:
- Degassing: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the donor monomer, acceptor monomer, and palladium catalyst/ligand system. Degas the solvent (e.g., toluene) by bubbling with argon for 30 minutes and add it to the flask via cannula.
- Base Addition: Separately, degas the aqueous base solution. Add the base to the reaction mixture. If applicable, add the phase transfer catalyst.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
- Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
- Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomeric impurities, perform sequential Soxhlet extractions with acetone, hexane, and finally the desired solvent (e.g., chloroform or chlorobenzene) to collect the purified polymer.
- Characterization: Dry the final polymer under vacuum. Characterize its molecular weight (GPC), structure (NMR spectroscopy), and thermal properties (TGA/DSC).
Causality: The choice of catalyst, ligand, base, and solvent is critical. Bulky, electron-rich phosphine ligands can improve the reactivity of less reactive aryl chlorides.[6][18] The base activates the boronic acid for transmetalation.[7] A rigorous inert atmosphere and degassing are essential to prevent oxidative degradation of the catalyst, which would terminate the polymerization and result in low molecular weight material with poor electronic properties.
Application in Organic Field-Effect Transistors (OFETs)
In OFETs, the interface between the gate dielectric and the organic semiconductor is a critical determinant of device performance. Charge trapping at this interface can severely limit charge carrier mobility. Boronic acids, used as self-assembled monolayers (SAMs), provide an elegant and effective solution for interface engineering.[19][20][21]
Dielectric Surface Modification with Boronic Acid SAMs
Alkyl or phenylboronic acids can form dense, ordered monolayers on oxide dielectric surfaces like Al₂O₃ and SiO₂.[19][20] This modification serves several key functions:
-
Reduces Charge Trapping: The SAM passivates surface hydroxyl groups on the dielectric, which are notorious charge trapping sites. This leads to a significant increase in field-effect mobility and a lower subthreshold slope.[21]
-
Improves Morphology of the Semiconductor: The hydrophobic surface created by the SAM promotes more ordered growth of the overlying organic semiconductor film, leading to better π-π stacking and more efficient charge transport.
-
Tunes Threshold Voltage: The dipole moment of the SAM molecules can shift the device's threshold voltage, allowing for better control over the transistor's operating characteristics.[19]
Studies have shown a direct correlation between the alkyl chain length of the boronic acid SAM and OFET performance, demonstrating that these molecules offer a controllable way to optimize the dielectric-semiconductor interface.[19][20]
Table: Impact of Boronic Acid SAMs on OFET Performance
| SAM Treatment | Dielectric | Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |
| None (Bare Al₂O₃) | Al₂O₃ | DNTT | ~0.5 | ~10⁶ | +5 | [19],[20] |
| Octyl-Boronic Acid (C8-BA) | Al₂O₃ | DNTT | ~1.2 | >10⁷ | -2 | [19],[20] |
| Dodecyl-Boronic Acid (C12-BA) | Al₂O₃ | DNTT | ~1.8 | >10⁷ | -4 | [19],[20] |
| Tetradecyl-Boronic Acid (C14-BA) | Al₂O₃ | DNTT | ~2.1 | >10⁷ | -5 | [19],[20] |
| Note: Values are representative based on published data to illustrate trends. |
Diagram: OFET Structure with Boronic Acid SAM Interface
Caption: Logical structure of an OFET with a boronic acid SAM at the critical interface.
Application in Organic Sensors
The ability of boronic acids to bind reversibly with diols makes them exceptional recognition elements for chemical and biological sensors.[8][9][10] When the boronic acid moiety is tethered to a fluorophore, this binding event can be converted into a highly sensitive optical signal.[8][9][12]
Fluorescent Chemosensors
The operating principle often relies on modulating a fluorescence quenching or enhancement mechanism, such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[12]
-
PET Sensors: In a typical PET sensor, a fluorophore is linked to the boronic acid via a spacer that also includes a tertiary amine. In the absence of a diol, the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore through PET. Upon binding a diol at physiological pH, the boron becomes anionic. This change in the electronic structure inhibits the PET process, "turning on" the fluorescence.[2]
-
ICT Sensors: In ICT sensors, the boronic acid group acts as an electron-withdrawing group on the fluorophore. When it binds a diol and becomes anionic, its electron-withdrawing ability is diminished, leading to a shift in the emission wavelength.[12]
These principles have been used to develop a wide range of fluorescent sensors for detecting glucose, catecholamines, and other biologically relevant diols.[8][9] This technology has been integrated into contact lenses for non-invasive glucose monitoring and used for imaging glycosylation on living cells.[10] Furthermore, these sensing capabilities can be integrated with electronic devices, such as OFETs, where the binding of a saccharide to a boronic acid-functionalized gate can modulate the transistor's channel current, enabling electrical readout.[22]
Diagram: Mechanism of a PET-Based Boronic Acid Fluorescent Sensor
Caption: PET mechanism for a "turn-on" fluorescent boronic acid sensor.
Conclusion and Future Outlook
The applications of boronic acids in organic electronics are both broad and deep, stemming from their unique and highly tunable chemical properties. As indispensable reagents in Suzuki-Miyaura coupling, they have enabled the synthesis of a vast array of high-performance polymers and small molecules that define the current state-of-the-art in OLEDs and OPVs. In parallel, their utility in surface science has led to significant performance gains in OFETs through precise interfacial engineering. The elegant chemistry of diol binding continues to drive innovation in the field of organic sensors, bridging the gap between molecular recognition and electronic signal transduction.
Looking forward, the development of novel boronic acid derivatives with enhanced stability and tailored electronic properties will continue to be a key research focus. The exploration of boronic acids in emerging areas like covalent organic frameworks (COFs) for electronic applications and self-healing electronic materials points to a vibrant future.[23] For researchers and developers, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this remarkable chemical moiety to create the next generation of organic electronic devices.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Online shopping for OLED New Materials at the right price & Fast Shipping [cuikangsynthesis.com]
- 15. boronmolecular.com [boronmolecular.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. [PDF] Improving the performance parameters of organic field-effect transistors via alkyl chain length of boronic acid self-assembled monolayers | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An extended-gate type organic field effect transistor functionalised by phenylboronic acid for saccharide detection in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Building Block: A Technical Guide to 3-Amino-4-methylphenylboronic Acid Hydrochloride in Materials Science
This guide provides an in-depth technical exploration of 3-Amino-4-methylphenylboronic acid hydrochloride, a versatile chemical compound making significant strides in modern materials science. Intended for researchers, scientists, and professionals in drug development, this document will delve into the core chemical principles, synthesis, and diverse applications of this molecule, supported by field-proven insights and detailed experimental protocols.
Introduction: The Unique Potential of a Substituted Phenylboronic Acid
This compound is an aromatic organic compound featuring a boronic acid group, an amino group, and a methyl group attached to a benzene ring. This specific arrangement of functional groups bestows upon the molecule a unique combination of reactivity and functionality, making it a valuable building block in the synthesis of advanced materials.
The boronic acid moiety is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that is central to its use in sensors and bioconjugation.[1] The amino group provides a site for further chemical modification, such as amide bond formation, allowing for its incorporation into larger polymeric structures. The methyl group, while seemingly simple, can influence the electronic properties and solubility of the resulting materials.
This guide will explore the synthesis of this compound and its pivotal role in the development of sophisticated materials, including responsive polymers for drug delivery, sensitive analytical sensors, and components for organic electronics.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22237-12-3[2] |
| Molecular Formula | C₇H₁₁BClNO₂[3] |
| Molecular Weight | 187.43 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Characterization
A robust and reproducible synthesis is paramount for the widespread application of any chemical building block. While multiple synthetic routes to arylboronic acids exist, a common and effective method for preparing this compound involves a multi-step process starting from a readily available precursor.
Conceptual Synthetic Pathway
A logical synthetic approach begins with a suitable substituted aniline, such as 3-bromo-4-methylaniline. The bromo-substituent provides a handle for the introduction of the boronic acid group via a lithium-halogen exchange followed by reaction with a boron electrophile. The amino group is typically protected during these steps to prevent side reactions.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Protection of the Amino Group
-
Dissolve 3-bromo-4-methylaniline in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product to obtain the protected 3-bromo-4-methylaniline.
Step 2: Lithiation and Borylation
-
Dissolve the protected 3-bromo-4-methylaniline in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes.
-
Stir the mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.
-
Add a trialkyl borate (e.g., triisopropyl borate) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Isolation
-
Quench the reaction with an acidic aqueous solution.
-
Extract the product with an organic solvent.
-
Remove the protecting group under appropriate acidic conditions.
-
Isolate and purify the 3-Amino-4-methylphenylboronic acid.
-
Dissolve the free base in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
-
Filter, wash, and dry the final product.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Applications in Materials Science
The unique chemical architecture of this compound makes it a valuable component in a variety of advanced materials.
Responsive Polymers for Drug Delivery
The boronic acid group's ability to form reversible covalent bonds with diols is the cornerstone of its application in "smart" drug delivery systems.[4][5] Polymers functionalized with 3-Amino-4-methylphenylboronic acid can be designed to release a therapeutic agent in response to specific biological triggers, such as changes in pH or glucose concentration.
Mechanism of Action: In a physiological environment, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form has a much higher affinity for diols. The presence of the amino group on the phenyl ring can influence the pKa of the boronic acid, fine-tuning its sensitivity to pH changes.
In the context of diabetes treatment, a hydrogel containing this boronic acid derivative can be loaded with insulin. In the presence of high glucose levels, the glucose molecules (which are diols) will competitively bind to the boronic acid moieties, leading to a change in the hydrogel's structure and the subsequent release of the encapsulated insulin.
Caption: Glucose-responsive insulin release from a boronic acid-functionalized polymer.
Illustrative Protocol for Polymer Functionalization:
-
Synthesize a polymer with reactive side chains (e.g., poly(N-isopropylacrylamide-co-N-hydroxysuccinimide acrylate)).
-
Dissolve the polymer in a suitable solvent (e.g., DMF).
-
Add this compound and a base (e.g., triethylamine) to the polymer solution.
-
Stir the reaction mixture at room temperature to facilitate the amidation reaction between the amino group of the boronic acid and the activated ester on the polymer.
-
Purify the functionalized polymer by dialysis or precipitation.
Fluorescent Sensors for Saccharide Detection
The interaction between boronic acids and diols can also be harnessed to create highly sensitive and selective fluorescent sensors for saccharides.[6][7] This is of particular interest for monitoring glucose levels in biological fluids.[8][9]
Sensing Mechanism: A common approach involves designing a molecule that contains both a fluorophore and a boronic acid recognition site. The fluorescence of the molecule is often quenched in its free state. Upon binding to a saccharide, the formation of the boronate ester can cause a conformational change or alter the electronic properties of the molecule, leading to a "turn-on" of fluorescence. The intensity of the fluorescence signal can then be correlated to the concentration of the saccharide.
Caption: "Turn-on" fluorescent sensing of saccharides using a boronic acid-based probe.
Protocol for Fluorescent Probe Synthesis:
-
Select a fluorophore with a reactive functional group (e.g., an isothiocyanate or a carboxylic acid).
-
React the fluorophore with this compound under appropriate conditions to form a stable conjugate.
-
Purify the fluorescent probe using chromatography.
-
Characterize the probe's photophysical properties (absorption and emission spectra) in the absence and presence of various saccharides to determine its sensitivity and selectivity.
Building Block for Organic Electronics
In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), arylboronic acids are indispensable reagents.[1] They are key participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[10][11]
Role in Suzuki-Miyaura Coupling: this compound can be coupled with a variety of aryl halides or triflates to construct the complex conjugated molecules that serve as the emissive or charge-transporting layers in an OLED device. The amino group can be used to tune the electronic properties of the final material or to attach it to other components of the device.
General Protocol for Suzuki-Miyaura Coupling:
-
In an inert atmosphere, combine this compound (or its corresponding boronic ester), an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water).[12][13]
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or GC).
-
Cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
The resulting biaryl compounds can then be further elaborated and incorporated into the multilayered structure of an OLED.
Caption: Synthesis of OLED materials via Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound is a prime example of a small molecule with a significant impact on materials science. Its unique combination of a diol-responsive boronic acid and a versatile amino group allows for the rational design of a wide array of functional materials. From smart drug delivery systems that respond to their environment to highly sensitive diagnostic tools and key components in next-generation electronics, the applications of this compound are both broad and impactful.
As research in these areas continues to advance, the demand for well-characterized, high-purity building blocks like this compound will undoubtedly grow. Future innovations may lie in the development of novel polymerization techniques to create even more sophisticated responsive materials, the design of new fluorophores for enhanced sensing capabilities, and the synthesis of novel conjugated systems for more efficient OLEDs. The foundational chemistry and versatile reactivity of this compound ensure its continued relevance in the ever-evolving landscape of materials science.
References
- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 2. This compound | 22237-12-3 [chemicalbook.com]
- 3. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Lewis acidity of arylboronic acids
An In-Depth Technical Guide to the Lewis Acidity of Arylboronic Acids for Researchers and Drug Development Professionals.
Introduction
Arylboronic acids, organic compounds bearing a B(OH)₂ group attached to an aromatic ring, have emerged from being niche reagents to indispensable tools across the chemical sciences.[1] Their prominence in fields ranging from organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, to materials science and medicinal chemistry is a direct consequence of the unique electronic properties of the boron atom.[2] At the heart of their reactivity and functionality lies their character as Lewis acids.
Structurally, the boron atom in an arylboronic acid possesses a trigonal planar geometry with sp² hybridization, leaving a vacant p-orbital perpendicular to the molecular plane.[3] This electron deficiency makes the boron atom an electrophilic center, capable of accepting a pair of electrons from a Lewis base (a nucleophile), which is the defining characteristic of a Lewis acid.[4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core principles governing the , the factors that modulate it, the methods for its quantification, and its critical role in modern chemical and pharmaceutical applications.
The Structural Basis of Lewis Acidity
The chemical behavior of arylboronic acids is dominated by an equilibrium that directly reflects their Lewis acidic nature. In aqueous media, the primary Lewis base is the hydroxide ion (OH⁻). The boron center readily accepts a lone pair from hydroxide, leading to a change in hybridization from sp² to sp³, and a transformation from a neutral trigonal planar structure to an anionic tetrahedral boronate species.[4] This fundamental equilibrium is the most direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to exist in the tetrahedral boronate form at a lower pH.[4]
Caption: The fundamental equilibrium of an arylboronic acid with hydroxide.
In the solid state and in non-aqueous or concentrated solutions, boronic acids are prone to dehydration to form cyclic trimetric anhydrides known as boroxines.[5] This is a reversible equilibrium, and the presence of water will shift it back towards the monomeric boronic acid form.[6] Understanding this equilibrium is crucial, as the Lewis acidity and reactivity of the boroxine differ from the monomer.
Caption: Equilibrium between an arylboronic acid and its boroxine anhydride.
Factors Influencing the Lewis Acidity of Arylboronic Acids
Electronic Effects of Aromatic Substituents
The Lewis acidity of an arylboronic acid can be precisely tuned by modifying the substituents on the aromatic ring. This modulation is a cornerstone of designing these molecules for specific applications.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring (e.g., -NO₂, -CN, -CF₃, halogens) increase the electrophilicity of the boron atom.[3] This is because the inductive and/or resonance withdrawal of electron density from the boron-carbon bond makes the vacant p-orbital more electron-deficient and thus a stronger Lewis acid. This stabilization of the resulting negative charge on the tetrahedral boronate anion leads to a lower pKa value .[3]
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the ring (e.g., -OCH₃, -NH₂, -CH₃) decrease the electrophilicity of the boron atom. By pushing electron density towards the boron center, they partially alleviate its electron deficiency, making it a weaker Lewis acid. This results in a higher pKa value .
This predictable relationship between the electronic nature of the substituent and the acidity of the boronic acid can be quantified using the Hammett equation . A Hammett plot reveals a linear correlation between the pKa of meta- and para-substituted phenylboronic acids and the substituent's Hammett sigma (σ) constant.[3][7] The positive slope (ρ value) of this plot confirms that electron-withdrawing groups (positive σ values) increase acidity (decrease pKa).[7]
| Substituent (on Phenylboronic Acid) | Position | pKa in Water | Hammett Constant (σ) |
| -H | - | ~8.7-8.9[4][8] | 0.00 |
| 4-OCH₃ | para | ~9.3-9.7 | -0.27 |
| 4-CH₃ | para | ~9.1 | -0.17 |
| 4-F | para | ~8.5-8.8[9] | +0.06 |
| 4-Cl | para | ~8.4-8.6 | +0.23 |
| 4-CN | para | ~7.8 | +0.66 |
| 4-NO₂ | para | ~7.0-7.3 | +0.78 |
| 3-NO₂ | meta | ~7.7 | +0.71 |
| 3-CF₃ | meta | ~8.0[9] | +0.43 |
Note: pKa values can vary slightly based on experimental conditions (e.g., temperature, ionic strength, solvent composition). The values presented are representative ranges compiled from various sources.[4][8][9][10]
Steric and Solvation Effects
While electronic effects are often dominant, steric hindrance from bulky ortho-substituents can impede the transition from the trigonal planar acid to the tetrahedral boronate, potentially increasing the pKa.[2] Furthermore, solvation plays a critical role. The charged boronate anion is generally better stabilized by polar, protic solvents like water compared to the neutral boronic acid. Changes in solvent composition can, therefore, significantly alter the position of the equilibrium and the apparent acidity.[10]
Quantification of Lewis Acidity: Methodologies and Protocols
Accurate characterization of Lewis acidity is crucial for any application. Several methods are employed, each providing a different facet of this fundamental property.
pKa Determination via UV-Vis Spectrophotometric Titration
This is one of the most common and accessible methods for determining the pKa of arylboronic acids that possess a chromophore.[4] The method leverages the difference in the UV-Vis absorbance spectra between the sp²-hybridized boronic acid and the sp³-hybridized boronate anion. As the pH of the solution is increased, the equilibrium shifts, and the change in absorbance at a specific wavelength can be monitored to generate a titration curve.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the arylboronic acid in a suitable organic solvent like DMSO or methanol to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to 12). Precise measurement of the final pH of each buffer is critical.
-
Sample Preparation: For each data point, add a small, constant volume of the boronic acid stock solution to a cuvette containing a specific buffer solution to achieve a final concentration typically in the range of 50-100 µM. Ensure the percentage of organic solvent is low and constant across all samples (e.g., <1%) to minimize its effect on the pKa.
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance change between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the measured pH of each solution.
-
pKa Determination: Fit the resulting data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The inflection point of this curve corresponds to the pKa of the arylboronic acid.[4]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
The Gutmann-Beckett Method
While pKa in water measures the affinity for hydroxide, the Gutmann-Beckett method provides a more general, solvent-independent measure of Lewis acidity by assessing the interaction with a standard Lewis base probe, triethylphosphine oxide (Et₃PO). The method uses ³¹P NMR spectroscopy to measure the chemical shift of the phosphorus atom in Et₃PO upon complexation with a Lewis acid. The oxygen of Et₃PO donates a lone pair to the boron center, causing a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate a dimensionless Acceptor Number (AN) , where a higher AN corresponds to a stronger Lewis acid. This method is particularly useful for comparing the intrinsic Lewis acidity of different organoboron compounds in non-aqueous systems.
Computational Approaches
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to predict the pKa of arylboronic acids. These methods calculate the Gibbs free energy change for the reaction with a solvent molecule. However, achieving high accuracy can be challenging and requires careful consideration of multiple low-energy conformations of both the acid and its conjugate base, as well as sophisticated solvent models.[4] While computationally intensive, these methods can provide valuable insights into the electronic factors governing acidity.[4]
Implications and Applications in Research and Development
The tunable is not merely a chemical curiosity; it is the key feature enabling their diverse applications.
Catalysis
Arylboronic acids serve as effective, mild, and often "green" Lewis acid catalysts for a variety of organic transformations, such as dehydrative condensations, acylations, and alkylations. The catalytic cycle typically involves the activation of a substrate (e.g., an alcohol or carboxylic acid) by coordination to the Lewis acidic boron center, making it more susceptible to nucleophilic attack. The ability to tune the acidity allows for optimization of catalyst activity for specific reactions.
Caption: Generalized catalytic cycle involving an arylboronic acid.
Sensing and Molecular Recognition
One of the most significant applications of arylboronic acids is in the design of chemical sensors, particularly for carbohydrates.[1] The tetrahedral boronate form of the acid can react with molecules containing 1,2- or 1,3-diols, such as sugars, to form reversible cyclic boronate esters.[5] This binding event can be coupled to a reporter group (e.g., a fluorophore) on the aryl ring. The binding affinity is highly pH-dependent. A boronic acid with a pKa near physiological pH (~7.4) will exist in a significant equilibrium concentration of the boronate form, making it an effective sensor under biological conditions.[5] By synthesizing arylboronic acids with EWGs, researchers can lower the pKa into the physiological range, creating highly sensitive glucose sensors for diabetes monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 10. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Amino-4-methylphenylboronic acid hydrochloride
Abstract
This guide provides a comprehensive technical overview and a field-proven protocol for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 3-amino-4-methylphenylboronic acid hydrochloride. This particular substrate, while valuable for introducing a functionalized aminotolyl moiety, presents unique challenges due to its hydrochloride salt form and the electronic nature of its substituents. We will dissect the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction parameters, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. A troubleshooting guide is included to address common experimental pitfalls.
Introduction: The Power and Nuance of the Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly in the formation of biaryl and vinyl-aryl structures.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, its versatility, functional group tolerance, and the low toxicity of its boron-based reagents have cemented its role in academic research and industrial applications, including pharmaceutical manufacturing.[1][2]
The substrate at the core of this guide, this compound, is a key building block for synthesizing complex molecules. However, its successful application requires careful consideration of three primary factors:
-
The Hydrochloride Salt: The boronic acid is supplied as a salt to enhance stability. This acidic nature necessitates the use of a sufficient excess of base to both neutralize the hydrochloride and facilitate the catalytic cycle.
-
Electron-Donating Groups (EDGs): The presence of the amino (-NH₂) and methyl (-CH₃) groups makes the phenyl ring electron-rich. While EDGs on the boronic acid partner are generally found to enhance the rate of transmetalation, they can also influence side reactions.[3][4]
-
Steric Considerations: The ortho-relationship of the amino and methyl groups can introduce steric factors that may influence catalyst and ligand selection.
This document aims to demystify these challenges by providing a robust framework for experimental design and execution.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to rational protocol design and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) complex.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This step is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[1][8]
-
Reductive Elimination: The newly formed di-organopalladium(II) complex eliminates the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Experimental Parameters: A Scientist's Guide
The success of coupling this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Crucial for Neutralization & Activation. A minimum of 3 equivalents is required: 1 eq. to neutralize the HCl salt and 2 eq. to drive the catalytic cycle. K₂CO₃ is a cost-effective choice for reactive bromides.[9] K₃PO₄ is a stronger base, often better for less reactive aryl chlorides. Cs₂CO₃ is highly effective but more expensive. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand | The Engine of the Reaction. Pd(PPh₃)₄ is an excellent choice as it is a pre-formed Pd(0) catalyst. For couplings involving aryl chlorides, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) is often necessary to facilitate the difficult oxidative addition step.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | The Reaction Medium. A biphasic solvent system is highly effective.[9] The organic solvent (e.g., dioxane, toluene) dissolves the organic reagents and catalyst, while water dissolves the inorganic base. This interface is where the critical activation of the boronic acid is believed to occur.[6] |
| Temperature | 80 - 110 °C | Driving the Reaction Forward. Most Suzuki couplings require heating to overcome activation barriers, especially for the oxidative addition and reductive elimination steps. The temperature should be chosen based on the solvent system and the reactivity of the coupling partners. |
| Atmosphere | Nitrogen or Argon | Protecting the Catalyst. The active Pd(0) species is sensitive to atmospheric oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition, which can lead to side reactions like homocoupling. |
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol details a representative reaction between this compound and a model aryl bromide, 1-bromo-4-methoxybenzene.
Reaction Scheme: (3-Amino-4-methylphenyl)B(OH)₂·HCl + 1-Bromo-4-methoxybenzene → 3-Amino-4-methyl-4'-methoxybiphenyl
Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-4-methoxybenzene | 104-92-7 | 187.04 | 187 mg | 1.0 | 1.0 |
| 3-Amino-4-methylphenylboronic acid HCl | 851075-12-4 | 187.44 | 225 mg | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 | 3.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 | 0.03 (3 mol%) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - | - |
Experimental Workflow Diagram
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Palladium-catalyzed cross-coupling with 3-Amino-4-methylphenylboronic acid
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling with 3-Amino-4-methylphenylboronic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 3-Amino-4-methylphenylboronic acid in palladium-catalyzed cross-coupling reactions. With full editorial control, this guide is structured to deliver not just protocols, but a deep-seated understanding of the reaction's nuances, grounded in established scientific principles.
Introduction: The Power of the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[4][5]
At its core, the reaction couples an organoboron compound (like 3-Amino-4-methylphenylboronic acid) with an organic halide or pseudohalide (such as a triflate) in the presence of a palladium catalyst and a base.[1][3]
The Catalytic Heart: Understanding the Mechanism
A proficient application of the Suzuki-Miyaura coupling necessitates a firm grasp of its catalytic cycle. The generally accepted mechanism involves three key steps, cycling a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[1][6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the organic halide (R¹-X). This oxidizes the palladium to Pd(II) and forms a square-planar organopalladium(II) complex.[6][7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[3]
-
Transmetalation : This is the step where the organic moiety from the boronic acid (R²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex.[3][8] This step displaces the halide from the palladium complex and forms a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium complex couple to form the new C-C bond (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][6]
Visualization: The Suzuki-Miyaura Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki Coupling [organic-chemistry.org]
The Strategic Synthesis of Biaryl Scaffolds Utilizing 3-Amino-4-methylphenylboronic Acid: An Application & Protocol Guide
Introduction: The Architectural Significance of Biaryls and the Role of a Key Building Block
Biaryl structures are a cornerstone of modern molecular design, forming the foundational framework for a multitude of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronics.[1] Their synthesis is a critical focus for researchers in drug discovery, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and highly versatile method for forging the pivotal carbon-carbon bond that defines these biaryl systems, lauded for its efficiency and broad functional group tolerance.[2]
Within the vast arsenal of reagents for this transformation, 3-Amino-4-methylphenylboronic acid stands out as a particularly valuable building block. Its structure offers a unique combination of functionalities: the boronic acid for predictable cross-coupling, an amino group for further derivatization or to act as a key pharmacophoric element, and a methyl group that can influence conformation and metabolic stability. This trifecta of features makes it an attractive starting material for constructing complex molecules, especially in the development of targeted therapies and novel materials.[3]
This guide provides an in-depth exploration of the synthesis of biaryl compounds using 3-Amino-4-methylphenylboronic acid. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed and field-tested protocols, discuss critical parameters for reaction optimization, and address common challenges encountered when working with amino-functionalized boronic acids.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, orchestrated by a palladium catalyst.[2] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle initiates with a low-valent palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a new, higher-valent palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation : This is the key step where the organic moiety from the boronic acid is transferred to the palladium(II) center. A base is crucial for this process; it activates the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer of the aryl group to the palladium catalyst.[4]
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center, forming the new biaryl C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols for Biaryl Synthesis
The following protocols are designed to be robust starting points for the synthesis of biaryl compounds using 3-Amino-4-methylphenylboronic acid. It is crucial to note that optimal conditions are substrate-dependent, and some degree of optimization may be required.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for a wide range of aryl bromides and provides a solid foundation for further optimization.
Materials:
-
3-Amino-4-methylphenylboronic acid
-
Aryl bromide (e.g., 3-bromo-2-chloropyridine)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and degassed water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating source (oil bath or heating mantle)
Procedure:
-
Reaction Setup : In a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, combine 3-Amino-4-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere : Seal the flask/vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%). Subsequently, add the degassed solvent system. A common and effective solvent mixture is 1,4-dioxane and water, often in a 4:1 to 5:1 ratio. The reaction is typically run at a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction : Heat the reaction mixture with vigorous stirring to a temperature between 85-100 °C. The optimal temperature and reaction time will depend on the reactivity of the substrates. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water to remove the inorganic salts. Separate the organic layer.
-
Extraction : Extract the aqueous layer with additional portions of the organic solvent (e.g., 2 x 20 mL of ethyl acetate).
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation: Representative Reaction Conditions
The choice of reaction parameters can significantly impact the yield and purity of the desired biaryl product. The following table provides a summary of typical conditions that have proven effective for Suzuki-Miyaura couplings of functionalized aryl halides, which can serve as a starting point for optimization when using 3-Amino-4-methylphenylboronic acid.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (if applicable) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 75-90 |
| Aryl Bromide | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.0) | Toluene | 100 | 12 | 80-95 |
| Aryl Chloride | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 110 | 24 | 70-85 |
| Heteroaryl Bromide | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 70-90 |
Note: Yields are representative and highly dependent on the specific substrates used.
Causality Behind Experimental Choices & Optimization Strategies
Catalyst and Ligand Selection: The palladium source and its associated ligands are at the heart of the reaction's success.
-
Pd(PPh₃)₄ : A workhorse catalyst, it is often effective for coupling with aryl bromides and iodides. However, it can be sensitive to air and temperature.
-
Pd(dppf)Cl₂ : This catalyst is more robust and often provides better results for a wider range of substrates, including some less reactive aryl bromides.
-
Buchwald and Nolan Ligands (e.g., SPhos, XPhos) : For challenging substrates, particularly aryl chlorides, the use of electron-rich, bulky phosphine ligands in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is often necessary. These ligands promote the oxidative addition step and stabilize the active catalytic species.[5]
The Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step.[4]
-
K₂CO₃ and Na₂CO₃ : These are common, mild bases suitable for many standard couplings.
-
K₃PO₄ : A stronger base that is often more effective, particularly for less reactive boronic acids or aryl chlorides.
-
Cs₂CO₃ and CsF : These bases can be advantageous in certain cases, sometimes leading to higher yields and faster reaction rates.
Solvent Systems: The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water.
-
Toluene, Dioxane, THF : These are common organic solvents that effectively dissolve the organic substrates and catalyst.
-
Water : The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of organic solvent to water can be a key parameter to optimize.
Potential Challenges with 3-Amino-4-methylphenylboronic acid:
-
Catalyst Inhibition : The primary amino group is a Lewis base and can coordinate to the palladium center, potentially inhibiting its catalytic activity. While often this is not a prohibitive issue, in some cases, using a higher catalyst loading or a more robust ligand system can overcome this. N-protection of the amine is a possible strategy but adds extra steps to the synthesis.
-
Self-Coupling : Homocoupling of the boronic acid to form a symmetrical biaryl can be a side reaction. This is often minimized by the slow addition of the boronic acid or by carefully controlling the reaction conditions.
-
Protodeboronation : The C-B bond can be cleaved by acidic protons, leading to the formation of the corresponding arene. This is generally avoided by using basic reaction conditions.
Applications in Research and Development
The biaryl compounds synthesized from 3-Amino-4-methylphenylboronic acid are valuable intermediates in several areas:
-
Drug Development : The resulting biaryl amines are privileged structures in medicinal chemistry, appearing in molecules targeting a wide range of diseases, including cancer and inflammatory disorders.[6] The amino group provides a handle for further functionalization to fine-tune the pharmacological properties of the molecule.
-
Materials Science : These compounds can serve as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic materials, where the biaryl core contributes to the desired electronic and photophysical properties.
Conclusion
3-Amino-4-methylphenylboronic acid is a versatile and strategic reagent for the construction of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the interplay between the catalyst, base, and solvent is essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to successfully employ this valuable building block in their synthetic endeavors, accelerating the development of new pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 4. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Chan-Lam Coupling with Substituted Phenylboronic Acids: Application Notes and Protocols for Researchers
Introduction: The Strategic Value of Chan-Lam Coupling in Modern Synthesis
The Chan-Lam coupling reaction has emerged as a cornerstone in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its efficient construction of carbon-heteroatom bonds.[1][2] This copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol provides a powerful and often milder alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3] Key advantages of the Chan-Lam coupling include its tolerance for air and moisture, the use of an inexpensive and abundant copper catalyst, and the ability to conduct the reaction under relatively mild conditions, often at room temperature.[1][4] These features make it an attractive method for the late-stage functionalization of complex molecules, a critical step in drug discovery and development. This guide provides an in-depth exploration of the Chan-Lam coupling, with a specific focus on the nuances of reacting with substituted phenylboronic acids, offering detailed protocols and field-proven insights for researchers and drug development professionals.
Mechanistic Insights: The Influence of Phenylboronic Acid Substituents
The generally accepted mechanism of the Chan-Lam coupling involves a Cu(II) catalytic cycle. The key steps are initiated by the formation of a copper-aryl complex, which then undergoes reductive elimination to forge the desired carbon-heteroatom bond and a Cu(I) species.[3][4] This Cu(I) intermediate is subsequently reoxidized to the active Cu(II) catalyst by an oxidant, which is often atmospheric oxygen.[3][4]
The electronic nature of the substituents on the phenylboronic acid can significantly influence the reaction's efficiency. While a definitive, universally applicable rule remains elusive and can be substrate-dependent, some general trends have been observed:
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -CF₃, -CN, -NO₂) are often reported to exhibit higher reactivity.[5] This can be attributed to the increased electrophilicity of the boronic acid, potentially facilitating the transmetalation step with the copper catalyst. However, in some cases, EWGs can also lead to lower yields, possibly due to the increased acidity of the phenylboronic acid.[5]
-
Electron-Donating Groups (EDGs): Conversely, phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) can also lead to high yields, in some instances outperforming their electron-withdrawing counterparts.[6][7] The increased electron density on the aryl ring may facilitate the reductive elimination step.
-
Steric Hindrance: Ortho-substituted phenylboronic acids can present a significant challenge due to steric hindrance, which can impede the approach of the reagents to the copper center and often result in lower yields or require more forcing conditions.[7][8]
It is crucial for researchers to recognize that the interplay between the electronic and steric effects of the substituent, the nature of the nucleophile, and the specific reaction conditions will ultimately determine the outcome of the reaction.
Visualizing the Process
To better understand the reaction dynamics, two key diagrams are presented below.
Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.
Caption: General experimental workflow for a typical Chan-Lam coupling reaction.
Comparative Protocols: Electron-Donating vs. Electron-Withdrawing Groups
The following protocols provide a starting point for the Chan-Lam coupling of an amine with phenylboronic acids bearing either electron-donating or electron-withdrawing substituents. It is important to note that optimization of the solvent, base, and temperature may be necessary for specific substrates.
Protocol 1: N-Arylation with an Electron-Donating Substituted Phenylboronic Acid
Example Substrate: 4-Methoxyphenylboronic Acid
Objective: To synthesize N-(4-methoxyphenyl)aniline.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), 10 mL
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Add dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol).
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(4-methoxyphenyl)aniline.
Protocol 2: N-Arylation with an Electron-Withdrawing Substituted Phenylboronic Acid
Example Substrate: 4-(Trifluoromethyl)phenylboronic Acid
Objective: To synthesize N-(4-(trifluoromethyl)phenyl)aniline.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Methanol (MeOH), 10 mL
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), copper(II) trifluoromethanesulfonate (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Stir the reaction mixture at 50 °C and open to the air for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-(4-(trifluoromethyl)phenyl)aniline.
Data Summary: Reaction Conditions with Various Substituted Phenylboronic Acids
The following table summarizes typical reaction conditions and outcomes for the Chan-Lam coupling with a range of substituted phenylboronic acids. This data is compiled from various literature sources and serves as a general guide.
| Phenylboronic Acid Substituent | Nucleophile | Copper Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-OCH₃ | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 90 | [9] |
| 4-CH₃ | 2-Nitroimidazole | Cu(OTf)₂/ligand | K₂CO₃ | MeOH | RT | 85 | [6] |
| H | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 92 | [9] |
| 4-F | 2-Nitroimidazole | Cu(OTf)₂/ligand | K₂CO₃ | MeOH | RT | 84 | [6] |
| 4-Cl | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 71 | [9] |
| 4-CN | 2-Nitroimidazole | Cu(OTf)₂/ligand | K₂CO₃ | MeOH | RT | 49 | [6] |
| 4-CF₃ | Aniline | Cu(OTf)₂ | K₂CO₃ | MeOH | 50 | Moderate to Good | [6] |
| 2-CH₃ | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | Lower Yields | [7][8] |
Troubleshooting and Field-Proven Insights
Despite its robustness, the Chan-Lam coupling can sometimes present challenges. Below are common issues and potential solutions based on extensive field experience.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the copper salt is of good quality and not hydrated. Consider using a more active copper source like Cu(OTf)₂.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are often less reactive. Check the purity of the boronic acid and consider using a fresh batch.
-
Inappropriate Solvent or Base: The choice of solvent and base is critical and often substrate-dependent. Screen a variety of solvents (e.g., DCM, MeOH, MeCN, THF) and bases (e.g., pyridine, Et₃N, K₂CO₃, Cs₂CO₃).
-
Insufficient Oxidant: Ensure the reaction is open to the air or, in some cases, sparge with oxygen. For sluggish reactions, the addition of an external oxidant like TEMPO or pyridine N-oxide can be beneficial.[4]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This is a common side reaction. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided. The choice of ligand can also influence the extent of homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. Using a non-protic solvent and a non-nucleophilic base can help to minimize this side reaction. The addition of molecular sieves can also be beneficial.[10]
-
Oxidation of the Nucleophile: For sensitive nucleophiles, running the reaction under an atmosphere of air (as opposed to pure oxygen) or at lower temperatures may be necessary.
-
-
Sterically Hindered Substrates:
-
For ortho-substituted phenylboronic acids or bulky nucleophiles, higher temperatures, longer reaction times, and the use of a more active catalytic system (e.g., with a specific ligand) may be required. Microwave irradiation can also be a useful tool to accelerate these challenging couplings.
-
Conclusion
The Chan-Lam coupling is a versatile and indispensable tool in the modern synthetic chemist's arsenal. A thorough understanding of the reaction mechanism and the electronic and steric influences of substituents on the phenylboronic acid is paramount for successful application. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, empowering them to confidently employ this powerful transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of a Potent B-Raf Kinase Inhibitor Scaffold using 3-Amino-4-methylphenylboronic acid
Abstract
This technical guide provides a comprehensive framework for the synthesis of a potent kinase inhibitor scaffold targeting the B-Raf proto-oncogene, a critical node in the MAPK signaling pathway frequently mutated in various cancers, most notably melanoma. We detail a robust and reproducible protocol centered around the strategic implementation of 3-Amino-4-methylphenylboronic acid as a key building block. The core transformation is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its mild conditions and broad functional group tolerance. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a deep dive into the mechanistic rationale behind the experimental design, ensuring both technical proficiency and a thorough understanding of the underlying chemical principles.
Introduction: The Imperative for Targeted Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors that selectively target the ATP-binding site of specific kinases has revolutionized cancer therapy. One of the most critical targets in this arena is the B-Raf kinase.[2] Activating mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, promoting uncontrolled cell proliferation and survival.[3][4][5]
Vemurafenib, a potent inhibitor of the B-Raf V600E mutant, exemplifies the success of this targeted approach.[6] The synthesis of Vemurafenib and its analogs often relies on the construction of a key biaryl linkage. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for forging such carbon-carbon bonds.[7] This application note will focus on the synthesis of a Vemurafenib analog, showcasing the utility of 3-Amino-4-methylphenylboronic acid as a versatile starting material in this context.[3]
Scientific Background: The Suzuki-Miyaura Coupling in Kinase Inhibitor Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[7] Its widespread adoption in pharmaceutical synthesis is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids.[8]
The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the yield and purity of the product.[9]
Experimental Section: Synthesis of a Vemurafenib Analog
This section provides a detailed protocol for the synthesis of a Vemurafenib analog, demonstrating the application of 3-Amino-4-methylphenylboronic acid in a key Suzuki-Miyaura coupling step.
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step-by-Step Protocol
The synthesis is a multi-step process, with the key Suzuki coupling reaction highlighted below.
Step 1: Suzuki-Miyaura Coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with 3-Amino-4-methylphenylboronic acid
Caption: Experimental workflow for the Suzuki-Miyaura coupling step.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.08 mmol), 3-Amino-4-methylphenylboronic acid (0.92 g, 6.09 mmol), and potassium carbonate (2.10 g, 15.2 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.29 g, 0.25 mmol) to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 5-(3-Amino-4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Subsequent Acylation and Sulfonylation (General Procedure)
The product from Step 1 can be further elaborated to the final Vemurafenib analog through standard acylation and sulfonylation procedures. This typically involves reaction with a suitable acyl chloride followed by sulfonylation to introduce the characteristic side chain of Vemurafenib.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Purity Analysis: By HPLC to determine the purity of the final compound.[10]
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for the Suzuki-Miyaura coupling step.
| Parameter | Value |
| Reactants | 5-bromo-1H-pyrrolo[2,3-b]pyridine, 3-Amino-4-methylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Expected Yield | 70-85% |
| Purification | Silica Gel Column Chromatography |
Mechanism of Action: Targeting the B-Raf Signaling Pathway
The synthesized Vemurafenib analog is designed to inhibit the constitutively active B-Raf V600E mutant kinase.[2] By binding to the ATP-binding site of the mutated kinase, the inhibitor prevents the phosphorylation of its downstream target, MEK, thereby blocking the entire MAPK signaling cascade.[3] This leads to an inhibition of cell proliferation and induction of apoptosis in melanoma cells harboring the B-Raf V600E mutation.[4][5]
Caption: Inhibition of the B-Raf signaling pathway by the synthesized Vemurafenib analog.
Conclusion
This application note has detailed a strategic and efficient protocol for the synthesis of a potent B-Raf kinase inhibitor scaffold utilizing 3-Amino-4-methylphenylboronic acid. The cornerstone of this synthesis is a robust Suzuki-Miyaura cross-coupling reaction, a testament to its power and versatility in modern drug discovery. The provided protocol, coupled with the mechanistic insights, empowers researchers to confidently employ this methodology in their own drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of BRAF V600 mutation in melanoma - ProQuest [proquest.com]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BRAF Gene and Melanoma: Back to the Future [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for C-C Bond Formation with Boronic Acids: The Suzuki-Miyaura Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to the pharmaceutical, agrochemical, and materials science industries. Among the myriad of methods developed for this purpose, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile tool. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the coupling of organoboron compounds (typically boronic acids or their esters) with organic halides or pseudohalides. Its enduring popularity stems from its mild reaction conditions, exceptional functional group tolerance, the commercial availability and low toxicity of boronic acid reagents, and its robustness in a wide range of applications, including large-scale industrial synthesis.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of the Suzuki-Miyaura coupling reaction. We will delve into the intricacies of the catalytic cycle, offer detailed experimental protocols, and provide field-proven insights into optimizing reaction components and troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for rational reaction design and optimization. The three key steps are: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (or triflate) to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step of the reaction. The Pd(0) catalyst inserts itself into the carbon-halogen bond, forming a square-planar Pd(II) complex. The reactivity of the organic halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl. The coupling of less reactive aryl chlorides often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate this step.
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the Pd(II) complex. A crucial aspect of this step is the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation. The exact mechanism of transmetalation is still a subject of some debate, but it is widely accepted that the base plays a critical role in this process.
-
Reductive Elimination: In the final step of the catalytic cycle, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium center can promote this step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components: A Guide to Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the reaction components.
| Component | Options | Key Considerations |
| Palladium Source (Precatalyst) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G4) | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources like Pd(OAc)₂ require in situ reduction. Pre-formed catalyst-ligand complexes (precatalysts) offer convenience and improved stability. |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, Buchwald ligands like SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Ligands stabilize the Pd catalyst and modulate its reactivity. Bulky, electron-rich ligands are often necessary for coupling challenging substrates like aryl chlorides. |
| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH), Fluorides (KF, CsF) | The base activates the boronic acid for transmetalation. The choice of base can significantly impact yield and should be screened for optimal performance. Stronger bases are often required for less reactive substrates. |
| Solvent | Toluene, Dioxane, THF, DMF, 2-MeTHF, CPME. Often used with water as a co-solvent. | The solvent system must solubilize the reactants and catalyst. Biphasic systems (e.g., Toluene/water) are common and can facilitate the dissolution of inorganic bases. Greener solvent alternatives are increasingly being explored. |
| Boron Reagent | Boronic Acids (RB(OH)₂), Boronate Esters (e.g., Pinacol esters), Potassium Trifluoroborates (R-BF₃K) | Boronic acids are highly reactive but can be unstable. Boronate esters offer enhanced stability for storage and handling but may react slower. Trifluoroborates are also stable, crystalline solids. |
| Organic Electrophile | Aryl/Vinyl Iodides, Bromides, Triflates, Chlorides | Reactivity order is generally I > Br > OTf >> Cl. Chlorides are often the most challenging but are economically attractive. |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction is performed under an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction vessel via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol for Coupling of a Challenging Aryl Chloride
This protocol utilizes
Application Notes and Protocols for the Acylative Suzuki-Miyaura Cross-Coupling Reaction
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: A Modern Tool for Ketone Synthesis
The Acylative Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of ketones, which are crucial building blocks in pharmaceuticals, natural products, and functional materials.[1][2][3] This reaction provides a catalytic alternative to traditional methods like Friedel-Crafts acylation or the addition of highly reactive organometallic reagents to carboxylic acid derivatives, which are often plagued by issues such as harsh conditions, low regioselectivity, and poor functional group tolerance.[1][2]
This guide offers an in-depth exploration of the Acylative Suzuki-Miyaura reaction, moving from its core mechanistic principles to practical, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and optimize this essential transformation. The reaction typically involves the palladium- or nickel-catalyzed coupling of an organoboron reagent (like a boronic acid) with an acyl electrophile (such as an acyl chloride, anhydride, ester, or amide) to form a new carbon-carbon bond, yielding a ketone.[2][4]
Mechanistic Underpinnings: The Catalytic Cycle
The efficacy of the Acylative Suzuki-Miyaura coupling lies in a well-defined catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted cycle for a palladium-catalyzed reaction between an organoboronic acid and an acyl chloride proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex. The acyl halide (R¹-COX) reacts with the Pd(0) catalyst, which inserts itself into the carbon-halogen bond. This step, often rate-determining, forms a Pd(II) intermediate.[5] The choice of a sufficiently electron-rich ligand on the palladium center is crucial to promote this step, especially when using less reactive electrophiles like aryl chlorides.[6]
-
Transmetalation : The organoboronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the formation of a more nucleophilic boronate species [R²-B(OH)₃]⁻, which facilitates the transfer of the R² group to the electrophilic palladium center.[7]
-
Reductive Elimination : This final step involves the formation of the new C(acyl)-C bond as the R¹CO and R² groups are eliminated from the palladium center. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the final ketone product (R¹-CO-R²). Bulky ligands on the palladium catalyst often accelerate this step.[6]
Core Components and Optimization Strategy
The success of an Acylative Suzuki-Miyaura coupling hinges on the careful selection of its five core components: the acyl electrophile, the organoboron nucleophile, the catalyst system (metal precursor and ligand), the base, and the solvent.
Acyl Electrophiles
While acyl chlorides are the most common and reactive coupling partners, the scope has expanded significantly.[2][3]
-
Acyl Chlorides : Highly reactive and widely available, making them a common starting point.[3] Anhydrous reaction conditions are often preferred to prevent hydrolysis.[1]
-
Anhydrides : Offer an alternative to acyl halides, with the advantage of being less sensitive to moisture. In situ formation of anhydrides from carboxylic acids is a common strategy.[2][8]
-
Esters & Amides : More challenging substrates due to the stronger C-O or C-N bond. Their activation often requires more specialized and highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or nickel catalysts.[2][4]
Organoboron Reagents
Arylboronic acids are the most frequently used nucleophiles due to their stability, commercial availability, and low toxicity.[1][6]
-
Boronic Acids (RB(OH)₂) : The workhorse of Suzuki couplings. Generally stable to air and moisture.
-
Boronate Esters (e.g., pinacol esters) : Often used for boronic acids that are prone to decomposition or for purifying intermediates. They exhibit different reactivity profiles and may require specific conditions.
-
Potassium Trifluoroborates (RBF₃K) : Highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids.
Catalyst Systems
The choice of catalyst is critical and dictates the reaction's efficiency and substrate scope. Palladium complexes are most common, but nickel systems provide a cost-effective and sometimes more reactive alternative.[2]
| Catalyst Component | Examples | Key Considerations & Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | These are common sources of the active Pd(0) catalyst. The choice depends on stability, cost, and ease of handling. Pd₂(dba)₃ is often used for generating Pd(0) in situ. |
| Phosphine Ligands | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky ligands like those from the Buchwald family (SPhos, XPhos) are highly effective.[9] They promote both the oxidative addition of less reactive electrophiles (like aryl chlorides) and the final reductive elimination step.[6][9] |
| NHC Ligands | IPr, PEPPSI-type catalysts | N-Heterocyclic Carbene (NHC) ligands are strong electron donors and form very stable palladium complexes. They are particularly useful for coupling challenging substrates like amides or sterically hindered partners.[2][10] |
| Nickel Catalysts | NiCl₂(dme), Ni(II)-σ-aryl precatalysts | Nickel is more earth-abundant and can be more effective for certain transformations, such as coupling with anhydrides or amides.[2] |
| Heterogeneous Catalysts | Pd/C | Palladium on charcoal (Pd/C) offers a practical advantage for large-scale synthesis, as the catalyst can be easily removed by filtration and potentially recycled, simplifying product purification.[2][11][12] |
Base and Solvent
The base activates the boronic acid for transmetalation, while the solvent must solubilize the reactants and facilitate the catalytic process.
-
Bases : Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cesium carbonate is more soluble and often provides better results with challenging substrates. Fluorides (KF) can be used for base-sensitive substrates.[7]
-
Solvents : Anhydrous ethereal (e.g., 1,4-dioxane, THF) or aromatic (e.g., toluene) solvents are frequently used, particularly for moisture-sensitive acyl chlorides.[1] Aqueous solvent mixtures can also be effective, especially with phosphine-free catalyst systems.[1]
Experimental Protocol: General Procedure for Acylative Suzuki-Miyaura Coupling
This protocol provides a generalized, step-by-step methodology for the palladium-catalyzed coupling of an arylboronic acid with an acyl chloride.
Materials & Reagents:
-
Arylboronic acid (1.2 equivalents)
-
Acyl chloride (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., anhydrous K₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (oven-dried) and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill the system with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents : Add the anhydrous solvent via syringe. Stir the mixture for 5-10 minutes. Subsequently, add the acyl chloride dropwise via syringe.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and allow it to stir for the required time (typically 4-24 hours).
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure ketone product.
Applications in Drug Discovery and Development
The reliability and broad functional group tolerance of the Acylative Suzuki-Miyaura coupling make it an invaluable tool in pharmaceutical research.[13] It allows for the late-stage modification of complex molecules and the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[13] For instance, diaryl ketones, which are readily synthesized via this method, are common structural motifs in potent therapeutic agents.[3][14] Recent advancements, such as stereospecific protocols, further expand its utility by enabling the synthesis of chiral α-aryl ketones, which are important pharmacophores.[15][16][17] The development of mechanochemical, solvent-free protocols also aligns with the growing emphasis on green and sustainable chemistry in the pharmaceutical industry.[3][14]
Conclusion and Future Outlook
The Acylative Suzuki-Miyaura cross-coupling has matured from a niche reaction to a mainstream method for ketone synthesis. Its continuous evolution, driven by the development of new, highly active catalyst systems and more sustainable protocols, ensures its relevance in both academic and industrial settings.[2] Future research will likely focus on expanding the substrate scope to even less reactive acyl derivatives, developing more enantioselective variants, and further improving the environmental footprint of the reaction.[2] For professionals in drug discovery, mastering this reaction is not just beneficial—it is essential for the efficient construction of the next generation of therapeutic agents.
References
- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 12. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. | Semantic Scholar [semanticscholar.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereospecific Acylative Suzuki-Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds. | Semantic Scholar [semanticscholar.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
Revolutionizing C-C Bond Formation: A Guide to Base-Free Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Overcoming the "Base Problem" in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems.[1][2][3] Its impact is profoundly felt in the pharmaceutical and fine chemical industries, where it is a workhorse for creating complex molecules.[4][5][6] The conventional reaction mechanism, however, relies on the presence of a base to activate the organoboron species, facilitating the crucial transmetalation step.[2][3][7]
This "base problem" presents significant limitations.[8] Basic conditions can lead to undesired side reactions, most notably the protodeboronation of the organoboron reagent, which reduces reaction efficiency.[8] Furthermore, the presence of a base is incompatible with substrates bearing base-sensitive functional groups, thereby limiting the accessible chemical space.[8][9] For researchers and professionals in drug development, where molecular complexity and functional group tolerance are paramount, these limitations pose a considerable challenge.
This guide provides a detailed overview of emerging base-free Suzuki-Miyaura cross-coupling methods. We will delve into the mechanistic innovations that circumvent the need for an external base, present detailed protocols for key methodologies, and offer insights into the causality behind experimental choices. This resource is designed for researchers, scientists, and drug development professionals seeking to leverage these advanced techniques for more efficient, cleaner, and broader-scoped syntheses.
Mechanistic Insights: How is Base-Free Coupling Possible?
The circumvention of an external base in Suzuki-Miyaura couplings hinges on alternative strategies to achieve the critical transmetalation step. These methods can be broadly categorized into two main approaches: intrinsic activation of the coupling partners or the generation of highly reactive catalytic intermediates.
Intrinsic Activation via Substrate Design
One of the most elegant strategies involves designing one of the coupling partners to contain a functional group that can facilitate transmetalation without an external base. A prime example is the use of acyl fluorides as electrophiles in nickel-catalyzed couplings.[10][11][12] In this system, the fluoride ion, generated after the initial oxidative addition of the acyl fluoride to the nickel(0) center, plays a crucial role.[10][11][12] The strong affinity of boron for fluoride (fluorophilicity) drives a base-free transmetalation, leading to the formation of a stable B-F bond.[10][11][12]
Another innovative approach involves the stereoselective coupling of tetrasubstituted gem-difluoroalkenes .[13] Here, a C-F bond activation occurs, generating a vinylpalladium(II) fluoride intermediate. The subsequent base-free transmetalation with a boronic acid is driven by the formation of the thermodynamically favorable B-F bond.[13]
Lewis Acid-Mediated Transmetalation
A second major strategy involves the use of Lewis acids to promote the formation of a highly reactive, cationic organopalladium(II) intermediate.[8] This approach avoids the need for a base by activating the palladium complex itself. By adding a halophilic Lewis acid, such as a zinc complex, the halide ligand on the organopalladium(II) species (formed after oxidative addition) is abstracted.[8] This generates a coordinatively unsaturated, cationic palladium center that is sufficiently electrophilic to undergo transmetalation with a neutral organoboron reagent.[8]
This method effectively redesigns the catalytic intermediate to be reactive enough for base-free conditions, expanding the scope of compatible organohalides.[8]
Comparative Overview of Base-Free Methods
The choice of a specific base-free method depends on the substrate scope, functional group tolerance, and desired reaction conditions. The following table summarizes key features of representative protocols.
| Method | Catalyst System | Electrophile | Organoboron Reagent | Key Activator/Feature | Typical Conditions | Advantages |
| Nickel-Catalyzed Acyl Fluoride Coupling | Ni(COD)₂ / PCy₃ | Acyl Fluorides (Ar-COF) | Arylboronic Acids, Diboron Reagents | Intrinsic fluoride activation | Mild temperatures, organic solvents | Utilizes inexpensive nickel, broad scope for base-sensitive boronic acids.[10][11][12] |
| Palladium-Catalyzed gem-Difluoroalkene Coupling | Pd(0) / PPh₃ | gem-Difluoroalkenes | Arylboronic Acids | C-F activation, intrinsic fluoride | Organic solvents, often requires heating | Stereoselective formation of monofluoroalkenes.[13] |
| Lewis Acid-Mediated Coupling | PdCl₂(amphos)₂ | Aryl Halides (Br, Cl) | Arylboronic Acids | Zinc-based Lewis Acid | THF, 80 °C | Broadens scope to common aryl halides, avoids base-promoted side reactions.[8] |
| Aqueous Ligand-Free Coupling | Pd(OAc)₂ | Aryl Halides | Arylboronic Acids | "Water Extract of Banana" (WEB) as natural base/medium | Room temperature, in air | Environmentally benign, mild conditions, economical.[14][15][16] |
Detailed Application Notes and Protocols
Protocol 1: Nickel-Catalyzed Base-Free Coupling of Acyl Fluorides with Arylboronic Acids
Application Note: This protocol is particularly advantageous for synthesizing biaryl ketones from base-sensitive arylboronic acids. The use of an inexpensive nickel catalyst and the absence of an external base make it an economical and functionally tolerant method. The key to success is the quality of the nickel precatalyst and the exclusion of air and moisture.
Materials:
-
Nickel(0) precatalyst (e.g., Ni(COD)₂)
-
Ligand (e.g., Tricyclohexylphosphine, PCy₃)
-
Acyl fluoride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
Detailed Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon), add Ni(COD)₂ (5 mol%) and PCy₃ (10 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the acyl fluoride). Stir the mixture at room temperature for 10-15 minutes until the catalyst precursor is fully dissolved and the active catalyst is formed.
-
Reagent Addition: To the catalyst solution, add the acyl fluoride (1.0 eq) followed by the arylboronic acid (1.2 eq).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup & Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of silica gel to remove the nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.
Protocol 2: Lewis Acid-Mediated Base-Free Coupling of Aryl Bromides with Arylboronic Acids
Application Note: This method is ideal for coupling standard aryl halides with organoboron reagents that are prone to protodeboronation under basic conditions. The Lewis acid additive is critical for activating the palladium intermediate. Careful control of stoichiometry and inert conditions are essential for high yields.
Materials:
-
Palladium precatalyst (e.g., PdCl₂(amphos)₂)
-
Lewis acid additive (e.g., a pre-formed zinc complex as described in the literature[8])
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Anhydrous THF
-
Schlenk flask or glovebox
Detailed Experimental Protocol:
-
Setup: To a Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., PdCl₂(amphos)₂, 2 mol%), the Lewis acid additive (e.g., 1.1 eq), the aryl bromide (1.0 eq), and the arylboronic acid (1.1 eq).
-
Solvent Addition: Add anhydrous THF (to achieve a concentration of 0.2 M with respect to the aryl bromide) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the consumption of the aryl bromide by GC-MS or LC-MS.
-
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the biaryl product.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst (especially Ni(0)) has not been deactivated by oxygen. Use fresh precatalysts and ligands, and maintain strict inert atmosphere conditions.
-
Lewis Acid Quality: In Lewis acid-mediated protocols, the purity and activity of the additive are crucial. Ensure it is anhydrous and handled under inert conditions.
-
Temperature: Some less reactive substrates may require higher temperatures. Incrementally increase the reaction temperature, but be mindful of potential decomposition.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: While less common without a base, this can still occur. Ensure the stoichiometry is correct and that the reaction is not overheated.
-
Protodeboronation: Even without a strong base, trace amounts of water can cause this side reaction, especially with sensitive boronic acids. Use anhydrous solvents and reagents.
-
-
Causality in Reagent Selection:
-
Why PCy₃ for Nickel? Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) are often used with nickel catalysts. They stabilize the low-valent nickel species and promote the oxidative addition and reductive elimination steps.
-
Why THF as a Solvent? Tetrahydrofuran (THF) is a common solvent in these reactions due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point, which allows for heating. Its coordinating ability can also influence the catalytic cycle.
-
Conclusion and Future Outlook
Base-free Suzuki-Miyaura cross-coupling reactions represent a significant advancement in synthetic chemistry, directly addressing the inherent limitations of classical protocols. By employing innovative activation strategies, these methods expand the reaction scope to include base-sensitive substrates, reduce side reactions, and in some cases, utilize more sustainable and economical catalysts.[8][9][10] For professionals in drug discovery and development, these techniques open new avenues for the synthesis of complex and novel molecular architectures. As research continues, we can anticipate the development of even more versatile and robust base-free methodologies, further solidifying the Suzuki-Miyaura reaction's indispensable role in modern science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 10. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature | Semantic Scholar [semanticscholar.org]
- 16. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Use of 3-Amino-4-methylphenylboronic acid in OLED synthesis
Application Note & Protocol
Topic: Strategic Use of 3-Amino-4-methylphenylboronic Acid in the Synthesis of High-Performance OLED Emitters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of Substituted Boronic Acids in OLEDs
The advancement of Organic Light-Emitting Diode (OLED) technology is fundamentally a story of molecular engineering. The performance metrics of an OLED device—its efficiency, color purity, and operational lifetime—are directly governed by the photophysical properties of the organic materials within its emissive layer.[1][2] Boronic acids have emerged as indispensable building blocks in the synthesis of these sophisticated organic semiconductors. Their utility is primarily centered on their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provides a robust and versatile method for constructing the carbon-carbon bonds that form the conjugated backbone of OLED materials.[3][4]
Among the vast library of available boronic acids, 3-Amino-4-methylphenylboronic acid offers a unique combination of functionalities. Its boronic acid group is a reactive handle for Suzuki coupling, while the amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring provide strategic advantages for molecular design. The amino group can serve as an electron-donating moiety to tune the molecule's highest occupied molecular orbital (HOMO) level, or as a reactive site for subsequent functionalization to build more complex structures. The methyl group can enhance solubility and influence the solid-state morphology, which is critical for preventing aggregation-caused quenching and ensuring high photoluminescence quantum yields (PLQY) in the solid state.
This document serves as a detailed guide to the application of 3-Amino-4-methylphenylboronic acid in the synthesis of advanced OLED materials, with a focus on constructing donor-acceptor (D-A) type emitters, which are a cornerstone for developing materials with Thermally Activated Delayed Fluorescence (TADF).[5][6]
Core Principles: Why 3-Amino-4-methylphenylboronic Acid?
The selection of a building block in OLED material synthesis is a deliberate choice aimed at achieving specific electronic properties. 3-Amino-4-methylphenylboronic acid is particularly valuable for several reasons:
-
Electron-Donating Character: The amino group is a moderate electron donor. When coupled to an electron-accepting (acceptor) core, it helps create a molecule with significant charge-transfer (CT) character in its excited state.[7] This is a prerequisite for achieving a small singlet-triplet energy gap (ΔEST), which is essential for efficient TADF.[7][8]
-
Site for Derivatization: The primary amine is a versatile functional group. It can be readily reacted to attach other aromatic groups (e.g., via Buchwald-Hartwig amination) to create more complex, sterically hindered donor units. This steric hindrance is crucial for minimizing intermolecular interactions and maintaining high emission efficiency in thin films.
-
Modulation of Physical Properties: The methyl group, while electronically subtle, plays a significant role in the material's physical properties. It can disrupt π-π stacking, improve solubility in organic solvents for easier processing, and enhance the thermal stability of the final molecule.[9]
These attributes make 3-Amino-4-methylphenylboronic acid an excellent candidate for synthesizing blue TADF emitters, which remain a significant challenge in the OLED industry.[1][8][10]
Table 1: Properties of 3-Amino-4-methylphenylboronic Acid
| Property | Value | Significance in Synthesis |
| CAS Number | 167614-26-0 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₇H₁₀BNO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 150.97 g/mol | Crucial for stoichiometric calculations in reaction protocols. |
| Appearance | Off-white to light brown powder | A physical quality control parameter. |
| Reactivity | Boronic acid, Aromatic amine | Dual functionality enables participation in Suzuki coupling and further N-functionalization. |
Experimental Protocol: Synthesis of a Donor-Acceptor TADF Emitter
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a hypothetical D-A type OLED material. In this example, 3-Amino-4-methylphenylboronic acid serves as the donor moiety, which is coupled to a generic di-bromo aromatic acceptor core (e.g., a substituted di-bromobenzonitrile or similar electron-deficient system).
Reaction Scheme
The workflow illustrates the palladium-catalyzed coupling of the donor boronic acid with an acceptor halide.
Caption: Suzuki coupling workflow for synthesizing a D-A-D type OLED emitter.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, commercially available, and reliable catalyst for Suzuki couplings.[11] It is effective for a broad range of substrates. The phosphine ligands stabilize the Pd(0) state but must dissociate to create a catalytically active species.
-
Base: An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) is essential. The base activates the boronic acid by converting it to a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[4]
-
Solvent System: A two-phase solvent system, typically an organic solvent like toluene and water, is used.[11] Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. The reaction occurs at the interface or in the organic phase with the dissolved boronate.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, which would halt the catalytic cycle.
Step-by-Step Methodology
Materials:
-
Di-bromo Aromatic Acceptor (1.0 eq)
-
3-Amino-4-methylphenylboronic acid (2.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add the Di-bromo Aromatic Acceptor (1.0 eq) and 3-Amino-4-methylphenylboronic acid (2.2 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base Addition: Add toluene (approx. 40 mL) and a 2M aqueous solution of K₂CO₃ (20 mL).
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove any dissolved oxygen. This step is critical for catalyst longevity and reaction success.
-
Reaction: Heat the mixture to reflux (approximately 95°C) under a positive pressure of nitrogen. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system to elute the product.
-
For OLED-grade purity (>99.5%), a final purification step such as recrystallization from an appropriate solvent system or temperature-gradient sublimation is required. Purity is paramount for device performance, as impurities can act as charge traps or quenching sites, severely degrading efficiency and lifetime.
-
Table 2: Typical Suzuki Coupling Parameters
| Parameter | Typical Range/Value | Rationale |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step. |
| Reaction Time | 12 - 48 hours | Dependent on the reactivity of the specific substrates. Monitored by TLC or LC-MS. |
| Catalyst Loading | 1 - 5 mol% | Balances reaction rate and cost. Higher loadings may be needed for less reactive halides (e.g., chlorides). |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can influence reaction rate and side reactions. Cesium carbonate is often more effective but costlier. |
| Purity Target | > 99.5% | Essential for achieving high-performance, stable, and long-lasting OLED devices.[12] |
Conclusion and Outlook
3-Amino-4-methylphenylboronic acid is a strategically valuable building block for the synthesis of advanced functional materials for OLEDs. Its inherent electronic and physical properties, combined with the robust and well-established Suzuki-Miyaura coupling chemistry, provide a clear and effective pathway to novel donor-acceptor emitters. The protocol described herein represents a self-validating system, grounded in established organometallic principles, for constructing these high-value molecules.[3][11] By carefully controlling reaction conditions and prioritizing high-purity isolation, researchers can leverage this intermediate to develop next-generation TADF materials, pushing the boundaries of efficiency and stability in blue OLEDs and beyond.[5][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. The design, synthesis and performance of thermally activated delayed fluorescence macromolecules - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [frontiersin.org]
- 9. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Tolylboronic Acid
Abstract
4-Tolylboronic acid is a pivotal organoboron compound, extensively utilized as a building block in synthetic organic chemistry.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[2] This document provides an in-depth, step-by-step guide for the synthesis of 4-tolylboronic acid. The protocol is grounded in the well-established Grignard reaction pathway, detailing the formation of 4-tolylmagnesium bromide followed by electrophilic trapping with a trialkyl borate and subsequent hydrolysis. We delve into the causality behind experimental choices, process optimization, critical safety considerations, and purification strategies to ensure a high-yield, high-purity outcome.
Introduction and Scientific Context
Boronic acids, characterized by the R-B(OH)₂ functional group, serve as indispensable intermediates in modern organic synthesis.[3] Their stability, low toxicity, and versatile reactivity make them ideal partners in cross-coupling reactions. The Suzuki-Miyaura coupling, for which its discoverers were awarded the Nobel Prize in Chemistry in 2010, leverages organoboronic acids to construct biaryl structures and other conjugated systems with high efficiency and functional group tolerance.[4][5]
The synthesis of 4-tolylboronic acid presented herein follows a robust and scalable two-step, one-pot procedure. The core of this synthesis involves the creation of a highly nucleophilic organometallic intermediate (a Grignard reagent), which then reacts with a boron electrophile. This method is widely adopted due to its reliability and the commercial availability of the starting materials.
Reaction Scheme and Mechanism
The overall transformation involves the conversion of 4-bromotoluene into 4-tolylboronic acid.
Overall Reaction: CH₃-C₆H₄-Br + Mg → CH₃-C₆H₄-MgBr CH₃-C₆H₄-MgBr + B(OCH₃)₃ → CH₃-C₆H₄-B(OCH₃)₂ + CH₃OMgBr CH₃-C₆H₄-B(OCH₃)₂ + 2H₂O --(H⁺)--> CH₃-C₆H₄-B(OH)₂ + 2CH₃OH
Mechanistic Steps:
-
Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromotoluene. This reaction occurs on the surface of the magnesium and requires an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to stabilize the resulting organomagnesium species.[6]
-
Borylation: The highly nucleophilic carbon of the 4-tolylmagnesium bromide attacks the electrophilic boron atom of trimethyl borate. This forms a tetracoordinate boron intermediate ("ate" complex).
-
Rearrangement & Ester Formation: The "ate" complex is unstable and rearranges, expelling a methoxide group to form the dimethyl tolylboronate ester.
-
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions. The acid protonates the oxygen atoms of the ester, making them better leaving groups (methanol). Water molecules then attack the boron atom, ultimately leading to the formation of the final 4-tolylboronic acid.[7][8]
Caption: Figure 1: Reaction Mechanism for 4-Tolylboronic Acid Synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of the target compound. All operations involving the Grignard reagent must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 3.65 g | 0.150 | Activate if necessary. |
| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator.[6] |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 17.1 g (12.3 mL) | 0.100 | Ensure it is dry. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | Anhydrous, inhibitor-free. |
| Trimethyl Borate | B(OCH₃)₃ | 103.91 | 20.8 g (22.4 mL) | 0.200 | Keep dry. |
| Hydrochloric Acid (2M) | HCl | 36.46 | ~150 mL | - | For hydrolysis and pH adjustment. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction. |
| Saturated NaCl (Brine) | NaCl | 58.44 | 50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
250 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Low-temperature bath (Dry ice/acetone or cryocooler)
-
Separatory funnel
-
Standard glassware for workup and purification
Step-by-Step Procedure
Part A: Preparation of 4-Tolylmagnesium Bromide
-
Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and assemble while hot, allowing it to cool under a stream of dry nitrogen.[10]
-
Reagent Charging: Place the magnesium turnings (3.65 g) in the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by etching away the passivating magnesium oxide layer.[6]
-
Initiation: In the dropping funnel, prepare a solution of 4-bromotoluene (17.1 g) in 80 mL of anhydrous THF. Add ~10 mL of this solution to the flask containing the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heating mantle may be required to start the reaction.[11] Once initiated, the reaction is exothermic.[9]
-
Grignard Formation: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise from the funnel at a rate that maintains a gentle reflux. Have an ice-water bath ready to moderate the reaction if it becomes too vigorous.[12]
-
Completion: After the addition is complete, continue stirring and gently reflux the mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear cloudy and grayish-brown.[6] Allow the solution of the Grignard reagent, 4-tolylmagnesium bromide, to cool to room temperature.[13]
Part B: Borylation and Hydrolysis
-
Cooling: Cool the Grignard solution to -78°C using a dry ice/acetone bath. While older protocols insisted on cryogenic temperatures, studies have shown that this reaction can be successfully performed at higher temperatures (-10°C to 0°C), which can improve scalability and reduce over-addition byproducts.[8][14] However, -78°C provides maximum control.
-
Borylation: Prepare a solution of trimethyl borate (20.8 g) in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not rise above -60°C. A viscous white precipitate will form.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continued stirring for at least 2 hours, or overnight.[7]
-
Hydrolysis: Carefully quench the reaction by slowly adding it to a beaker containing 150 g of crushed ice and 100 mL of 2M HCl. Perform this step in a well-ventilated fume hood as flammable gases may evolve. Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronic ester.
Part C: Work-up and Purification
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Base Wash (Optional but Recommended): Combine all organic layers and extract with 100 mL of 1M NaOH. The boronic acid will deprotonate and move into the aqueous basic layer, leaving non-acidic organic impurities behind.
-
Acidification: Separate the layers and cool the aqueous basic layer in an ice bath. Carefully acidify the aqueous layer to a pH of 1-2 with 2M HCl. 4-Tolylboronic acid will precipitate as a white solid.[7]
-
Final Extraction: Extract the acidified aqueous solution three times with 100 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the final organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-tolylboronic acid as a white solid.
-
Purification (Recrystallization): For high purity, recrystallize the crude product from hot water or a mixed solvent system like toluene/hexanes.[15][16] Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Safety Precautions and Hazard Management
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[12][17] The reaction is exothermic and can become uncontrollable if the addition of the alkyl halide is too rapid.[10]
-
Anhydrous Conditions: Strict exclusion of atmospheric moisture is critical for success. Any moisture will quench the Grignard reagent, reducing the yield.[6][9]
-
Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage.[9] Use fresh, anhydrous solvents and conduct all operations in a certified chemical fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves. A face shield is recommended during the quenching step.[18]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a CO₂ or dry powder extinguisher readily available.
Experimental Workflow Visualization
The following diagram illustrates the overall laboratory workflow.
Caption: Figure 2: Step-by-Step Experimental Workflow.
Conclusion
The synthesis of 4-tolylboronic acid via the Grignard pathway is a classic yet highly effective method for producing this valuable synthetic intermediate. Success hinges on meticulous attention to anhydrous conditions and careful control of reaction parameters, particularly temperature. By following the detailed protocol and adhering to the stringent safety measures outlined, researchers can reliably produce high-purity 4-tolylboronic acid, ready for use in Suzuki-Miyaura cross-coupling and other synthetic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. dchas.org [dchas.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. acs.org [acs.org]
- 13. Magnesium, bromo(4-methylphenyl)- | C7H7BrMg | CID 3644322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. reddit.com [reddit.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Amino-4-methylphenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges and optimize your reaction yields, particularly when working with functionalized substrates like 3-Amino-4-methylphenylboronic acid. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 3-Amino-4-methylphenylboronic acid failing or giving very low yields?
Low yields or reaction failure with this substrate are common and typically stem from its unique chemical properties. The primary challenge is the presence of the nucleophilic amino group (-NH2) on the phenyl ring.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the amino group, much like the nitrogen in a pyridine ring, can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, effectively halting or slowing the catalytic cycle.[1][2]
-
Side Reactions: This substrate is susceptible to several side reactions that consume starting materials and complicate purification. The most common are protodeboronation and homocoupling.[1]
-
Suboptimal Conditions: Standard Suzuki coupling conditions may not be suitable for this challenging substrate. The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization.[3][4]
Q2: What is the best catalyst and ligand combination for coupling 3-Amino-4-methylphenylboronic acid?
The choice of catalyst and ligand is highly dependent on the coupling partner (specifically, the aryl halide). Aryl chlorides, being less reactive, require a more active catalyst system than aryl bromides or iodides.[1][5]
For a challenging substrate like this, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] More robust systems are generally required.
| Catalyst/Ligand System | Recommended For | Rationale |
| Pd(dppf)Cl₂ | Aryl Bromides & Iodides | A reliable, general-purpose catalyst that is often effective for standard couplings.[6] It provides a good starting point for optimization. |
| Pd₂(dba)₃ with SPhos, XPhos, or RuPhos | Aryl Chlorides & Sterically Hindered Substrates | These are bulky, electron-rich phosphine ligands that accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[1][2][6] They also help prevent catalyst inhibition by the amino group. |
| Pd(OAc)₂ with P(t-Bu)₃ or PCy₃ | General Unactivated Halides | These combinations generate highly active Pd(0) species in situ. The bulky, electron-rich phosphine ligands are crucial for activating a wide range of aryl halides.[7] |
Q3: Which base should I use and why is it so important for this reaction?
The base plays a crucial role in the Suzuki coupling mechanism. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step.[7][8][9]
| Base | Solvent System | Considerations & Rationale |
| K₃PO₄ or Cs₂CO₃ | Aprotic solvents (Dioxane, THF), often with a small amount of water. | Strong inorganic bases that are highly effective for many Suzuki couplings.[6] Cesium carbonate is particularly effective but more expensive. Water can help solubilize the base but increases the risk of protodeboronation.[6] |
| K₂CO₃ or Na₂CO₃ | Aqueous solvent mixtures (e.g., Toluene/Water, THF/Water). | Milder, commonly used bases that are often effective and economical.[6][10] A good choice for initial screening. |
| Potassium Fluoride (KF) | Anhydrous THF or Dioxane. | A milder base that is particularly useful if your coupling partner has base-sensitive functional groups (e.g., esters) that could be hydrolyzed by stronger bases.[6][7] |
Q4: I'm observing significant byproduct formation. How can I identify and minimize the most common side reactions?
Byproduct formation is a key challenge. The three most common culprits are protodeboronation, homocoupling, and dehalogenation.
| Side Reaction | Identification (TLC/LC-MS/NMR) | Cause & Minimization Strategy |
| Protodeboronation | Formation of m-toluidine (3-methylaniline). | Cause: The -B(OH)₂ group is replaced by a proton, often from water or protic solvents, catalyzed by the base.[1][6] Minimization: 1. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester.[2][6][11] This is the most effective strategy.2. Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use an anhydrous base like ground K₃PO₄.[6][12]3. Milder Base: Consider switching to a weaker base like KF.[6] |
| Homocoupling | Formation of 2,2'-dimethyl-5,5'-diaminobiphenyl. | Cause: The boronic acid couples with itself. This is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[1] Minimization: 1. Thorough Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[6][13]2. Use a Pd(0) Source: Use a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to ensure the active Pd(0) species is readily available.[11] |
| Dehalogenation | Formation of the arene corresponding to your aryl halide starting material. | Cause: The aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture (e.g., certain solvents or additives).[1] Minimization: 1. Inert Atmosphere: Ensure the reaction is strictly maintained under an inert atmosphere.[1]2. Solvent Choice: Use high-purity, well-degassed solvents. |
Q5: Should I protect the amino group on 3-Amino-4-methylphenylboronic acid?
While performing the reaction on the unprotected amine is often desirable for step-economy, N-protection can be a powerful troubleshooting strategy if catalyst inhibition proves insurmountable.
-
When to Consider Protection: If you have systematically optimized the ligand, base, and solvent without success, and suspect severe catalyst inhibition, protection is a logical next step.
-
Recommended Protecting Groups: A simple acetylation (to form an amide) or Boc protection can effectively mask the lone pair of the amino group, preventing it from coordinating to the palladium catalyst. The protecting group can then be removed post-coupling.
Troubleshooting Guide & Workflow
When faced with a low-yielding reaction, a systematic approach is key. The following workflow can help diagnose and solve the most common issues.
Caption: A logical workflow for diagnosing low yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Amino-4-methylphenylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).[6]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any separate ligand to the flask under a positive pressure of inert gas.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The amino group allows for an optional acid wash (e.g., 1M HCl) to extract the product into the aqueous layer, followed by basification and re-extraction to separate it from non-basic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
The Suzuki Catalytic Cycle & Point of Inhibition
Understanding the mechanism is key to troubleshooting. The amino group in the substrate primarily interferes with the Pd(0) active catalyst, preventing the cycle from starting efficiently.
Caption: The Suzuki Cycle and potential catalyst inhibition.
By systematically addressing the points of catalyst selection, side reaction mitigation, and condition optimization, you can significantly improve the success rate and yield of Suzuki coupling reactions involving the challenging but valuable 3-Amino-4-methylphenylboronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Reactions
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Strategies for Improving the Solubility of 3-Amino-4-methylphenylboronic acid hydrochloride in Reactions
Introduction: 3-Amino-4-methylphenylboronic acid hydrochloride is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] While the hydrochloride salt form enhances the compound's shelf-life and stability, it frequently introduces a significant hurdle in experimental design: poor solubility in the non-polar, aprotic solvents typically employed in these reactions. This guide provides in-depth, practical solutions and troubleshooting workflows for researchers, chemists, and process development professionals to effectively manage and overcome these solubility challenges, thereby ensuring reaction efficiency and reproducibility.
Core Challenge: The Salt Factor
The limited solubility of this compound in common organic solvents such as toluene, THF, or dioxane is a direct consequence of its salt structure. The ionic nature of the hydrochloride salt results in high lattice energy, making it more amenable to dissolution in polar solvents, especially water. Furthermore, the molecule possesses both a basic amino group and an acidic boronic acid moiety, contributing to its complex solubility profile. Direct application in a non-polar organic medium often results in a heterogeneous slurry, leading to slow or incomplete reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound is not dissolving in my primary reaction solvent (e.g., Toluene, Dioxane). How can I get it into solution?
Root Cause Analysis: The high polarity of the hydrochloride salt is incompatible with non-polar aprotic solvents. For the reaction to proceed, the boronic acid must be sufficiently dissolved to participate in the catalytic cycle.
Troubleshooting Protocol & Recommendations:
-
Employ a Co-Solvent System: This is the most direct and widely used method. A small amount of a polar protic solvent is used to dissolve the boronic acid salt before the addition of the bulk organic solvent.
-
Recommended Co-Solvents: Deionized Water, Methanol (MeOH), Ethanol (EtOH).
-
Step-by-Step Protocol:
-
Add the this compound and other solid reagents to the reaction vessel.
-
Add a minimal volume of the polar co-solvent (e.g., 5-10% of the total reaction volume) and stir until the boronic acid salt is fully dissolved.
-
Add the primary aprotic solvent (e.g., Toluene, Dioxane).
-
Add the remaining reaction components (e.g., aryl halide, palladium catalyst, ligand).
-
The base is typically added last. The neutralization of the hydrochloride salt by the base will generate the free amine, which has better solubility in the organic phase.
-
-
-
Select an Appropriate Base: The base is not only a crucial activator in the Suzuki-Miyaura catalytic cycle but also serves to neutralize the hydrochloride salt.[3][4]
-
Aqueous Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are highly effective and are typically added as aqueous solutions, naturally creating a biphasic co-solvent system.
-
Organic Bases: In cases where water must be avoided, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, though a polar co-solvent might still be necessary.[5]
-
Data Summary: Recommended Solvent & Base Combinations
| Primary Solvent | Recommended Co-Solvent | Recommended Base (Aqueous) | Recommended Base (Anhydrous) | Key Considerations |
| Toluene | Water | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA | Creates a biphasic system requiring vigorous stirring or a phase-transfer catalyst. |
| 1,4-Dioxane | Water, EtOH | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA | Generally miscible with the co-solvents, providing a homogeneous reaction mixture. |
| THF | Water, EtOH | K₂CO₃, K₃PO₄ | Et₃N, DIPEA | Lower boiling point may limit reaction temperature. |
| DMF / DMAc | None needed | K₂CO₃, K₃PO₄ | Et₃N, DIPEA | Often dissolves the salt directly, but can be difficult to remove post-reaction. |
Question 2: I'm running a biphasic reaction (e.g., Toluene/Water) and the reaction is very slow. How can I speed it up?
Root Cause Analysis: In a biphasic system, the reaction rate can be limited by the slow transfer of the deprotonated boronic acid (boronate) from the aqueous phase to the organic phase, where the palladium catalyst typically resides.
Solution: Implement a Phase-Transfer Catalyst (PTC)
A phase-transfer catalyst can dramatically accelerate biphasic reactions by facilitating the transport of the anionic boronate species across the phase boundary.[6][7]
-
Recommended PTC: Tetrabutylammonium bromide (TBAB) is a common and effective choice.[6]
-
Typical Loading: 2-10 mol% relative to the limiting reagent.
-
Mechanism of Action: The lipophilic tetrabutylammonium cation pairs with the hydrophilic boronate anion, shuttling it into the organic phase for efficient transmetalation with the palladium complex.
Workflow for Biphasic Reaction Optimization:
Caption: Troubleshooting workflow for slow biphasic reactions.
Question 3: My reaction is water-sensitive. Can I use this boronic acid without adding water?
Answer and Protocol: Yes. The most robust strategy for anhydrous conditions is to convert the hydrochloride salt to its free-base form before adding it to the main reaction. The resulting free amine boronic acid has significantly better solubility in organic solvents.
Pre-Neutralization and Extraction Protocol:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), while stirring until the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent like ethyl acetate or dichloromethane. The free-base boronic acid will move into the organic phase.
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the free-base 3-Amino-4-methylphenylboronic acid.
-
Usage: The isolated solid can now be readily dissolved in anhydrous reaction solvents like THF or dioxane.
Important Note: Free boronic acids can be prone to dehydration to form cyclic boroxine anhydrides. It is often best to use the freshly prepared free-base boronic acid immediately for optimal results.
Question 4: Even after adding a base and co-solvent, my reaction mixture is a thick slurry and the conversion is low. What else can I try?
Root Cause Analysis: Low conversion despite taking initial steps suggests that the effective concentration of the active boronate species in the solution phase is still too low for efficient catalysis. The choice of base can be critical.
Advanced Troubleshooting Strategies:
-
Switch to a Stronger, More Effective Base: While common bases like Na₂CO₃ or K₂CO₃ work, stronger bases can be more effective at both promoting solubility and accelerating the catalytic cycle.
-
Potassium Phosphate (K₃PO₄): This base is known to be highly effective in challenging Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the high solubility of cesium salts and the "cesium effect," which can accelerate reductive elimination.[4]
-
-
Change the Ligand: The ligand on the palladium catalyst can have a profound impact on reaction efficiency. If using a standard ligand like PPh₃, switching to a more electron-rich, bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand can often overcome substrate-related difficulties.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are often highly effective for challenging cross-couplings.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, IMes): These provide robust catalysts that can improve reaction rates.
-
-
Re-evaluate the Solvent: If solubility remains the primary issue, a more polar aprotic solvent may be required.
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc): These solvents can often dissolve the boronic acid salt directly but require higher temperatures for removal and can sometimes participate in side reactions.
-
Logical Relationship Diagram for Optimization:
Caption: Hierarchy of solutions for solubility and reactivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030044840A1 - Preparation and uses of conjugated solid supports for boronic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
Stability of 3-Amino-4-methylphenylboronic acid hydrochloride under reaction conditions
Welcome to the technical support center for 3-Amino-4-methylphenylboronic acid hydrochloride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this compound and ensure the success of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a boronic acid, an amino group, and a methyl substituent on an aromatic ring. The hydrochloride salt form enhances its stability and solubility in polar solvents. However, the interplay between the acidic boronic acid, the basic amino group (present as its ammonium salt), and the steric and electronic effects of the methyl group can present unique challenges under various reaction conditions, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. This guide will provide you with the foundational knowledge and practical advice to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated and protected from moisture. Storing under an inert atmosphere, such as nitrogen or argon, can further prevent degradation.[1][2] The compound is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and the formation of boroxines (cyclic anhydrides).[3][4]
Q2: What are the common degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are protodeboronation and boroxine formation.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[5] This process is often accelerated by the presence of aqueous bases and high temperatures, conditions frequently employed in Suzuki-Miyaura coupling reactions.[1][5]
-
Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of the boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[3][4][6][7][8] While this process is often reversible in the presence of water, the formation of boroxines can affect the stoichiometry and kinetics of your reaction.
Q3: How does the hydrochloride salt form affect the reactivity of the molecule?
A3: The hydrochloride salt means the amino group is protonated as an ammonium chloride. This has two main consequences:
-
Increased Stability: The protonated amino group is less nucleophilic and less prone to oxidation, which can enhance the shelf-life of the compound.
-
Reaction Stoichiometry: In a reaction requiring a free amino group or a basic environment, such as the Suzuki-Miyaura coupling, at least one equivalent of base must be added to neutralize the hydrochloride salt before the desired reaction can proceed. This is a critical consideration when planning your reaction stoichiometry.
Q4: What is the approximate pKa of the functional groups in this compound?
-
Ammonium group (Ar-NH3+): The pKa of the anilinium ion is around 4.6. The electron-donating methyl group on the ring would slightly increase the basicity of the amino group, thus slightly increasing the pKa of the conjugate acid.
-
Boronic acid group (Ar-B(OH)2): Phenylboronic acids typically have a pKa in the range of 8.5-9. The electron-donating amino and methyl groups would be expected to slightly increase the pKa, making it a weaker acid.
Understanding these estimated pKa values is crucial for selecting an appropriate base for your reaction, as will be discussed in the troubleshooting section.
Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, using this compound can present specific challenges. This section addresses common problems and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Neutralization of Hydrochloride: Insufficient base to both neutralize the HCl salt and act as a catalyst for the Suzuki reaction. | • Action: Ensure you are using at least one equivalent of base to neutralize the hydrochloride, in addition to the amount required for the catalytic cycle. A total of 2-3 equivalents of a mild base is a good starting point. |
| 2. Protodeboronation: The boronic acid is degrading under the reaction conditions (high temperature, strong base).[1][5] | • Action 1: Switch to a milder base such as K2CO3, K3PO4, or Cs2CO3 instead of strong bases like NaOH or KOH.[9] • Action 2: Lower the reaction temperature and monitor the reaction over a longer period. • Action 3: Use a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) to control the concentration of base in the organic phase. | |
| 3. Catalyst Inactivation: The palladium catalyst may be inactive or poisoned. | • Action 1: Use a fresh source of palladium catalyst. Consider using modern, air-stable pre-catalysts like Buchwald's G3 or G4 palladacycles.[2] • Action 2: Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10] | |
| Formation of Homocoupled Byproduct (Biaryl of the Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[10] | • Action: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. |
| 2. Use of Pd(II) Pre-catalyst: Some Pd(II) sources can promote homocoupling during their in-situ reduction to Pd(0). | • Action: Consider using a Pd(0) source directly, such as Pd(PPh3)4, or a pre-catalyst that cleanly generates the active Pd(0) species.[2] | |
| Formation of Protodeboronated Arene | 1. Harsh Basic Conditions: Strong bases and high temperatures favor protodeboronation.[5][11] | • Action 1: Use the mildest base that effectively promotes the reaction. A screen of bases (e.g., K2CO3, K3PO4, CsF) is recommended. • Action 2: Minimize the amount of water in the reaction, or consider running the reaction under anhydrous conditions if possible. |
| Inconsistent Results | 1. Variable Quality of Boronic Acid: The reagent may have partially degraded to its boroxine. | • Action 1: Analyze the purity of your this compound by ¹H NMR before use. The presence of broad signals may indicate boroxine formation. • Action 2: To ensure consistency, you can convert the boronic acid to its more stable pinacol ester derivative prior to the coupling reaction. |
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound.
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Quality Control
This protocol allows for the assessment of the purity of this compound and the detection of boroxine formation.
Materials:
-
This compound sample
-
DMSO-d₆
-
NMR tube
-
NMR spectrometer
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: Expect sharp, well-defined peaks corresponding to the aromatic protons, the methyl group protons, and the broad peaks for the -NH3+ and -B(OH)2 protons.
-
Boroxine Presence: The formation of boroxine will be indicated by the appearance of broader signals in the aromatic region and a change in the integration of the -B(OH)2 proton signals relative to the aromatic signals.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and catalyst may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the this compound, aryl bromide, base, and magnetic stir bar.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Boroxine - Wikipedia [en.wikipedia.org]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Navigating the Purification of Boronic Acid Reaction Products
Welcome to the technical support center for the purification of products derived from boronic acid reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize powerful synthetic tools like the Suzuki-Miyaura coupling and encounter the subsequent, often challenging, purification steps. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and develop robust purification strategies.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of your target molecule.
Issue 1: My product is contaminated with the starting boronic acid, and they co-elute during column chromatography.
This is one of the most frequent challenges, as many boronic acids are polar and can have similar retention factors to the desired biaryl products on silica gel.[1]
Root Cause Analysis:
-
Polarity Overlap: The polarity of your product and the residual boronic acid may be too similar for effective separation using standard normal-phase chromatography.
-
Silica Gel Interactions: Boronic acids possess a Lewis acidic boron center and acidic protons on the hydroxyl groups. These can interact strongly with the silanol groups of a silica gel stationary phase, leading to significant tailing or streaking, which further complicates separation.[2][3]
Solutions & Strategies:
-
Aqueous Basic Wash (Work-up): The simplest and often most effective first step is a liquid-liquid extraction. During your reaction work-up, wash the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃).[1][4] This deprotonates the acidic boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving your typically less polar product in the organic phase.[1][4][5]
-
Complexation-Enhanced Extraction: To improve the efficiency of the basic wash, especially for stubborn cases, add a 1,2- or 1,3-diol like D-sorbitol to the basic aqueous solution. Sorbitol forms a highly water-soluble anionic complex with the boronate, dramatically improving its removal from the organic layer.[1][6]
-
Boron Scavenger Resins: For a highly effective and clean solution, use a solid-supported scavenger. Resins functionalized with diethanolamine (DEAM) or diols are particularly effective at sequestering boronic acids.[7][8][9] Simply stir the crude product solution with the resin, and then filter to remove the resin-bound impurity.[1]
-
Chromatographic Modification: If chromatography is unavoidable, try adding a modifier to your eluent system. A small amount of acetic acid (if your compound is stable) can sometimes improve peak shape.[10] Alternatively, consider switching to a different stationary phase, such as neutral alumina, which may have different selectivity.[10]
Issue 2: I have low or no recovery of my boronic acid-containing product from the silica gel column.
This problem points to irreversible adsorption or decomposition on the stationary phase.
Root Cause Analysis:
-
Decomposition on Silica: The acidic nature of standard silica gel can promote the degradation of sensitive boronic acids or boronate esters, a process known as protodeboronation where the C-B bond is cleaved and replaced by a C-H bond.[2][11]
-
Irreversible Adsorption: Highly polar compounds, especially those with multiple Lewis basic sites, can bind so strongly to the acidic silanol groups that they fail to elute.[2]
Solutions & Strategies:
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a base, such as triethylamine, to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for purifying sensitive organoboron compounds.[10] For boronate esters, particularly pinacol esters, using silica gel impregnated with boric acid has been shown to suppress over-adsorption and improve recovery.[12][13]
-
Derivative Formation: Convert the boronic acid to a more stable and less polar derivative before chromatography. For instance, reaction with diethanolamine yields a stable adduct that is often crystalline and can be purified by recrystallization.[6][14][15] The free boronic acid can be regenerated by treatment with acid.[15]
Issue 3: My purified product contains boric acid or other boron-containing inorganic impurities.
These impurities arise from the hydrolysis or side reactions of the boronic acid reagent.
Root Cause Analysis:
-
Hydrolysis: Boronic acids can hydrolyze to boric acid, especially if exposed to moisture during work-up or purification.[2]
-
Boroxine Formation: Arylboronic acids can dehydrate to form cyclic anhydrides known as boroxines. While these are often converted back to the boronic acid during aqueous work-up or chromatography, they can complicate analysis of the crude material.[1]
Solutions & Strategies:
-
Aqueous Work-up: A simple water wash is often sufficient to remove highly polar boric acid.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method to exclude inorganic boron impurities.[16][17]
-
Solvent Trituration: Slurrying the crude product in a solvent in which your desired compound is sparingly soluble, while the impurities are more soluble, can be an effective purification technique.[3]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I avoid it? A1: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material or product.[11][18] It is often facilitated by acidic or basic conditions, excess water, or high temperatures.[11][18] To minimize it, use anhydrous and properly degassed solvents, carefully control the reaction temperature, and use mild workup conditions.[2][18]
Q2: Can I use reverse-phase (C18) HPLC for purification? A2: Yes, reverse-phase chromatography can be a powerful tool, especially for polar boronic acids that are problematic on normal phase.[3] However, peak shape can still be an issue. Method development, including screening different mobile phase pHs (e.g., using formic acid or ammonium hydroxide as additives), is crucial for achieving good separation. Be aware that prolonged exposure to water-rich mobile phases can lead to decomposition.[3]
Q3: My boronate ester seems to be cleaving on the silica gel column. What should I do? A3: This is a common problem. The Lewis acidic nature of silica can catalyze the hydrolysis of the ester. A recommended strategy is to use silica gel that has been impregnated with boric acid.[12][13] This simple pretreatment has been shown to be effective for the purification of pinacol boronic esters by reducing their over-adsorption and preventing decomposition.[12][13]
Q4: What are the typical impurities I should expect from a Suzuki-Miyaura coupling? A4: Besides unreacted starting materials, common side products include:
-
Homocoupled product: Formed from the coupling of two boronic acid molecules. This is often minimized by ensuring the reaction is free of oxygen.[14][18]
-
Protodeboronation product: The arene or alkene resulting from the loss of the boronic acid group from your starting material.[11][18]
Experimental Protocols & Workflows
Protocol 1: General Acid-Base Extraction for Boronic Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 volumes of a 1 M aqueous solution of NaOH or K₂CO₃. Repeat the wash 2-3 times.
-
Phase Separation: Separate the organic layer.
-
Neutralization & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now depleted of the acidic boronic acid impurity.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Dissolution: Dissolve the crude product containing the unreacted boronic acid in a minimal amount of a suitable solvent like diethyl ether or methylene chloride.[14]
-
Adduct Formation: Add diethanolamine (1.0 equivalent relative to the estimated boronic acid impurity) dropwise while stirring.[14]
-
Precipitation & Isolation: A white precipitate of the diethanolamine adduct should form.[14] Stir the resulting slurry for 15-30 minutes. Isolate the solid (the adduct of the impurity) by vacuum filtration.
-
Product Recovery: The desired product should remain in the filtrate. Wash the collected solid with a small amount of cold solvent to recover any entrained product. Combine the filtrates and concentrate under reduced pressure.
Diagrams and Logic Flows
Decision Workflow for Purification Strategy
This diagram outlines a logical approach to selecting a purification method based on the observed problem.
Caption: Decision tree for selecting a purification strategy.
Data Summary Table
| Purification Technique | Primary Application | Key Advantages | Potential Drawbacks |
| Basic Aqueous Wash | Removal of unreacted boronic acids.[1][4] | Simple, inexpensive, effective for many cases. | Less effective for highly non-polar boronic acids; product must be base-stable. |
| Complexation Wash | Enhanced removal of boronic acids.[1] | Significantly improves partitioning into the aqueous layer. | Requires an additional reagent (e.g., sorbitol). |
| Scavenger Resins | High-purity removal of boronic acids.[7][8] | High selectivity and efficiency; simple filtration-based removal. | Higher cost compared to simple extraction. |
| Recrystallization | Purification of solid products.[10][17] | Can provide very high purity; scalable. | Product must be a solid with suitable solubility properties; not always possible. |
| Modified Chromatography | For compounds sensitive to or that interact strongly with silica.[10][12] | Can prevent product degradation and improve recovery. | Requires preparation of special stationary phases or method development. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. suprasciences.com [suprasciences.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Efficiency
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices. This resource addresses the common—and often frustrating—issues that can arise concerning the selection of base and solvent, which are critical parameters for a successful reaction.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki reaction failed or the yield is disappointingly low. Where do I start troubleshooting the base and solvent?
A1: A low or zero yield is a common issue, often pointing back to the fundamental components of the reaction. Before ordering new reagents, let's systematically review your base and solvent choices.
-
Base Activation is Non-Negotiable: The transmetalation step of the Suzuki coupling will not proceed without a base.[1] Its primary role is to activate the organoboron species, making it more nucleophilic and ready to react with the palladium complex.[2][3]
-
Solvent's Role in Solubility and Kinetics: The solvent system must solubilize the aryl halide, the boronic acid derivative, and the catalyst to a sufficient degree. Poor solubility of any component can halt the reaction. Furthermore, the solvent's polarity can influence reaction rates and even selectivity.[4][5]
Initial Troubleshooting Steps:
-
Confirm Base Presence and Purity: Ensure the base was added and is of good quality. Bases like potassium carbonate (K₂CO₃) can be hygroscopic; using hydrated forms unknowingly can inhibit the reaction.
-
Check Solubility: At your reaction temperature, did all components appear to dissolve? If your starting materials are not soluble, the reaction is likely happening in a heterogeneous state, which can drastically slow it down.
-
Degas Thoroughly: Oxygen is the enemy of the Pd(0) catalyst. Ensure your solvent was rigorously degassed before adding the catalyst.[6] Insufficient degassing is a very common cause of reaction failure.
Q2: How do I select the right base for my Suzuki coupling? What is its precise role?
A2: The base is a pivotal player in the catalytic cycle. Its selection depends on the reactivity of your substrates and the sensitivity of any functional groups.
The Role of the Base: The base facilitates the crucial transmetalation step. There are two widely accepted mechanistic pathways for this activation[7]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻). This activated species then reacts with the Pd(II)-halide complex.[7][8]
-
Hydroxide Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium center to form a Pd(II)-hydroxide complex. This complex then reacts with the neutral boronic acid.[1][7]
The operative pathway often depends on the specific base, solvent, and substrates involved.[7]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Simplified Suzuki Cycle Highlighting the Dual Role of the Base."; fontname="Arial"; fontsize=12; } Caption: Simplified Suzuki Cycle Highlighting the Dual Role of the Base.
Selection Guide:
| Base Class | Examples | pKa (of conj. acid) | Characteristics & Best Use Cases |
| Weak Inorganic | K₂CO₃, Na₂CO₃, K₃PO₄ | ~10.3, ~10.3, ~12.3 | The workhorses of Suzuki coupling. Effective for most standard couplings of aryl bromides and iodides. K₃PO₄ is slightly stronger and often works well when carbonates fail.[7][9] |
| Strong Inorganic | Cs₂CO₃, KOH, NaOH | ~10 (first), ~15.7, ~15.7 | Cs₂CO₃ is highly effective, often succeeding where other bases fail, possibly due to its high solubility in organic solvents.[10] KOH and NaOH are very strong but can promote side reactions and are less commonly used unless required.[7] |
| Fluoride | KF, CsF | ~3.2 | Fluoride bases are thought to activate boronic acids uniquely and are particularly useful for reactions involving substrates with base-sensitive functional groups, like esters.[2][7] |
| Organic | Triethylamine (TEA), DIPEA | ~10.8, ~11 | Generally less effective than inorganic bases for standard Suzuki couplings but can be useful when inorganic salts cause solubility or compatibility issues.[10] |
pKa values are approximate and can vary with conditions.
Q3: I'm observing significant protodeboronation of my boronic acid. How can base and solvent choice help?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a major competing side reaction, especially with electron-deficient or sterically hindered boronic acids.[6][11]
Mitigation Strategies:
-
Use a Weaker Base: Strong bases and high temperatures can accelerate protodeboronation.[12] Switching from a strong base like NaOH to a milder one like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can significantly reduce this side reaction.[6]
-
Solvent Choice: The choice of solvent can influence the rate of protodeboronation. Aprotic solvents are generally preferred. While aqueous mixtures are common, excessive water can sometimes exacerbate the issue.
-
Use a More Stable Boron Reagent: If protodeboronation remains a problem, consider converting your boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These reagents are more robust and release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[6][11]
Q4: How do I choose the optimal solvent system? My starting materials are not very soluble.
A4: Solvent selection is a balancing act between reagent solubility, reaction kinetics, and practicality. There is no single "best" solvent; the optimal choice is substrate-dependent.[5]
Common Solvents in Suzuki Coupling:
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics & Considerations |
| Toluene | Non-polar | 111 | Excellent for many standard couplings. Good for higher temperatures. Often used with a small amount of water to help dissolve the inorganic base.[1][5] |
| Dioxane | Polar aprotic | 101 | A very common and effective solvent. Miscible with water, making biphasic systems with aqueous bases easy to set up.[1][13] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Another popular choice, but its lower boiling point limits the reaction temperature. Good for more reactive substrates.[13] |
| Dimethylformamide (DMF) | Polar aprotic | 153 | A highly polar solvent, good for dissolving recalcitrant substrates. However, its high boiling point can make removal difficult. Can also influence reaction selectivity.[4][5] |
| 2-MeTHF | Polar aprotic | 80 | A "greener" alternative to THF with a higher boiling point and less water miscibility, which can simplify workup.[13][14] |
| Ethanol/Water | Protic | Variable | Aqueous ethanol is an excellent "green" solvent choice. The water helps dissolve the base, while ethanol dissolves the organic components. The ratio can be tuned for optimal solubility.[15] |
Troubleshooting Solubility: If solubility is an issue, a mixed solvent system is often the solution. A common and highly effective system is a mixture of an organic solvent (like dioxane or toluene) with water (e.g., in a 4:1 or 5:1 ratio).[15] The water helps dissolve the inorganic base, while the organic solvent dissolves the coupling partners and catalyst.
Experimental Protocol: Base and Solvent Screening
When optimizing a new Suzuki coupling, a systematic screen is the most efficient approach. This protocol uses a 96-well plate format for high-throughput screening but can be adapted for individual vials.
Objective: To identify the optimal base and solvent combination for the coupling of Aryl-X with Aryl'-BY₂.
Materials:
-
Aryl Halide (Aryl-X)
-
Boronic Acid or Ester (Aryl'-BY₂)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF
-
Solvents: Dioxane, Toluene, 2-MeTHF, DMF (ensure they are anhydrous and degassed)
-
Degassed Water
-
Inert atmosphere glovebox or Schlenk line
-
96-well reaction block with sealing mats
Procedure:
-
Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of your aryl halide, boronic acid derivative, and palladium catalyst in a suitable solvent (e.g., dioxane). This ensures accurate dispensing.
-
Dispense Reagents:
-
To each well of the reaction plate, add the required volume of the aryl halide and boronic acid stock solutions.
-
Dispense the solid bases into the appropriate wells (e.g., 2.0 equivalents relative to the limiting reagent).
-
-
Add Solvents: Add the screening solvents to the designated rows/columns. For biphasic systems, add the organic solvent first, followed by degassed water (e.g., 400 µL organic solvent, 100 µL water).
-
Initiate Reaction: Add the palladium catalyst stock solution to each well to start the reaction.
-
Seal and Heat: Securely seal the plate with a sealing mat. Place the reaction block on a pre-heated hotplate (e.g., 80-100 °C) with stirring.
-
Monitor and Analyze: After a set time (e.g., 2, 8, or 24 hours), take a small aliquot from each well. Dilute and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
This systematic approach will quickly reveal the most promising conditions, saving significant time and resources compared to a one-at-a-time optimization strategy.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. aidic.it [aidic.it]
Technical Support Center: Minimizing Side Reactions with 3-Amino-4-methylphenylboronic Acid
Welcome to the technical support center for 3-Amino-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions and optimize your experimental outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 3-Amino-4-methylphenylboronic acid?
A1: Like many arylboronic acids, 3-Amino-4-methylphenylboronic acid is susceptible to several degradation pathways. The primary concerns are protodeboronation (loss of the boronic acid group) and oxidation. The presence of the electron-donating amino group can increase the electron density on the aromatic ring, potentially making it more susceptible to oxidation compared to electron-deficient arylboronic acids. It is crucial to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation.
Q2: What are the most common side reactions observed when using 3-Amino-4-methylphenylboronic acid in Suzuki-Miyaura coupling?
A2: The most frequently encountered side reactions are:
-
Protodeboronation: Replacement of the boronic acid functional group with a hydrogen atom, leading to the formation of 2-methyl-5-aminotoluene. This can be catalyzed by acidic or basic conditions.
-
Homocoupling: The dimerization of the boronic acid to form a symmetric biaryl. This is often promoted by the presence of oxygen or an excess of Pd(II) catalyst.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and phenolic byproducts.
Q3: Can the amino group of 3-Amino-4-methylphenylboronic acid interfere with the catalytic cycle?
A3: Yes, the lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst. This can potentially lead to catalyst inhibition by occupying a coordination site on the palladium center, thereby slowing down the desired catalytic cycle. The ortho-methyl group may provide some steric hindrance that could influence this interaction.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Q: I am observing very low to no yield of my desired product in a Suzuki-Miyaura reaction with 3-Amino-4-methylphenylboronic acid. What are the likely causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.
-
Solution: Ensure you are using a high-quality palladium source and ligand. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst such as a Buchwald palladacycle.[1]
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boron to the palladium center is a critical step that can be slow, especially with electron-rich boronic acids.
-
Solution: The choice of base is crucial for activating the boronic acid.[2][3] For 3-Amino-4-methylphenylboronic acid, a moderately strong base is often a good starting point.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[4]
-
Solvent System: The choice of solvent is also critical and should be optimized in conjunction with the base. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is commonly used.[4]
-
-
-
Catalyst Inhibition: As mentioned in the FAQs, the amino group can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: The use of bulky, electron-rich ligands can often mitigate this issue. These ligands can promote the desired catalytic cycle and disfavor the inhibitory coordination of the amino group.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or other bulky phosphine ligands are excellent choices.[4]
-
-
Caption: A step-by-step workflow for troubleshooting low or no-yield Suzuki-Miyaura reactions.
Issue 2: Significant Protodeboronation Observed
Q: My main byproduct is 2-methyl-5-aminotoluene, resulting from protodeboronation. How can I suppress this side reaction?
A: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common side reaction for arylboronic acids, which can be promoted by acidic or basic conditions and elevated temperatures.[5][6]
Potential Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of protodeboronation.
-
Solution:
-
Lower Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
-
Inappropriate Base: While a base is necessary to activate the boronic acid, some bases under certain conditions can promote protodeboronation.
-
Solution:
-
Weaker Base: Consider using a weaker base like potassium fluoride (KF) or a milder carbonate.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation.
-
-
-
Boronic Acid Stability: 3-Amino-4-methylphenylboronic acid itself may be prone to protodeboronation under the reaction conditions.
-
Solution: Convert the boronic acid to a more stable derivative.
-
Pinacol Ester: Boronic acid pinacol esters are generally more stable and less prone to protodeboronation. They can be prepared from the boronic acid and pinacol.
-
Potassium Trifluoroborate Salts: These salts (ArBF₃K) are highly stable, crystalline solids that can be used directly in Suzuki couplings.[7]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a slow-release strategy.
-
-
Caption: Simplified mechanism of acid-catalyzed protodeboronation of an arylboronic acid.
Issue 3: Substantial Homocoupling of the Boronic Acid
Q: I am observing a significant amount of the homocoupled biaryl product. What is causing this and how can I prevent it?
A: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[8]
Potential Causes and Solutions:
-
Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous degassing of all solvents (including water) and the reaction vessel is crucial. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[4]
-
-
Pd(II) Species: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) may be inefficient, leaving residual Pd(II) which can promote homocoupling.
-
Solution:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of Pd(II) present.
-
Use of Precatalysts: Modern palladacycle precatalysts are designed for efficient in situ generation of the active Pd(0) species.[1]
-
-
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Solution: Bulky, electron-donating ligands often favor the cross-coupling pathway.[4]
-
Caption: Simplified representation of palladium(II)-mediated oxidative homocoupling.
Issue 4: Formation of Phenolic Impurities
Q: I am observing the formation of 3-hydroxy-4-methylaniline as a byproduct. What leads to this and how can it be avoided?
A: The formation of phenolic impurities arises from the oxidation of the boronic acid. This can happen either to the starting boronic acid or to the palladium-bound aryl group during the catalytic cycle. The electron-rich nature of 3-Amino-4-methylphenylboronic acid can make it more prone to this side reaction.
Potential Causes and Solutions:
-
Oxidation of the Boronic Acid: The boronic acid can be oxidized to the corresponding phenol by residual oxygen or other oxidants in the reaction mixture.
-
Solution: As with homocoupling, ensuring strictly anaerobic conditions through rigorous degassing is paramount.
-
-
Hydrolysis of Intermediates: Certain intermediates in the catalytic cycle may be susceptible to hydrolysis, leading to the formation of the phenol.
-
Solution:
-
Anhydrous Conditions: If feasible for your specific reaction, using anhydrous solvents and reagents can minimize hydrolysis.
-
Choice of Base: Some bases may be more prone to promoting hydrolysis. Screening different bases could be beneficial.
-
-
Issue 5: Unidentified Side Products are Observed
Q: I am seeing several unidentified spots on my TLC or peaks in my LC-MS that I cannot account for. What could they be?
A: With a substrate like 3-Amino-4-methylphenylboronic acid, there are a few less common but possible side reactions that could lead to unexpected products.
Potential Causes and Solutions:
-
C-N Cross-Coupling (Buchwald-Hartwig type reaction): The amino group on your boronic acid could potentially react with the aryl halide in a competing C-N bond formation reaction, leading to a diarylamine byproduct.[9][10]
-
Solution: This is more likely to occur at higher temperatures. Optimizing the reaction temperature and using ligands that favor C-C bond formation (like those mentioned for Suzuki-Miyaura) can help suppress this.
-
-
Formation of Triarylamines: In some cases, the product of the C-N coupling can undergo a further arylation.
-
Solution: Similar to the above, careful control of reaction conditions is key.
-
-
Polymerization: Boronic acids can sometimes form boroxines (cyclic trimers) or other polymeric structures, especially upon heating or in the presence of dehydrating agents.
-
Solution: Use high-purity boronic acid and avoid unnecessarily high temperatures or prolonged reaction times.
-
Recommended Starting Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Amino-4-methylphenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Amino-4-methylphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon), add the aryl bromide, 3-Amino-4-methylphenylboronic acid, and the base.
-
Add the palladium precatalyst.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst for efficient generation of active Pd(0). |
| Ligand | XPhos (part of precatalyst) | Bulky, electron-rich ligand to promote reductive elimination and prevent catalyst inhibition. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Effective base for transmetalation with electron-rich boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Common solvent system for Suzuki reactions, water can aid in dissolving the base. |
| Temperature | 80-100 °C | A good starting range; may need optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and homocoupling. |
References
- 1. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Transition-Metal-Free C-N Cross-Coupling Enabled by a Multifunctional Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boronic Acid Synthesis & Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for boronic acid chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of working with these versatile yet often sensitive reagents. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in mechanistic principles to help you understand not just what to do, but why you're doing it. Our goal is to empower you to anticipate, diagnose, and solve the common decomposition issues that can compromise your synthesis.
Section 1: Understanding Boronic Acid Instability
Boronic acids are indispensable tools in modern organic synthesis, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is often tempered by their inherent instability. The Lewis acidic nature of the boron atom, with its vacant p-orbital, makes the carbon-boron bond susceptible to several degradation pathways.[3] This guide will address the three primary modes of decomposition: protodeboronation, oxidation, and boroxine formation.
FAQ 1.1: What are the main decomposition pathways for boronic acids?
The three most common decomposition pathways you will encounter are:
-
Protodeboronation: The cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond. This is a frequent cause of yield loss in cross-coupling reactions.[4]
-
Oxidation: The conversion of the boronic acid to an alcohol (for alkylboronic acids) or a phenol (for arylboronic acids). This occurs when the C-B bond is attacked by an oxidizing species.[5]
-
Dehydration to Boroxines: Boronic acids can lose water to form cyclic trimeric anhydrides called boroxines. While this is a reversible process, it complicates stoichiometry and can affect reactivity.[2]
Below is a diagram illustrating these competing pathways.
Caption: Major decomposition pathways for a generic boronic acid.
Section 2: Troubleshooting Protodeboronation
Protodeboronation is arguably the most common and frustrating side reaction, directly converting your valuable starting material into a simple hydrocarbon, leading to reduced yields and purification challenges.[6]
FAQ 2.1: My Suzuki-Miyaura coupling yield is low, and I've isolated the de-boronated starting material. What's causing this?
This is a classic symptom of protodeboronation. The C-B bond has been cleaved by a proton source in your reaction mixture.[4] Several factors can promote this unwanted reaction:
-
Presence of Water: Water can act as the proton source.[6]
-
pH of the Medium: Both acidic and basic conditions can catalyze protodeboronation, with the optimal pH for stability being highly substrate-dependent.[4][7] For many simple arylboronic acids, neutral pH offers the most stability.[8]
-
Elevated Temperatures: Higher temperatures accelerate the rate of decomposition.[6][9]
-
Base and Catalyst Choice: The base required for the Suzuki-Miyaura reaction can form a more reactive boronate species that is more susceptible to protonolysis.[6][10] Certain palladium catalysts or ligands can also inadvertently promote the side reaction.[6]
FAQ 2.2: How can I minimize protodeboronation during my reaction?
Mitigating protodeboronation requires careful control of your reaction conditions.
-
Solvent Choice: Use anhydrous solvents where possible. If aqueous conditions are necessary for your base, minimize the amount of water.
-
Base Selection: The choice of base is critical. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over strong hydroxides (NaOH, KOH) which can accelerate decomposition.[10]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. Mechanistic studies have shown that high temperatures are a key driver of protodeboronation.[9]
-
Use a Protecting Group: For particularly unstable boronic acids (e.g., heteroaromatic, vinyl), converting them to a more stable derivative is the most robust strategy. This is discussed in detail in Section 4.
Caption: Simplified acid- and base-catalyzed protodeboronation pathways.
Section 3: Preventing Oxidation
The oxidation of boronic acids to their corresponding alcohols or phenols is another significant degradation pathway, especially during storage, workup, or reactions exposed to air.
FAQ 3.1: My boronic acid appears to be degrading into the corresponding phenol upon storage. How can I prevent this?
The boron atom's empty p-orbital is susceptible to attack by nucleophilic oxygen species, including atmospheric oxygen (autoxidation) or peroxides.[5] The subsequent rearrangement from boron to oxygen leads to a boric ester that is rapidly hydrolyzed to the phenol and boric acid.[5]
Prevention & Storage Protocol:
-
Inert Atmosphere: Store sensitive boronic acids under an inert atmosphere (Nitrogen or Argon).[11][12]
-
Temperature: Keep refrigerated (2-8 °C) to slow the rate of decomposition.[11]
-
Light: Store in amber vials or protected from light, as photo-oxidation can be a contributing factor.
-
Purity: Ensure the boronic acid is pure. Trace metal impurities can catalyze oxidation.
-
Handling: When handling, minimize exposure to air. Use techniques like a glovebox or quick transfers. Minimize dust generation.[11]
FAQ 3.2: My reaction is sensitive to oxidation. What precautions should I take?
If your substrate or catalyst is air-sensitive, or if you are working with an easily oxidized boronic acid, rigorous exclusion of oxygen is critical.
Experimental Protocol: Setting Up an Oxygen-Free Reaction
-
Glassware: Oven-dry all glassware and cool under a stream of inert gas (N₂ or Ar).
-
Reagents: Use freshly distilled, degassed solvents. To degas, bubble N₂ or Ar through the solvent for 20-30 minutes or use a freeze-pump-thaw technique for more rigorous applications.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Use septa and cannulation techniques for liquid transfers.
-
Execution: Maintain a gentle flow of inert gas throughout the reaction and workup.
Section 4: Stabilization via Protecting Groups
For boronic acids that are inherently unstable, the most effective strategy is to convert them into a more robust, protected form.[13][14] These derivatives can often be handled and purified more easily and then either used directly in the coupling reaction or deprotected just before use.[15]
FAQ 4.1: Which protecting group should I choose for my boronic acid?
The choice depends on the required stability and the conditions for deprotection. Here is a comparison of the most common protecting groups.
| Protecting Group | Structure Example | Stability & Characteristics | Typical Deprotection Conditions |
| Pinacol Ester | R-B(pin) | Most popular; good stability for column chromatography but can be prone to hydrolysis.[1][13] | Acidic hydrolysis (e.g., HCl, often with heating). Can be difficult.[13] |
| MIDA Ester | R-B(MIDA) | Exceptionally stable to a wide range of conditions (hydrolytic, oxidative, reductive).[13][14] Excellent for "slow-release" strategies.[15] | Mild basic hydrolysis (e.g., aq. NaOH, NaHCO₃).[13] |
| Trifluoroborate Salt | [R-BF₃]K | Crystalline, bench-stable solids. Inactive in cross-coupling until hydrolyzed back to the boronic acid.[14] | Requires hydrolysis to the boronic acid for cross-coupling. Can be acid-catalyzed.[14][16] |
| Diethanolamine Adduct | R-B(DEA) | Often crystalline and air/water stable. Can be used directly in Suzuki couplings with a protic solvent.[17] | Acidic workup (e.g., with boric acid solution) to release the free boronic acid.[18] |
FAQ 4.2: How do I synthesize a MIDA boronate for my unstable boronic acid?
MIDA boronates offer superior stability and are an excellent choice for challenging substrates.[15]
Experimental Protocol: Formation of a MIDA Boronate Ester
-
Setup: To a round-bottom flask, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add dimethyl sulfoxide (DMSO) to dissolve the solids.
-
Dehydration: Heat the mixture under vacuum (e.g., at 80-100 °C) to azeotropically remove water. This step is critical for driving the reaction to completion.[13]
-
Isolation: Once the reaction is complete (monitor by NMR or LC-MS), cool the mixture. The MIDA boronate often precipitates and can be isolated by filtration, washing with a solvent like acetone or ether.
Caption: Workflow for deciding on a boronic acid protection strategy.
Section 5: Purification & Handling
Purifying boronic acids and their esters can be challenging due to their polarity and potential for on-column degradation.
FAQ 5.1: I'm struggling to purify my boronic acid by silica gel chromatography. What are my options?
Standard silica gel chromatography can be problematic; boronic acids may streak or decompose on the acidic silica surface.[18]
Troubleshooting Purification:
-
Recrystallization: Often the best method for purifying free boronic acids. Solvents like hot water, ethanol, or mixtures with ethyl acetate can be effective.[19][20]
-
Acid/Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous layer, washed with an organic solvent to remove non-polar impurities, and then re-acidified to precipitate the pure product.[19][21]
-
Modified Silica Gel: For pinacol esters, it has been reported that silica gel treated with boric acid can suppress decomposition and improve chromatographic performance.[13][22]
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) chromatography.[18][19]
Section 6: Analytical Monitoring
Detecting decomposition is key to troubleshooting. Several analytical techniques can help you monitor the stability of your boronic acid.
FAQ 6.1: How can I check if my boronic acid has decomposed?
-
NMR Spectroscopy: ¹H NMR can show the appearance of the protodeboronated product (R-H) or oxidized product (R-OH). ¹¹B NMR is particularly useful as the chemical shift is very sensitive to the boron's chemical environment, allowing you to distinguish between the boronic acid, boronate esters, and boroxines.[23]
-
HPLC/UPLC-MS: A stability-indicating HPLC or UPLC method is essential for separating the parent boronic acid from its degradants.[23] Mass spectrometry is invaluable for identifying the structures of byproducts.[23] Specialized on-line HPLC methods using post-column derivatization with reagents like alizarin can selectively detect boronic acids in complex mixtures.[24][25]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. edepot.wur.nl [edepot.wur.nl]
- 25. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Machine Learning for Suzuki-Miyaura Coupling Optimization
Welcome to the technical support center for the application of machine learning in Suzuki-Miyaura coupling optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational strategies to enhance their reaction outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during your experiments.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, and its optimization is a complex, multivariate problem.[1] Machine learning offers a powerful paradigm to navigate this complexity, enabling rapid identification of optimal reaction conditions with fewer experiments compared to traditional methods like high-throughput experimentation (HTE).[2][3] However, the successful implementation of machine learning in this context is not without its hurdles. This guide provides practical, field-proven insights to help you overcome these challenges and accelerate your research and development efforts.
Troubleshooting Guides
This section addresses specific issues you may encounter during your machine learning-driven Suzuki-Miyaura coupling optimization experiments. Each problem is presented in a question-and-answer format, providing a clear path to resolution.
Issue 1: The Machine Learning Model Consistently Predicts Low-Yielding Conditions or Fails to Improve Upon Initial Results.
Q1: My optimization campaign has stalled. The model keeps suggesting experiments that result in low yields, and I'm not seeing any improvement. What's going on?
A1: This is a common issue that often points to problems with either the initial dataset or the model's ability to explore the reaction space effectively. Here’s a step-by-step guide to diagnose and resolve this:
Step 1: Assess the Diversity of Your Initial Dataset. A machine learning model is only as good as the data it's trained on. If your initial experiments are all clustered in one area of the reaction space, the model may not have enough information to explore other, potentially higher-yielding regions.[4]
-
Recommendation: For your initial dataset, ensure you have a diverse set of conditions. Instead of relying solely on intuition, consider using a design of experiments (DoE) approach or a quasi-random sampling method (e.g., Latin hypercube sampling) to select your initial data points. This provides the model with a more comprehensive view of the reaction landscape.[5]
Step 2: Evaluate the Exploration-Exploitation Trade-off in Your Algorithm. Many optimization algorithms, particularly Bayesian optimization, rely on an acquisition function to decide which experiment to run next. This function balances "exploitation" (choosing conditions predicted to have a high yield) and "exploration" (investigating areas of high uncertainty).[3] If the algorithm is too focused on exploitation, it may get stuck in a local optimum.
-
Recommendation: Adjust the hyperparameters of your acquisition function to favor more exploration. For instance, in Bayesian optimization with an Upper Confidence Bound (UCB) acquisition function, increasing the exploration parameter will encourage the model to probe less-explored regions of the reaction space.[3]
Step 3: Consider the Possibility of "Human Bias" in Literature-Derived Data. If you are using data from the literature to train your initial model, be aware that this data can be biased towards "popular" or well-established conditions, which may not be optimal for your specific substrates.[6][7][8] This can lead to a model that is very good at predicting the outcome of common reactions but poor at discovering novel, high-yielding conditions.
-
Recommendation: While literature data can be a good starting point, it's crucial to supplement it with a diverse set of your own experimental data. Active learning, where the model iteratively suggests the most informative experiments to perform, is a powerful strategy to overcome the limitations of literature data.[5][9]
Issue 2: The Model's Predictions are Inaccurate and Do Not Correlate Well with Experimental Results.
Q2: I've run the experiments suggested by my model, but the actual yields are very different from the predicted yields. How can I improve the model's accuracy?
A2: Poor predictive accuracy is a frequent challenge and can stem from several factors, including the choice of molecular representations, the quality of the experimental data, and the model architecture itself.
Step 1: Re-evaluate Your Choice of Molecular and Reaction Descriptors. The way you represent your molecules and reaction conditions to the model (i.e., feature engineering) has a significant impact on its performance.[4] Simple representations may not capture the nuances of the reaction, while overly complex ones can lead to overfitting.
-
Recommendation: Experiment with different featurization techniques. For molecules, consider using a combination of topological fingerprints (e.g., Morgan fingerprints) and quantum-chemical descriptors.[10] For categorical variables like ligands and bases, one-hot encoding is a common starting point, but more sophisticated representations that capture chemical similarity can be more effective.[2][11]
Step 2: Ensure High-Quality and Consistent Experimental Data. Inconsistencies in experimental execution and data collection can introduce significant noise, making it difficult for the model to learn the underlying relationships between inputs and outputs.
-
Recommendation: Standardize your experimental workflow as much as possible. High-throughput experimentation (HTE) platforms can help ensure consistency.[12] When recording your data, be meticulous in noting all relevant parameters, including reaction time, temperature, and any observations that might indicate side reactions.
Step 3: Consider More Sophisticated Model Architectures. If you are using a simple model like linear regression, it may not be able to capture the complex, non-linear relationships in your data.
-
Recommendation: Explore more advanced machine learning models. Neural networks, for example, have shown great promise in predicting reaction outcomes with high accuracy.[13][14] Transfer learning, where a model is pre-trained on a large dataset of diverse reactions and then fine-tuned on your specific problem, can also significantly improve performance, especially when you have limited data.[5][15]
| Model Type | Strengths | Considerations |
| Random Forest | Good for tabular data, provides feature importance.[16] | Can be prone to overfitting with noisy data. |
| Gradient Boosting | Often provides high accuracy.[11] | Can be computationally expensive to train. |
| Neural Networks | Can capture complex non-linear relationships.[13] | Requires larger datasets and careful hyperparameter tuning. |
| Bayesian Optimization | Efficient for optimizing costly experiments.[3][17] | Performance depends on the choice of surrogate model and acquisition function. |
Issue 3: I am Getting a High Yield of an Undesired Side Product.
Q3: My machine learning model is optimizing for overall conversion, but I'm seeing a significant amount of a homocoupling side product. How can I steer the optimization towards the desired product?
A3: This is an excellent example of where a multi-objective optimization approach is needed. Your model is doing what it was told—maximizing conversion—without considering selectivity.
Step 1: Redefine Your Optimization Goal. Instead of optimizing for a single objective (e.g., yield of the desired product), you need to consider multiple objectives simultaneously.
-
Recommendation: Frame the problem as a multi-objective optimization. You can, for example, aim to maximize the yield of the desired product while minimizing the yield of the homocoupling product. Many Bayesian optimization frameworks support multi-objective optimization.
Step 2: Incorporate Information About Side Products into Your Model. Your model needs data on the formation of side products to learn how to avoid them.
-
Recommendation: When you run your experiments, quantify the yield of both the desired product and any significant side products. Include the yields of these side products as additional outputs for your model to predict.
Step 3: Leverage Mechanistic Understanding to Guide Feature Selection. Understanding the mechanism of side product formation can help you choose features that are more informative for the model. For instance, homocoupling is often influenced by the presence of oxygen.[18]
-
Recommendation: If you suspect a particular mechanism for side product formation, ensure your feature set includes descriptors that are relevant to that mechanism. For example, you might include features related to the electronic properties of the boronic acid or the redox potential of the catalyst.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about implementing machine learning for Suzuki-Miyaura coupling optimization.
Q1: How much data do I need to start using machine learning for reaction optimization?
A1: This is a common concern, and the answer is often "less than you think." While deep learning models can require large datasets, techniques like active learning and Bayesian optimization are specifically designed for situations where data acquisition is expensive and the amount of data is limited.[5][19] You can often start with as few as 10-20 well-chosen initial experiments.[16] The key is to use an iterative approach where the model guides the selection of subsequent experiments to maximize the information gained from each one.[5]
Q2: What is the best machine learning algorithm for Suzuki-Miyaura coupling optimization?
A2: There is no single "best" algorithm, as the optimal choice depends on the specific problem, the size and nature of your dataset, and your computational resources. However, for reaction optimization, Bayesian optimization has emerged as a particularly powerful and efficient method.[3][17][20] It excels at finding the global optimum of a function with a minimal number of evaluations, which is ideal for optimizing chemical reactions where each experiment is time-consuming and resource-intensive.
Q3: How can I handle categorical variables like ligands, bases, and solvents in my machine learning model?
A3: Handling categorical variables is a critical aspect of modeling Suzuki-Miyaura reactions. A common approach is one-hot encoding, where each category is represented by a binary vector. However, this method doesn't capture any notion of similarity between different categories. More advanced techniques involve representing categorical variables with feature vectors that encode their physicochemical properties. Some machine learning frameworks are also capable of handling categorical variables directly without the need for encoding.[2]
Q4: How do I validate the results of my machine learning-driven optimization?
A4: Experimental validation is crucial to ensure the reliability of your model's predictions.[21] Once your optimization algorithm has converged on a set of optimal conditions, it is essential to perform replicate experiments under these conditions to confirm the result. It is also good practice to explore the region around the predicted optimum to assess the robustness of the reaction conditions.
Q5: Can machine learning help me understand the underlying chemistry of my reaction?
A5: Yes, machine learning can provide valuable insights into the factors that govern reaction outcomes. Many models, such as random forests, can provide a measure of "feature importance," which tells you which reaction parameters have the most significant impact on the yield.[2][16] This information can help you to focus your experimental efforts and can sometimes reveal non-intuitive relationships between variables, leading to new chemical insights.[16]
Visualizations
Workflow for Machine Learning-Driven Reaction Optimization
Caption: A closed-loop workflow for Suzuki-Miyaura coupling optimization using machine learning.[22]
Troubleshooting Decision Tree for Low Model Accuracy
Caption: A decision tree to guide troubleshooting of low predictive accuracy in machine learning models for reaction optimization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Sunthetics [sunthetics.io]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The effect of chemical representation on active machine learning towards closed-loop optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-g.eng.cam.ac.uk [www-g.eng.cam.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. arocjournal.com [arocjournal.com]
- 14. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Improving machine learning performance on small chemical reaction data with unsupervised contrastive pretraining - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06515G [pubs.rsc.org]
- 16. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 17. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05607D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Impact of water concentration on boronic acid homologation
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with boronic acid homologation. This resource is designed to provide in-depth, field-proven insights into one of the most critical, yet often overlooked, variables in your experiments: water concentration .
Boronic acid homologation, particularly the Matteson reaction, is a cornerstone of modern synthetic chemistry, enabling the stereospecific introduction of a one-carbon unit.[1][2][3] However, the success of this transformation is profoundly sensitive to reaction conditions. This guide moves beyond standard protocols to explain the causality behind experimental choices, focusing on how water can influence everything from reagent stability to reaction yield and stereochemical outcome. Here, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common issues encountered in the lab.
Troubleshooting Guide
This section addresses specific problems you may encounter during boronic acid homologation experiments. Each issue is presented in a question-and-answer format, providing a diagnosis and actionable solutions grounded in chemical principles.
Q1: My Matteson homologation reaction failed completely (no product formation). I suspect water contamination. What are the most likely points of failure?
A1: Complete reaction failure in a Matteson homologation due to water contamination typically points to the destruction of highly reactive, water-sensitive reagents before the key steps can occur. There are two primary failure points:
-
Decomposition of the Lithiated Carbenoid: The most common method for generating the homologating agent, (dihalomethyl)lithium (e.g., LiCHCl₂), involves the deprotonation of a dihalomethane (e.g., CH₂Cl₂) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sec-butyllithium at very low temperatures (-78 °C to -100 °C).[2] These organolithium species are exceptionally strong bases and will be instantly quenched by even trace amounts of water, a protic source. The water will protonate the carbenoid, rendering it inactive for nucleophilic attack on the boronic ester.
-
Hydrolysis of the Boronic Ester Starting Material: While less catastrophic than carbenoid quenching, significant water can hydrolyze your boronic ester (e.g., a pinacol ester) back to the free boronic acid.[4] While the free boronic acid can still react, its equilibrium with the tetrahedral boronate form in the presence of any base can complicate the reaction profile and potentially lead to undesired side reactions.[5][6]
Troubleshooting Workflow:
References
- 1. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reaction Rates in Heteroaryl Suzuki Couplings with Additives
Welcome to the Technical Support Center for Heteroaryl Suzuki-Miyaura Couplings. This guide is designed for researchers, medicinal chemists, and process scientists who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of the catalytic system. Heteroaryl couplings are notoriously challenging due to the unique electronic properties and potential for catalyst inhibition by the substrates themselves. This resource provides in-depth, field-proven insights to help you navigate these complexities and accelerate your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causal relationships between additives and reaction outcomes.
Question 1: My heteroaryl Suzuki coupling is sluggish or has stalled completely. How can I accelerate the reaction rate?
Answer:
A slow or stalled reaction is one of the most common issues in heteroaryl couplings. The root cause often lies in a slow step within the catalytic cycle, typically oxidative addition or transmetalation, or catalyst deactivation. Additives play a crucial role in addressing these bottlenecks.
Potential Causes & Recommended Actions:
-
Inefficient Oxidative Addition: This is particularly problematic with electron-rich heteroaryl chlorides due to the strong C-Cl bond.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are designed to accelerate oxidative addition and subsequent reductive elimination.[2][3] The steric bulk of these ligands promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive towards the aryl halide. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the carbon-halogen bond.
-
-
Slow Transmetalation: This step can be rate-limiting, especially with electron-deficient heteroarylboronic acids. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation to occur.[4][5]
-
Solution 1: Base Selection. The choice of base is paramount. A stronger, more oxophilic base can more effectively activate the boronic acid. While common bases like Na₂CO₃ and K₂CO₃ are effective in many cases, challenging substrates often benefit from stronger bases like K₃PO₄ or Cs₂CO₃.[6][7] It's crucial to screen a panel of bases to find the optimal one for your specific substrate combination.
-
Solution 2: Anhydrous Conditions with Specific Additives. For particularly sensitive or poorly soluble heteroaryl systems, anhydrous conditions can be beneficial. The use of a soluble base like potassium trimethylsilanolate (TMSOK) in conjunction with an additive like trimethyl borate has been shown to significantly enhance reaction rates.[8] Trimethyl borate acts in multiple ways: it improves the solubility of the in-situ generated boronate complexes, buffers the inhibitory effect of excess base, and mitigates catalyst poisoning by coordinating to Lewis-basic heteroatoms on the substrate.[8]
-
-
Catalyst Deactivation/Poisoning: Lewis-basic nitrogen atoms within the heteroaryl ring (e.g., pyridine, pyrimidine) can coordinate to the palladium catalyst, forming off-cycle, inactive species.[1][9]
Question 2: I'm observing significant protodeboronation of my heteroarylboronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation, the undesired cleavage of the C-B bond by a proton source (often water in the presence of a base), is a major competing pathway that consumes your starting material and reduces yield.[11][12]
Potential Causes & Recommended Actions:
-
Instability of the Boronic Acid: Heteroarylboronic acids, particularly those with electron-withdrawing groups or certain substitution patterns (e.g., 2-pyridylboronic acid), are highly susceptible to protodeboronation.[1][9]
-
Solution 1: Use a More Stable Boron Reagent. Instead of the boronic acid, consider using a boronic ester derivative like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[13] These are generally more stable to the reaction conditions and less prone to premature decomposition. Potassium trifluoroborate salts are another robust alternative.[9]
-
Solution 2: Anhydrous Conditions. As water is a key component in protodeboronation, switching to strictly anhydrous conditions can significantly suppress this side reaction.[8][13] This involves using dry solvents and potentially a non-aqueous base system.
-
-
Harsh Reaction Conditions: High temperatures and strong aqueous bases can accelerate the rate of protodeboronation.[13]
-
Solution: If possible, lower the reaction temperature and screen for a milder base that still provides an adequate reaction rate. For instance, if you are using KOH, consider switching to K₃PO₄ or even K₂CO₃.
-
Frequently Asked Questions (FAQs)
What is the role of the base in a Suzuki coupling, and how do I choose the right one?
The base has a critical, dual role in the Suzuki-Miyaura catalytic cycle.[4] Firstly, it reacts with the organoboron species (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻). This "activation" is essential for the transmetalation step, where the organic group (R') is transferred from boron to the palladium center.[4][5] Secondly, the base neutralizes the halide anion generated during the cycle.
Choosing a Base:
-
Start with: K₂CO₃ or Na₂CO₃ are good starting points for many standard couplings.[6][7][14]
-
For Challenging Substrates: If the reaction is slow, move to stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃. These are often more effective for less reactive substrates.
-
Base-Sensitive Functional Groups: If your molecule contains base-labile groups (e.g., esters), a milder base like KF might be necessary.[4]
-
Solubility: Consider the solubility of the base. K₃PO₄ is often used in organic solvents, whereas Na₂CO₃ is frequently used in biphasic aqueous/organic systems.
How do phosphine ligands enhance reaction rates?
Phosphine ligands are not mere spectators; they are crucial components that modulate the electronic and steric properties of the palladium catalyst, directly influencing the rates of the key steps in the catalytic cycle.[2]
-
Electronic Effects: Electron-rich ligands (like those with alkyl groups, e.g., P(t-Bu)₃, or electron-donating substituents on biaryl backbones, e.g., SPhos) increase the electron density on the palladium atom. This makes the metal center more nucleophilic and promotes the oxidative addition of the aryl halide.[2][15]
-
Steric Effects: Bulky ligands (e.g., XPhos, SPhos) favor the formation of low-coordinate, highly reactive palladium species.[2][3] This steric hindrance also accelerates the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.[15]
Can I use salt additives to improve my reaction?
Yes, in some cases, simple salt additives can have a beneficial effect, although their role is often complex and not fully understood. For instance, the addition of KF can act as a mild base to promote the reaction with base-sensitive substrates.[4] Other halide salts can influence the aggregation state of the catalyst or participate in ligand exchange processes that may affect the overall reaction rate. However, for a more targeted and pronounced effect on reaction rate, focusing on the appropriate ligand and base, or specialized additives like trimethyl borate, is generally a more robust strategy.
Visualizing the Catalytic Cycle and Additive Influence
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights the stages where additives exert their influence.
Caption: The Suzuki-Miyaura catalytic cycle and key points of additive intervention.
Experimental Protocols
Protocol 1: General Procedure for Heteroaryl Suzuki Coupling with a Bulky Phosphine Ligand
This protocol is a good starting point for coupling a heteroaryl bromide with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., SPhos-G3, 0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 80-100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Anhydrous Suzuki Coupling with Trimethyl Borate Additive
This protocol is adapted for challenging, base-sensitive, or poorly soluble heteroaryl substrates.[8][9]
-
Reagent Preparation (in a glovebox): To a dry vial, add the heteroaryl halide (0.5 mmol, 1.0 equiv), the neopentyl heteroarylboronic ester (0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd-PEPPSI-IPr, 0.025 mmol, 5 mol%), and potassium trimethylsilanolate (TMSOK) (0.7 mmol, 1.4 equiv).[9]
-
Solvent and Additive Addition: To the vial, add anhydrous 1,4-dioxane (2.5 mL) and trimethyl borate (1.5 mmol, 3.0 equiv).[9]
-
Reaction: Seal the vial and stir at the desired temperature (e.g., 80 °C) for 1-3 hours, monitoring by LC-MS.
-
Workup: Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Ligand and Base Effects
The following table summarizes typical outcomes when screening additives for a challenging heteroaryl coupling (e.g., 2-chloropyridine with a substituted phenylboronic acid). The yields are representative and intended for comparative purposes.
| Entry | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ | None | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <5 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 |
| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 90 |
Table 1: Comparison of Ligand/Base Systems. The data clearly illustrates that for a challenging substrate like a heteroaryl chloride, standard conditions (Entry 1) are often ineffective. The use of bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) in combination with a stronger base (K₃PO₄) dramatically increases the reaction yield and rate (Entries 3 & 4).[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Amino-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and organic synthesis, 3-Amino-4-methylphenylboronic acid stands out as a critical building block.[1] Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, makes it indispensable for creating complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3] Given its role, the precise and sensitive analysis of this compound is paramount for reaction monitoring, purity assessment, and trace-level quantification in final drug substances.[4][5] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 3-Amino-4-methylphenylboronic acid, grounded in experimental data and field-proven insights.
The Analytical Challenge of Boronic Acids
Boronic acids, including our target analyte, present unique challenges in mass spectrometry. Their propensity to form cyclic anhydrides (boroxines) and their relatively high polarity can complicate analysis, often leading to complex spectra and poor ionization efficiency.[6][7] Overcoming these hurdles is key to developing robust and reliable analytical methods.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometry analysis of any compound. For 3-Amino-4-methylphenylboronic acid, with a molecular weight of 150.97 g/mol [8], several methods are viable, each with distinct advantages and disadvantages.
| Ionization Technique | Principle | Advantages for 3-Amino-4-methylphenylboronic acid | Disadvantages & Considerations |
| Electrospray Ionization (ESI) | Soft ionization of molecules in solution.[9][10] | High sensitivity, suitable for LC-MS, good for polar molecules.[11] | Susceptible to matrix effects, potential for in-source reactions.[11] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Co-crystallization with a matrix for soft ionization.[12] | Tolerant to complex matrices, good for qualitative analysis. | Matrix interference in the low mass range can be problematic for small molecules.[13][14] |
| Electron Ionization (EI) | High-energy electron bombardment causing fragmentation.[9] | Provides structural information through reproducible fragmentation patterns.[15] | Can lead to excessive fragmentation and absence of a molecular ion peak. |
Electrospray Ionization (ESI): The Workhorse for Quantitative Analysis
For the quantitative analysis of 3-Amino-4-methylphenylboronic acid, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is the preferred method.[16] ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation and maximizing the signal of the molecular ion.[10]
Key Experimental Insights:
-
Negative vs. Positive Ion Mode: While both modes can be used, negative ion mode is often more sensitive for boronic acids, detecting the [M-H]- ion.[2] This is due to the acidic nature of the boronic acid moiety.
-
Derivatization: To enhance sensitivity and chromatographic retention, derivatization with agents like N-methyliminodiacetic acid (MIDA) can be employed.[17] However, direct analysis of the underivatized form is also feasible and can reduce sample preparation time.[5]
-
Mobile Phase Selection: The choice of mobile phase is critical. A common choice is a gradient of acetonitrile and water with additives like ammonium acetate or formic acid to improve ionization efficiency.[16][17]
Experimental Workflow: LC-ESI-MS/MS
References
- 1. Buy 3-Amino-4-methylphenylboronic acid | 22237-12-3 [smolecule.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (3-Amino-4-methylphenyl)boronic acid | C7H10BNO2 | CID 2737803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. as.uky.edu [as.uky.edu]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel strategy for MALDI-TOF MS analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative FT-IR Analysis of 3-Amino-4-methylphenylboronic acid hydrochloride: A Guide for Researchers
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Amino-4-methylphenylboronic acid hydrochloride, a crucial building block in medicinal chemistry and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list. It offers a comparative framework, contextualizing the spectrum against related compounds to illuminate the structural nuances revealed by vibrational spectroscopy. We will explore the causal relationships behind peak shifts and appearances, providing a robust guide for compound identification and verification.
The Indispensable Role of FT-IR in Structural Elucidation
In the rigorous landscape of pharmaceutical and chemical research, unambiguous structural confirmation is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. The principle lies in the interaction of infrared radiation with a molecule, which excites specific vibrational modes—stretching, bending, and wagging—in the covalent bonds.[2] Each functional group possesses characteristic absorption frequencies, making the resulting spectrum a unique molecular "fingerprint".[3][4] This guide will dissect this fingerprint for our target compound, demonstrating how to interpret these vibrations to confirm its identity and distinguish it from structurally similar precursors or analogues.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To ensure reproducible and reliable data, a standardized experimental protocol is essential. The following describes the Attenuated Total Reflectance (ATR) FT-IR method, a common and convenient technique for analyzing solid powder samples.
Step-by-Step Methodology for ATR-FT-IR
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer, such as a Bruker Tensor 27, is powered on and has reached thermal equilibrium.[5]
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.
-
The background scan should be performed under the same conditions as the sample scan (e.g., 16 scans at a resolution of 4 cm⁻¹).
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan. The instrument will co-add the scans to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After acquisition, the software automatically performs the background subtraction.
-
Apply an ATR correction if necessary, as this function corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat zero-absorbance line.
-
Experimental Workflow Diagram
Caption: Workflow for FT-IR spectral acquisition and analysis.
Detailed FT-IR Spectrum Analysis of this compound
The FT-IR spectrum of this compound is a composite of the vibrations from its four key structural components: the ammonium salt, the boronic acid group, the substituted aromatic ring, and the methyl group. The hydrochloride salt form is particularly important as it fundamentally alters the signature of the amino group.
Table 1: Characteristic FT-IR Peak Assignments for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3200 - 2500 | Strong, Broad | -NH₃⁺ Symmetric & Asymmetric Stretch | A key diagnostic feature. The broadness is due to extensive hydrogen bonding and overlaps with C-H stretches. This replaces the typical sharp twin peaks of a primary amine.[6] |
| ~3050 | Medium | Aromatic C-H Stretch | Appears just above 3000 cm⁻¹, characteristic of sp² C-H bonds.[7] |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl (-CH₃) group.[4] |
| 1620 - 1580 | Strong | -NH₃⁺ Asymmetric Bending & Aromatic C=C Stretch | A strong absorption in this region is typical for ammonium salts.[6] It often overlaps with the aromatic ring's C=C stretching vibrations. |
| 1520 - 1480 | Strong | -NH₃⁺ Symmetric Bending & Aromatic C=C Stretch | Another characteristic ammonium salt absorption, further confirming the protonated state of the amine.[8] |
| ~1450 | Medium | -CH₃ Asymmetric Bending | The scissoring vibration of the methyl group. |
| 1420 - 1350 | Strong | B-O Stretch | A very strong and characteristic absorption for boronic acids.[9][10] |
| ~1190 | Medium | B-O-H In-plane Bend | A key vibration associated with the boronic acid functional group.[9] |
| 1350 - 1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom is strong in aromatic amines.[11] |
| 900 - 675 | Medium-Strong | Aromatic C-H Out-of-plane Bend | The exact position in this fingerprint region is highly diagnostic of the substitution pattern on the benzene ring.[7] |
Comparative FT-IR Analysis: Differentiating Related Structures
The true power of FT-IR is realized through comparison. By analyzing the spectrum of our target compound against its non-salt form and simpler analogues, we can definitively assign features and confirm its unique identity.
Table 2: Comparative Analysis of Key Vibrational Frequencies (cm⁻¹)
| Functional Group Vibration | 3-Amino-4-methylphenylboronic acid HCl (Target) | 3-Aminophenylboronic acid (Free Amine Analogue) | Phenylboronic acid (Parent Analogue) |
| N-H Stretch | 3200-2500 (Strong, Broad, -NH₃⁺) [6] | ~3450 & ~3360 (Two sharp peaks, -NH₂)[11] | Absent |
| Ammonium Bending | ~1600 & ~1500 (Strong, -NH₃⁺) [6] | Absent (A weaker N-H bend is expected ~1620)[11] | Absent |
| O-H Stretch | Overlapped by -NH₃⁺ stretch | ~3300-3200 (Broad, H-bonded)[12] | ~3300-3200 (Broad, H-bonded)[13] |
| B-O Stretch | ~1420-1350 (Strong) [9] | ~1420-1350 (Strong) | ~1420-1350 (Strong)[10] |
| Aromatic C-N Stretch | ~1350-1250 (Strong) [11] | ~1335-1250 (Strong) | Absent |
| Aliphatic C-H Stretch | ~2980-2850 (Medium) [4] | Absent | Absent |
The Definitive Signature of the Hydrochloride Salt
The most dramatic difference is observed in the N-H stretching region. A free primary aromatic amine, such as 3-aminophenylboronic acid, would exhibit two distinct, sharp peaks between 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes.[11][14] In our target compound, these peaks are absent. Instead, we see a very broad and intense series of absorptions spanning from 3200 cm⁻¹ down to 2500 cm⁻¹, which is the classic signature of an ammonium (-NH₃⁺) salt.[6] This is complemented by the appearance of strong ammonium bending bands around 1600 cm⁻¹ and 1500 cm⁻¹.[6] This spectral evidence provides unequivocal confirmation of the hydrochloride salt form.
The Influence of Aromatic Substituents
Comparing the target compound to the parent phenylboronic acid highlights the contributions of the amino and methyl groups. The spectrum of phenylboronic acid is dominated by absorptions from the B(OH)₂ group and the monosubstituted benzene ring.[13] The introduction of the amino group in our target compound adds the strong aromatic C-N stretching band between 1350-1250 cm⁻¹ and, most importantly, the ammonium salt absorptions discussed above.[11] The methyl group adds the characteristic aliphatic C-H stretching peaks below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹, which are absent in both 3-aminophenylboronic acid and phenylboronic acid.[4]
Conclusion
The FT-IR spectrum of this compound is a rich tapestry of overlapping but discernible absorptions. The key to its unambiguous identification lies not in a single peak, but in the collective pattern. The definitive features are:
-
The broad, strong ammonium N-H stretching bands (3200-2500 cm⁻¹), confirming the hydrochloride salt form.
-
The strong B-O stretching vibration (~1420-1350 cm⁻¹), characteristic of the boronic acid moiety.
-
The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), confirming the substituted phenyl and methyl groups, respectively.
By using the comparative approach outlined in this guide, researchers can confidently verify the identity and integrity of this important chemical reagent, ensuring the reliability and validity of their subsequent experimental work.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
A Senior Application Scientist's Guide to Boronic Acids in Bioactive Molecule Synthesis: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of bioactive molecule synthesis, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal of synthetic tools, boronic acids and their derivatives have emerged as indispensable reagents, particularly for the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of the efficacy of various boronic acids in key synthetic transformations, supported by experimental data and field-proven insights to empower you in making informed decisions for your research.
The Strategic Importance of Boronic Acids in Drug Discovery
Boronic acids have revolutionized modern organic synthesis due to their versatility, functional group tolerance, and generally low toxicity.[2] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of biaryl structures prevalent in pharmaceuticals.[3][4] Furthermore, the Chan-Lam coupling has expanded their application to the formation of carbon-heteroatom bonds, providing access to a diverse range of molecular architectures.[5] Several FDA-approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, as well as the β-lactamase inhibitor Vaborbactam, feature a boronic acid moiety, underscoring their significance in medicinal chemistry.[1][6][7]
Comparative Efficacy in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. The choice of the boronic acid derivative significantly impacts reaction outcomes.
The Reactivity vs. Stability Trade-off: Boronic Acids vs. Boronate Esters
A central consideration is the balance between the high reactivity of boronic acids and the enhanced stability of their ester derivatives, such as pinacol and MIDA (N-methyliminodiacetic acid) boronates.[8][9]
| Feature | Boronic Acids | Pinacol Boronates (Bpin) | MIDA Boronates |
| Reactivity | Generally more reactive, leading to faster reaction times.[8] | Often less reactive than the parent boronic acid.[10] | Generally unreactive under anhydrous cross-coupling conditions, requiring deprotection.[11] |
| Stability | Susceptible to protodeboronation and oxidation, especially heteroaryl derivatives.[8][10] | Significantly more stable, often crystalline solids that are easier to handle and purify.[8][9] | Exceptionally stable to benchtop storage, chromatography, and a wide range of reaction conditions.[11][12] |
| Handling | Can be challenging to purify and store long-term.[8] | Easy to handle and purify via chromatography.[8] | Free-flowing, crystalline solids that are universally compatible with silica gel chromatography.[11][12] |
| Applications | Direct use in a wide range of Suzuki-Miyaura couplings. | Advantageous for multi-step syntheses and for unstable boronic acids.[10] | Ideal for iterative cross-coupling strategies and the synthesis of complex molecules.[11][13] |
Expert Insight: The choice between a boronic acid and its ester is context-dependent. For rapid, straightforward couplings with stable substrates, a boronic acid may be optimal. However, for multi-step syntheses or when dealing with unstable heteroaryl boronic acids, the enhanced stability of a pinacol or MIDA boronate is often a deciding factor for achieving high yields and reproducibility. MIDA boronates, in particular, offer a unique platform for iterative synthesis due to their exceptional stability and controlled release of the boronic acid under mild basic conditions.[11][13]
Electronic and Steric Effects on Arylboronic Acid Reactivity
The electronic nature and steric hindrance of substituents on the arylboronic acid play a crucial role in the transmetalation step of the catalytic cycle.
-
Electron-Donating Groups (EDGs): Generally increase the nucleophilicity of the aryl group, accelerating the transmetalation and leading to higher reaction rates and yields.[14]
-
Electron-Withdrawing Groups (EWGs): Decrease the nucleophilicity of the aryl group, which can slow down the transmetalation. However, with optimized catalyst systems, high yields can still be achieved.[14][15]
-
Steric Hindrance: Ortho-substituents can impede the approach of the boronic acid to the palladium center, reducing the reaction rate.[14]
Quantitative Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling:
| Arylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 95 | [14] |
| 4-Methylphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | Water | 70 | 1 | 99 | [14] |
| 4-Trifluoromethylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 70 | 1 | 98 | [14] |
| 4-Nitrophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | WEB* | RT | 0.5 | 96 | [14] |
| 2-Mesitylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
*WEB: Water Extract of Banana
The Challenge of Heteroarylboronic Acids
Heteroarylboronic acids are crucial building blocks for many bioactive molecules. However, their use in Suzuki-Miyaura coupling can be challenging.
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): The electron-withdrawing nature of the ring can slow the transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst, a phenomenon known as the "2-pyridyl problem."[16][17]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step but can be more susceptible to protodeboronation.[17]
Strategies for Successful Coupling with Heteroarylboronic Acids:
-
Use of Stable Derivatives: Employing more stable boronate esters (pinacol, MIDA) or trifluoroborate salts can mitigate decomposition.[16][17]
-
Optimized Catalyst Systems: The use of sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can overcome catalyst deactivation and promote efficient coupling.[16][18]
-
Anhydrous Conditions: For certain challenging couplings, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective.[18]
Workflow for a Comparative Study of Heteroarylboronic Acids
Caption: Workflow for a comparative study of heteroarylboronic acids.
Efficacy in Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, providing a powerful alternative to traditional methods like the Buchwald-Hartwig amination.[5][19]
N-Arylation and O-Arylation
Chan-Lam coupling is highly effective for the N-arylation of amines, amides, and other nitrogen-containing nucleophiles, as well as the O-arylation of phenols.[5][19] The reaction is typically carried out under mild conditions, often at room temperature and open to the air.[19]
Comparative Performance of Boronic Acids in Chan-Lam N-Arylation of Aniline:
| Boronic Acid | Product Yield (%) | Reference |
| Phenylboronic acid | 88 | [8] |
| 4-Methoxyphenylboronic acid | 92 | [8] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 75 | [8] |
| 2-Thienylboronic acid | 85 | [8] |
| Reaction conditions: Cu(OAc)₂ (10 mol%), Pyridine, CH₂Cl₂, rt, 48 h. |
Similar to the Suzuki-Miyaura reaction, electron-rich arylboronic acids generally provide higher yields in Chan-Lam couplings.[8] The reaction exhibits broad functional group tolerance on both the boronic acid and the heteroatom partner.[5]
Catalytic Cycle of the Chan-Lam Coupling
Caption: Simplified catalytic cycle of the Chan-Lam coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)[20]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Chan-Lam O-Arylation of a Phenol
This protocol is adapted from a procedure for the intramolecular O-arylation of phenols.[21][22]
Materials:
-
Phenol-containing substrate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (4.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the phenol-containing substrate, phenylboronic acid, and copper(II) acetate.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Case Study: Synthesis of Bortezomib Analogs
Bortezomib, a dipeptide boronic acid, is a potent proteasome inhibitor used in the treatment of multiple myeloma.[1][6] The synthesis of Bortezomib and its analogs often involves the coupling of a boronic acid-containing fragment with a peptide backbone. The choice of the boronic acid precursor can influence the overall efficiency of the synthesis. For instance, using a stable boronate ester, such as a pinanediol ester, can be advantageous during the peptide coupling steps to prevent decomposition of the boronic acid moiety.[21]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inappropriate base strength or solubility.[20] | For base-sensitive substrates, use milder bases like K₂CO₃ or K₃PO₄. Ensure adequate stirring for insoluble bases.[20] |
| Protodeboronation of the boronic acid. | Use a more stable boronate ester (pinacol or MIDA), a milder base, or anhydrous conditions.[20] | |
| Catalyst deactivation (especially with heteroaryl substrates). | Employ sterically hindered, electron-rich ligands (e.g., Buchwald ligands).[16] | |
| Stalled Suzuki Reaction | Insufficiently active catalyst system. | Switch to a more active catalyst/ligand combination, such as an XPhos-based precatalyst.[23] |
| Oxygen contamination. | Ensure all reagents and solvents are properly degassed.[20] | |
| Low Yield in Chan-Lam Coupling | Low reactivity of the boronic acid. | For electron-poor boronic acids, consider using a more electron-rich derivative if the synthesis allows. |
| Catalyst inhibition. | Ensure the purity of the copper source and consider the use of a ligand to stabilize the catalyst. |
Conclusion
Boronic acids and their derivatives are powerful and versatile tools in the synthesis of bioactive molecules. A thorough understanding of their comparative efficacy, stability, and reactivity is paramount for the successful design and execution of synthetic strategies in drug discovery and development. By carefully considering the factors outlined in this guide, researchers can select the optimal boronic acid reagent and reaction conditions to achieve their synthetic goals efficiently and reproducibly. The continued development of novel boronic acid derivatives and catalytic systems promises to further expand the synthetic utility of this remarkable class of compounds.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
A Researcher's Guide to the Characterization of 3-Amino-4-methylphenylboronic acid hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, 3-Amino-4-methylphenylboronic acid hydrochloride presents a unique scaffold with its dual functional groups—an amine and a boronic acid—offering versatile handles for molecular elaboration. This guide provides a comprehensive overview of the essential characterization data for this compound, presents a comparative analysis with relevant alternatives, and details the experimental protocols necessary for its rigorous evaluation.
Physicochemical and Spectroscopic Characterization
A thorough characterization is paramount to ensure the identity, purity, and stability of any chemical reagent. For this compound, a multi-faceted analytical approach is necessary.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 22237-12-3 | [1][2][3] |
| Molecular Formula | C₇H₁₁BClNO₂ | [4] |
| Molecular Weight | 187.43 g/mol | [4] |
| Melting Point | >250 °C | [1] |
| Appearance | Beige to brown crystalline powder or crystals | [5] |
| Solubility | Soluble in most polar organic solvents | [6] |
Note: The high melting point is characteristic of many boronic acids and may reflect decomposition rather than a true melt. This is often due to dehydration to form the corresponding boroxine (a cyclic anhydride).[7]
Spectroscopic Data: The Fingerprint of a Molecule
Spectroscopic techniques provide detailed structural information, confirming the molecular identity and integrity. While a complete, publicly available dataset for this specific compound is not readily found, we can infer the expected spectral features based on its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms in the molecule.
-
¹H NMR: Expected signals would include distinct aromatic protons, a singlet for the methyl group, and broad signals for the amine and boronic acid hydroxyl protons. The exact chemical shifts would be influenced by the solvent and the protonation state of the amine.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the amino, methyl, and boronic acid substituents.
-
¹¹B NMR: This technique is highly informative for boronic acids, with an expected chemical shift in the range of δ 28-34 ppm, characteristic of a trigonal planar boronic acid.[8]
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| B-O stretch | 1310-1380 |
Note: An ATR-IR spectrum for the free base, 3-Amino-4-methylbenzeneboronic acid, is available and provides a good reference.[9]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. A key diagnostic feature is the isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance).[7] Challenges in the mass spectrometric analysis of boronic acids include their low volatility and tendency to undergo dehydration in the ion source.[7]
Comparative Analysis with Alternative Phenylboronic Acids
The choice of a specific phenylboronic acid derivative is often dictated by the desired substitution pattern and reactivity in subsequent synthetic steps. Below is a comparison of this compound with other commonly used aminophenylboronic and tolylboronic acids.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features & Applications |
| This compound | 187.43 | Ortho-methyl and meta-amino substitution offers steric and electronic differentiation. The amine can be a site for further functionalization or can influence the reactivity of the boronic acid. | |
| 3-Aminophenylboronic acid | 136.94 | A simpler analogue, widely used in the development of sensors for saccharides and as a building block for complex molecules.[10] Its applications include the formation of polymer nanoparticles for glucose sensing and insulin release.[11] | |
| 4-Aminophenylboronic acid | 136.95 | The para-amino group has a different electronic effect on the boronic acid compared to the meta-position, potentially altering its reactivity in cross-coupling reactions.[12] | |
| 4-Tolylboronic acid | 135.96 | Lacks the amino group, making it a simpler building block for introducing a tolyl moiety. It is a common reagent in Suzuki-Miyaura couplings.[13] |
The selection of a particular boronic acid will depend on the specific synthetic strategy and the desired final product. The presence of the amino group in the target compound and its analogues allows for further derivatization, for example, through acylation or diazotization reactions, expanding their synthetic utility.
Experimental Protocols for Characterization
To ensure the quality of this compound for research and development, a rigorous analytical workflow is essential.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the characterization of a phenylboronic acid derivative.
Caption: A logical workflow for the comprehensive characterization of a phenylboronic acid derivative.
Detailed Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of boronic acids is critical for their successful application in synthesis, as impurities can interfere with catalytic cycles. HPLC is a robust method for assessing purity.
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., Acquity BEH C18).[14]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[14]
-
Mobile Phase B: Acetonitrile.
-
Sample: this compound dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).
Procedure:
-
Preparation of Mobile Phases: Prepare the mobile phases and degas them thoroughly.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the boronic acid in a volumetric flask with a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up the organic phase to elute the compound. For example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-11 min: 95% to 5% B
-
11-15 min: 5% B
-
-
-
Data Analysis: Integrate the peak corresponding to 3-Amino-4-methylphenylboronic acid and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: This is a versatile column suitable for the separation of moderately polar aromatic compounds.
-
Ammonium Acetate Buffer: This helps to maintain a stable pH and improve peak shape.
-
Gradient Elution: This is necessary to elute the compound of interest with good resolution from both early-eluting polar impurities and late-eluting non-polar impurities.
-
UV Detection at 254 nm: Phenylboronic acids typically exhibit strong absorbance in the UV region, making this a sensitive detection method.
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties and a robust analytical characterization are essential for its effective use. While a complete, publicly curated dataset for this specific compound is limited, this guide provides a framework for its evaluation based on established analytical principles for boronic acids and comparative data from related compounds. By following the outlined characterization workflow and experimental protocols, researchers can confidently assess the quality of this reagent and integrate it into their synthetic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 22237-12-3 [chemicalbook.com]
- 3. This compound | 22237-12-3 [amp.chemicalbook.com]
- 4. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 352760010 [thermofisher.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. mdpi.com [mdpi.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 11. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the 13C NMR Analysis of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of 13C NMR for Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic chemistry, indispensable in Suzuki-Miyaura cross-coupling reactions, and increasingly recognized for their utility as sensors and therapeutic agents. The electronic properties of the phenyl ring, modulated by its substituents, are critical to the reactivity and function of these compounds. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these electronic effects. However, the analysis of phenylboronic acids by 13C NMR presents unique challenges, primarily due to the quadrupolar nature of the boron nucleus (both ¹¹B and ¹⁰B isotopes), which can lead to significant broadening of the signal for the carbon atom directly attached to the boron, the ipso-carbon.[1][2] This guide provides a comparative analysis of the 13C NMR spectra of a range of substituted phenylboronic acids, offers a detailed experimental protocol to overcome common challenges, and discusses the correlation between substituent electronic effects and 13C chemical shifts.
The Ipso-Carbon Chemical Shift: A Window into Electronic Effects
The chemical shift of the ipso-carbon is particularly sensitive to the electronic environment imparted by the substituent on the phenyl ring. Electron-donating groups (EDGs) are expected to increase electron density at the ipso-carbon, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) are expected to decrease electron density, resulting in a downfield shift (higher ppm). The following table summarizes the 13C NMR chemical shifts for a series of substituted phenylboronic acids, with a focus on the ipso-carbon.
| Substituent | Position | Ipso-Carbon (C1) δ (ppm) | Other Aromatic Carbons δ (ppm) | Solvent | Reference(s) |
| -H | - | ~134.0 | 134.8, 128.1, 127.8 | DMSO-d₆ | [3] |
| -OCH₃ | 4 | ~126.0 | 161.2, 136.6, 113.1 | DMSO-d₆ | [4] |
| -OCH₃ | 3 | Not Reported | 159.2, 129.5, 120.3, 116.1, 115.4 | Not Specified | |
| -CH₃ | 4 | Not Detected | 143.1, 135.9, 129.0 | Not Specified | |
| -NO₂ | 2 | ~130.0 | ~150.0 (C2), ~135.0, ~132.5, ~128.0, ~124.0 | Not Specified | [5] |
| -NO₂ | 3 | Not Reported | 147.8, 135.5, 129.8, 123.5, 121.2 | Not Specified | [6] |
| -CN | 4 | Not Reported | 131.8, 131.5, 119.2, 109.8 | Not Specified | [7][8] |
Note: The detection and precise chemical shift of the ipso-carbon can be highly dependent on the solvent, concentration, and NMR acquisition parameters. The absence of a reported value often indicates that the signal was too broad to be observed under standard conditions.
Experimental Protocol for High-Quality 13C NMR of Phenylboronic Acids
Acquiring high-resolution 13C NMR spectra for phenylboronic acids, particularly for the elusive ipso-carbon, requires careful optimization of the experimental parameters. The following protocol provides a robust starting point.
Sample Preparation
-
Concentration: A higher concentration (50-100 mg in 0.6-0.7 mL of solvent) is recommended to improve the signal-to-noise ratio, which is crucial for detecting the broad signal of the ipso-carbon.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can disrupt the intermolecular hydrogen bonding that leads to the formation of boronic acid anhydrides (boroxines), resulting in sharper signals. Deuterated chloroform (CDCl₃) or acetone-d₆ can also be used.[5][9]
-
Additives: In some cases, the addition of a small amount of a Lewis base, such as pyridine-d₅, can form a tetracoordinate boronate species, which can result in sharper signals for the ipso-carbon.
NMR Instrument Parameters
-
Spectrometer Frequency: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is advantageous as it provides better signal dispersion and sensitivity.[5]
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (at): A longer acquisition time (2-4 seconds) can improve digital resolution and help to resolve broad signals.
-
Relaxation Delay (d1): A longer relaxation delay (5-10 seconds) is critical to allow for the complete relaxation of the quaternary ipso-carbon, which typically has a long T₁ relaxation time. This is essential for obtaining a quantifiable signal.
-
Number of Scans (ns): A large number of scans (e.g., 2048 or more) is usually necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus, especially for the broad ipso-carbon signal.[5]
-
Temperature: Running the experiment at a slightly elevated temperature (e.g., 30-40 °C) can sometimes lead to sharper signals by increasing the rate of quadrupolar relaxation.
Advanced Techniques for Observing the Ipso-Carbon
When the ipso-carbon signal is not observable with standard 1D 13C NMR, more advanced techniques can be employed:
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment detects correlations between protons and carbons over two or three bonds. By observing the correlation between the ortho-protons and the ipso-carbon, the chemical shift of the latter can be determined even if its 1D signal is not visible.[1]
-
Solid-State NMR: While a more specialized technique, solid-state NMR can provide detailed information about the local environment of the boron and carbon atoms, including the ipso-carbon, without the complications of solvent effects and molecular tumbling in solution.
Visualizing the Workflow and Substituent Effects
Caption: Experimental workflow for 13C NMR analysis of substituted phenylboronic acids.
Caption: Influence of substituents on the ipso-carbon chemical shift in 13C NMR.
Discussion: Interpreting the Trends
The compiled data, though incomplete for some compounds, illustrates the expected trends. For 4-methoxyphenylboronic acid, the electron-donating methoxy group causes a significant upfield shift of the ipso-carbon to approximately 126.0 ppm compared to the unsubstituted phenylboronic acid at around 134.0 ppm. Conversely, the electron-withdrawing nitro group in 2-nitrophenylboronic acid results in a downfield shift of the ipso-carbon to approximately 130.0 ppm.
The position of the substituent also plays a crucial role. The electronic effects of substituents are generally most pronounced from the para and ortho positions due to the influence of resonance effects, while the effect from the meta position is primarily inductive. A more comprehensive dataset would allow for a quantitative analysis of these effects, potentially through correlation with Hammett parameters.
The difficulty in observing the ipso-carbon signal, as noted in the data for 4-methylphenylboronic acid and in various literature sources, is a critical practical consideration.[10][11] This is attributed to scalar coupling to the quadrupolar boron nucleus, which can efficiently relax the carbon nucleus, leading to a very broad signal that can be lost in the baseline noise. The experimental strategies outlined in this guide are designed to mitigate this issue.
Conclusion and Future Outlook
13C NMR spectroscopy is a valuable technique for characterizing substituted phenylboronic acids and understanding the electronic influence of substituents. While the observation of the ipso-carbon can be challenging, a carefully designed experimental approach, potentially incorporating advanced techniques like HMBC, can provide this crucial piece of information. The systematic collection and analysis of 13C NMR data for a wider range of substituted phenylboronic acids will further enhance our understanding of their structure-activity relationships, aiding in the design of new catalysts, sensors, and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Nitrophenylboronic Acid | 13331-27-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Reaction Kinetics of Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl molecules central to drug discovery.[1][2] The choice of the arylboronic acid coupling partner is critical, as its structure dictates not only the final product but also the efficiency and rate of the reaction. Understanding the reaction kinetics of different arylboronic acids is paramount for reaction optimization, impurity control, and scalable synthesis.
This guide provides an in-depth analysis of the factors governing the reaction kinetics of various arylboronic acids in the Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of reactivity, present comparative data, and provide standardized protocols for kinetic analysis to empower researchers in their synthetic endeavors.
The Heart of the Matter: The Transmetalation Step
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For many arylboronic acids, the transmetalation step—the transfer of the aryl group from the boron atom to the palladium center—is often the rate-determining step.[3] The facility of this step is highly dependent on the nature of the arylboronic acid.
Two primary pathways for transmetalation are often considered, influenced by the reaction conditions, particularly the base and solvent.[4][5]
-
Path A (Boronate Pathway): The boronic acid reacts with a base to form a more nucleophilic boronate species, which then reacts with the palladium-halide complex.[4][5]
-
Path B (Hydroxide Pathway): The palladium-halide complex is converted to a palladium-hydroxide complex, which then reacts with the neutral boronic acid.[4][5]
Kinetic studies have suggested that the reaction between a palladium-hydroxo complex and the neutral boronic acid (Path B) can be significantly faster than the reaction involving the boronate and the palladium-halide complex (Path A).[4][5]
Factors Influencing Arylboronic Acid Reactivity
The structure of the arylboronic acid has a profound impact on the rate of transmetalation. The key factors at play are the electronic and steric properties of the aryl group.
Electronic Effects
The nucleophilicity of the ipso-carbon of the aryl group being transferred is a critical factor.[1][6] Electron-donating groups (EDGs) on the aryl ring increase the electron density at the ipso-carbon, enhancing its nucleophilicity and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down transmetalation.[3]
Steric Effects
Steric hindrance around the boron atom can significantly impede the approach of the palladium complex, thereby slowing down the transmetalation rate. Ortho-substituents on the arylboronic acid, especially bulky ones, are known to decrease the reaction rate compared to their para- or meta-isomers.[7]
Comparative Kinetic Analysis
To illustrate the impact of electronic and steric effects, the following table summarizes the relative initial reaction rates for a selection of arylboronic acids under typical Suzuki-Miyaura conditions. The rates are normalized to phenylboronic acid.
| Arylboronic Acid | Substituent Type | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Phenylboronic Acid | Electron-Neutral | 1.0 | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating | ~1.5 - 2.0 | The electron-donating methoxy group accelerates the transmetalation step.[3] |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing | ~0.5 - 0.7 | The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl group, slowing transmetalation.[3] |
| 2-Methylphenylboronic Acid | Sterically Hindered | ~0.3 - 0.5 | The ortho-methyl group provides steric hindrance, impeding the transmetalation step. |
| 2,6-Dimethylphenylboronic Acid | Severely Hindered | < 0.1 | Significant steric hindrance from two ortho-substituents dramatically reduces the reaction rate. |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system.
The Double-Edged Sword: pH and Stability
The pH of the reaction medium plays a crucial role in both the activation and decomposition of arylboronic acids. Basic conditions are generally required to facilitate transmetalation by converting the trigonal boronic acid to the more nucleophilic tetrahedral boronate.[8] However, high pH can also promote a significant side reaction: protodeboronation, where the carbon-boron bond is cleaved, leading to the formation of an undesired arene byproduct.[8][9][10]
The rate of protodeboronation is highly dependent on the electronic properties of the aryl group and the pH of the solution.[8][9][10] Electron-deficient arylboronic acids can be particularly susceptible to this decomposition pathway at high pH.[9][10]
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are essential for a thorough understanding and optimization of Suzuki-Miyaura reactions. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of these reactions.[3][11]
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (a stable compound that does not react under the reaction conditions and is chromatographically resolved from reactants and products)
-
Schlenk flask or similar reaction vessel
-
Syringes and needles for sampling
-
Quenching solution (e.g., a dilute solution of a strong acid)
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, arylboronic acid, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant, controlled temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the catalytic reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Conclusion
The kinetic behavior of arylboronic acids in Suzuki-Miyaura cross-coupling is a multifaceted interplay of electronic and steric factors, further modulated by reaction conditions such as pH. A deep understanding of these principles is crucial for the rational design of efficient and robust synthetic routes. By employing systematic kinetic analysis, researchers can make informed decisions in the selection of arylboronic acids and the optimization of reaction parameters, ultimately accelerating the pace of innovation in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vapourtec.com [vapourtec.com]
A Senior Application Scientist’s Guide to Benchmarking New Catalysts for Suzuki-Miyaura Coupling Reactions
Introduction: Beyond the ‘One-Size-Fits-All’ Catalyst
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceuticals, agrochemicals, and advanced materials.[1] The efficiency of this Nobel Prize-winning reaction hinges on the performance of the palladium catalyst. While traditional catalysts laid the groundwork, the quest for higher yields, broader substrate scope, milder reaction conditions, and lower catalyst loadings has driven the development of a new generation of sophisticated catalyst systems.[2]
This guide is designed for researchers, scientists, and drug development professionals who seek to navigate the landscape of modern Suzuki-Miyaura catalysts. We will move beyond catalog listings and delve into a practical, data-driven comparison of new catalysts, benchmarked against established standards. Our focus will be on understanding the "why" behind catalyst performance, enabling you to make informed decisions for your specific synthetic challenges.
The Evolving Landscape of Suzuki-Miyaura Catalysis
The evolution of Suzuki-Miyaura catalysts has been marked by the development of bulky and electron-rich phosphine ligands. These ligands enhance the activity of the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] This has expanded the reaction's scope to include previously challenging substrates like aryl chlorides and sterically hindered compounds.[2]
A significant advancement has been the introduction of well-defined palladium precatalysts. Unlike catalysts generated in situ from a palladium source and a separate ligand, precatalysts are stable, well-characterized complexes that provide a more consistent and reproducible performance.[3][4][5]
In this guide, we will benchmark a new generation catalyst system against a traditional one to highlight these advancements.
The Incumbent: A Traditional Palladium/Ligand System
For our benchmark, we will consider a classic catalyst system generated in situ from Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃). This system has been widely used and serves as a good baseline for comparison.
The Challengers: Modern Buchwald Ligands and Precatalysts
Representing the new generation of catalysts, we will focus on the highly effective Buchwald phosphine ligands, specifically SPhos and CPhos .[6] These ligands are known for their ability to promote rapid and efficient coupling of a wide range of substrates, including challenging aryl chlorides.[6] We will also examine the use of a well-defined palladium precatalyst for a more direct comparison of performance.
Benchmarking Performance: A Data-Driven Comparison
A standardized benchmark reaction is crucial for an objective comparison of catalyst performance. The Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid is a well-established benchmark, as electron-rich aryl chlorides can be challenging substrates.[3][7]
Table 1: Performance Comparison in a Benchmark Reaction
| Catalyst System | Ligand:Metal Ratio | Yield (%) | Conditions | Reference |
| In-situ generated from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 | 0.0025 M Pd, MeOH/THF, RT, 1h | [3] |
| In-situ generated from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 | 0.0025 M Pd, MeOH/THF, RT, 1h | [3] |
| SPhos-based catalyst | - | >95 | RT, short reaction times | [6] |
| CPhos-based catalyst | - | >95 | Elevated temperatures | [6] |
Analysis of the Data:
The data clearly illustrates the impact of modern ligands. The study on in-situ generated catalysts with XPhos, another Buchwald ligand, highlights a critical point: the ligand-to-metal ratio significantly affects the yield, nearly doubling it when increased from 0.8:1 to 1.2:1.[3] This underscores the importance of optimizing this parameter when using in-situ systems.
Both SPhos and CPhos demonstrate superior performance, achieving high yields.[6] Notably, SPhos often facilitates reactions at room temperature with short reaction times, making it a highly attractive option for a broad range of applications.[6] CPhos also delivers excellent results, although sometimes requiring higher temperatures.[6]
Explaining the "Why": A Mechanistic Perspective
The enhanced performance of the Buchwald ligands stems from their unique structural features. These bulky and electron-rich ligands promote the formation of a highly active monoligated Pd(0) species. This species is crucial for efficient oxidative addition, the rate-limiting step for challenging substrates like aryl chlorides.[6]
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Well-defined precatalysts offer an advantage by providing a direct and controlled entry into this catalytic cycle, leading to more consistent and reproducible results compared to in-situ methods where the formation of the active catalyst can be more variable.[3][4][5]
Experimental Protocols for Benchmarking
Reproducibility is paramount in scientific research. The following is a generalized protocol for benchmarking Suzuki-Miyaura catalysts.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide and an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst or precatalyst (0.01 - 2 mol%)
-
Ligand (if using an in-situ system, refer to optimized ligand:metal ratio)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if using a biphasic system)
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Solvent Addition and Degassing: Add the anhydrous solvent and degassed water (if applicable). Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst/precatalyst and ligand (if necessary).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120°C) for the specified time (typically 1-24 hours). Monitor the reaction progress by an appropriate technique (TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification and Analysis: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. Characterize the product by NMR and mass spectrometry.
Conclusion: Selecting the Right Tool for the Job
The data and mechanistic insights presented in this guide demonstrate that modern catalyst systems, particularly those employing Buchwald phosphine ligands and well-defined precatalysts, offer significant advantages in Suzuki-Miyaura cross-coupling reactions. They often provide higher yields, broader substrate scope, and milder reaction conditions compared to traditional catalyst systems.
However, the choice of the optimal catalyst is not always straightforward and depends on the specific synthetic challenge at hand. For routine couplings with activated substrates, a traditional catalyst system may suffice. For more demanding transformations involving challenging substrates, a new generation catalyst will likely be necessary.
This guide provides a framework for the objective comparison of Suzuki-Miyaura catalysts. By employing a standardized benchmarking protocol and considering the underlying mechanistic principles, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to In Silico and Experimental Approaches for Boronic Acid-Based Hsp90 Inhibitors
Introduction: Targeting Hsp90 with Boronic Acids—A Promising Frontier in Cancer Therapy
Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression.[1][2][3] This makes Hsp90 a compelling target for anticancer drug development.[2][3][4] Inhibiting Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][2][5] Among the various chemical scaffolds explored for Hsp90 inhibition, boronic acids have emerged as a particularly interesting class.[6][7] Their unique ability to form reversible covalent bonds with key residues in enzyme active sites offers a distinct mechanism of action compared to non-covalent inhibitors.[8][9][10][11]
This guide provides a comprehensive comparison of in silico (computational) and experimental methodologies used to identify and characterize boronic acid-based Hsp90 inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and bridge the gap between computational predictions and real-world experimental data.
The Unique Chemistry of Boronic Acid Inhibitors
Boronic acids possess an electrophilic boron atom that can reversibly form a tetrahedral boronate adduct with nucleophilic residues like serine and threonine.[8][9][10] This interaction mimics the transition state of enzymatic reactions, leading to potent inhibition.[6][9] The reversibility of this covalent bond is a key advantage, potentially reducing off-target effects and toxicity associated with irreversible inhibitors.[8][12] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), validated this approach by targeting the proteasome for the treatment of multiple myeloma.[6][7][8][13]
In Silico Approaches: Predicting Potency and Guiding Design
Computational methods are indispensable in modern drug discovery for their ability to rapidly screen vast chemical libraries and provide insights into protein-ligand interactions at an atomic level.[5][14]
Molecular Docking and Virtual Screening
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For Hsp90, the N-terminal ATP-binding pocket is the primary target for many inhibitors.[1][2] Docking studies can help identify boronic acid derivatives that fit snugly into this pocket and position the boronic acid moiety for optimal interaction with key residues, such as the conserved aspartate (D93 in Hsp90α).[15]
Virtual screening uses docking to rank compounds from a large database based on their predicted binding affinity.[16][17] This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing, saving significant time and resources.[3]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time.[17][18] These simulations can reveal the stability of the predicted binding pose, the role of water molecules in the binding site, and conformational changes in Hsp90 upon inhibitor binding.[1][19] This level of detail is crucial for understanding the nuances of boronic acid interactions and for refining inhibitor design.[19]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[20] By analyzing the physicochemical properties of known boronic acid Hsp90 inhibitors, QSAR can predict the activity of novel, untested analogs, thereby guiding lead optimization efforts.[20]
Experimental Validation: From the Benchtop to the Cell
Experimental validation is essential to confirm the predictions made by in silico models and to fully characterize the pharmacological properties of inhibitor candidates.[21]
Biochemical Assays: Quantifying Binding and Inhibition
A variety of biochemical assays are employed to directly measure the interaction between boronic acid inhibitors and Hsp90.[1]
-
Fluorescence Polarization (FP) Assay : This robust, high-throughput assay measures the displacement of a fluorescently labeled ligand from the Hsp90 ATP-binding site by a test compound.[1][22][23][24][25] It is a primary screening tool to identify and rank inhibitors based on their binding affinity.[22][24]
-
Isothermal Titration Calorimetry (ITC) : ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[1][4][19][26] This detailed energetic information is invaluable for understanding the driving forces behind inhibitor binding and for guiding structure-activity relationship (SAR) studies.[4][26]
-
ATPase Activity Assay : Since Hsp90 function is dependent on ATP hydrolysis, assays that measure the inhibition of its ATPase activity are a direct readout of functional inhibition.[1][2][21][27]
Cell-Based Assays: Assessing Cellular Efficacy
Ultimately, an effective Hsp90 inhibitor must demonstrate activity within a cellular context.
-
Client Protein Degradation : A hallmark of Hsp90 inhibition is the degradation of its client proteins via the ubiquitin-proteasome pathway.[21][28] Western blotting can be used to monitor the levels of sensitive client proteins, such as HER2 or Raf-1, in cancer cell lines treated with boronic acid inhibitors.[21]
-
Cell Proliferation and Viability Assays : These assays, such as the MTT or CellTiter-Glo® assays, measure the effect of inhibitors on the growth and survival of cancer cells.[29] They provide a crucial measure of the compound's antiproliferative potential.
-
Luciferase Refolding Assay : This cell-based assay monitors the Hsp90-dependent refolding of denatured luciferase, providing a functional measure of Hsp90 chaperone activity within the cell.[1][16][21]
Bridging the Gap: A Comparative Workflow
The most effective drug discovery campaigns integrate both in silico and experimental approaches in a cyclical and iterative manner.
This integrated workflow allows for the rapid identification of promising hits, which are then experimentally validated. The experimental data, in turn, feeds back into the computational models to refine future predictions and guide the synthesis of more potent and selective inhibitors.
Data Synopsis: In Silico Predictions vs. Experimental Realities
The true test of any computational model is its ability to predict experimental outcomes. For boronic acid-based Hsp90 inhibitors, a strong correlation is often observed between predicted binding energies from docking and experimentally determined affinities.
| Compound | Docking Score (kcal/mol) | Predicted Boronate Interaction | Experimental IC50 (nM) (FP Assay) | Cellular Activity (Client Degradation) |
| Boronic Acid A | -9.5 | Ser52, Asp93 | 50 | +++ |
| Boronic Acid B | -8.2 | Asp93 | 250 | ++ |
| Boronic Acid C | -6.1 | None | >10,000 | - |
| Control (Non-boronic) | -7.5 | N/A | 500 | + |
This table is a representative example and does not reflect data for specific proprietary compounds.
As illustrated, compounds with better docking scores and predicted interactions with key residues tend to exhibit higher potency in biochemical assays and greater cellular activity. Discrepancies can arise due to factors not fully captured by the in silico models, such as compound solubility, cell permeability, or off-target effects. These discrepancies highlight the necessity of experimental validation.
Detailed Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
-
Objective : To determine the binding affinity (IC50) of boronic acid compounds to the Hsp90 N-terminal domain.
-
Materials : Purified human Hsp90α, fluorescently labeled geldanamycin (GM-BODIPY), assay buffer (20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT), test compounds.
-
Procedure :
-
Prepare a serial dilution of the boronic acid test compounds in DMSO.
-
In a 384-well plate, add 10 µL of assay buffer.
-
Add 1 µL of the test compound dilution.
-
Add 10 µL of a pre-mixed solution of Hsp90α (60 nM) and GM-BODIPY (2 nM).
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate filters (e.g., 485 nm excitation, 535 nm emission).
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Western Blot for Client Protein Degradation
-
Objective : To assess the effect of boronic acid inhibitors on the levels of Hsp90 client proteins in cancer cells.
-
Materials : Cancer cell line (e.g., SKBr3, MCF-7), cell culture medium, boronic acid test compounds, lysis buffer, primary antibodies (e.g., anti-HER2, anti-Actin), secondary antibody (HRP-conjugated), ECL substrate.
-
Procedure :
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for 24 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
-
Signaling Pathway Visualization
Conclusion and Future Directions
The synergy between in silico and experimental approaches has significantly accelerated the discovery and development of boronic acid-based Hsp90 inhibitors. Computational methods provide a powerful engine for hypothesis generation and hit identification, while experimental validation provides the essential ground truth. While challenges remain, particularly in predicting cellular permeability and overcoming potential toxicities, the continued refinement of both computational models and experimental assays holds great promise. Future efforts will likely focus on developing more sophisticated in silico models that can better predict ADME (absorption, distribution, metabolism, and excretion) properties and on the discovery of isoform-selective Hsp90 inhibitors to improve therapeutic windows. The integration of these advanced techniques will undoubtedly pave the way for the next generation of Hsp90-targeted cancer therapies.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of machine learning models for the screening of potential HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Natural and Synthetic Inhibitors to Human Heat Shock Protein 90 and Their Clinical Application | MDPI [mdpi.com]
- 5. Heat Shock Protein 90 (HSP90) Inhibitors as Anticancer Medicines: A Review on the Computer-Aided Drug Discovery Approaches over the Past Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Covalent Compounds - Enamine [enamine.net]
- 12. mdpi.com [mdpi.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
- 15. Hsp90 chaperones have an energetic hot‐spot for binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Discovery and Optimisation of a Novel Structural Class of Hsp90 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design and Synthesis of Hsp90 Inhibitors with B-Raf and PDHK1 Multi-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamscience.com [benthamscience.com]
- 21. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A fluorescence polarization assay for inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. scholars.okstate.edu [scholars.okstate.edu]
- 28. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
- 29. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-4-methylphenylboronic acid hydrochloride
A Researcher's Guide to Safely Handling 3-Amino-4-methylphenylboronic Acid Hydrochloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, field-proven safety and handling protocols for this compound. This is not just a checklist; it's a framework for understanding the "why" behind each safety measure, ensuring a self-validating system of protection in your laboratory.
The boronic acid functional group is a cornerstone of modern synthetic chemistry, yet its derivatives, including the title compound, are not without hazards. Based on data for this compound and structurally similar compounds, it is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2][3] Some data also suggests it may be harmful if swallowed.[4] Therefore, a comprehensive approach to personal protection is mandatory.
I. Hazard Assessment: The Foundation of Safety
Before handling any chemical, a thorough understanding of its potential hazards is crucial.[5][6] For this compound, the primary risks are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2][3]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion can be harmful to your health.[4]
These hazards dictate the necessary controls and personal protective equipment (PPE) required for safe handling.
II. Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, PPE is essential for safeguarding against accidental contact.[7][8] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[6][9][10] | To protect eyes from dust particles and splashes, which can cause serious irritation.[11][12] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[9][11] Gloves must be inspected before use and changed immediately if contaminated.[11][13] | To prevent skin contact and potential irritation.[9] |
| Body Protection | A laboratory coat is required.[9][11] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental spills or contamination.[9][11] |
| Respiratory Protection | For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary.[9] If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[11] | To prevent inhalation of dust and subsequent respiratory tract irritation.[9][11] |
III. The Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder.[7][9][11]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[9][14]
-
Keep the work area clean and uncluttered to minimize the risk of spills and contamination.[5]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
The sequence for donning is typically lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[10][11][15]
-
When transferring the solid, use a spatula or other appropriate tools to avoid generating dust.[5][11] Avoid pouring the powder directly from the bottle.[5]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing. Work over disposable bench covers to easily manage any minor spills.[5]
4. Post-Handling and Hygiene:
-
After handling, decontaminate the work area. Wet cleaning methods or a HEPA vacuum are preferred for cleaning up any residual powder.[5]
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][11]
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | C7H11BClNO2 | CID 16427087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
